4-Chloro-2-fluorobenzotrifluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVYSPQZUGVNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557709 | |
| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94444-59-4 | |
| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Chloro-2-fluorobenzotrifluoride (CAS 94444-59-4): A Cornerstone Intermediate in Modern Synthesis
Abstract: This technical guide provides an in-depth analysis of 4-Chloro-2-fluorobenzotrifluoride, a halogenated aromatic compound identified by CAS number 94444-59-4. As a trifluoromethyl-substituted building block, it holds significant value for researchers and professionals in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to explore the compound's physicochemical properties, predicted spectral characteristics, and its strategic role in synthetic chemistry. We will detail a representative synthesis pathway, grounded in established industrial methods for analogous compounds, and elucidate the rationale behind key procedural steps. Furthermore, this guide examines the molecule's reactivity, outlining its potential for constructing complex molecular architectures. Safety, handling, and storage protocols are also detailed to ensure its responsible application in a laboratory and industrial setting.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of drug discovery and advanced material science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. Fluorinated compounds, such as this compound, are indispensable intermediates. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, which can lead to improved efficacy and bioavailability of active pharmaceutical ingredients (APIs).[1]
This compound is a uniquely functionalized benzene ring. The specific arrangement of a chloro, a fluoro, and a trifluoromethyl group provides multiple, distinct reaction sites, offering synthetic chemists a versatile platform for diversification. This guide serves as a comprehensive resource for scientists, explaining not just the "what" but the "why" behind the properties, synthesis, and application of this valuable compound.
Physicochemical Properties & Structural Analysis
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data inform reaction setup, purification strategies, and safety protocols.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 94444-59-4 | [2][3][4] |
| Molecular Formula | C₇H₃ClF₄ | [2][3] |
| Molecular Weight | 198.55 g/mol | [2][3][4] |
| Appearance | Liquid | |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 152.0 ± 35.0 °C at 760 mmHg | [2] |
| Flash Point | 50.7 ± 19.4 °C | [2] |
| Refractive Index | 1.433 | [2] |
| InChI Key | VRVYSPQZUGVNKJ-UHFFFAOYSA-N |
Molecular Structure
The substitution pattern on the benzene ring is the primary determinant of the compound's reactivity and function.
Caption: Structure of this compound.
Predicted Spectroscopic Signatures
While specific spectral data for this exact CAS number is not widely published, we can predict its key features based on its structure and data from analogous compounds. This predictive analysis is crucial for quality control and reaction monitoring.
-
¹H NMR: The aromatic region would display three distinct signals. The proton at C6 would likely appear as a doublet of doublets, coupled to the adjacent proton at C5 and the fluorine at C2. The proton at C5 would be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 would appear as a doublet, coupled to the proton at C5.
-
¹³C NMR: Seven unique carbon signals are expected. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the fluorine and chlorine atoms (C2 and C4) will also exhibit characteristic C-F and C-Cl coupling, though C-Cl coupling is often not resolved.
-
¹⁹F NMR: Two signals are anticipated. The -CF₃ group would appear as a singlet (or a finely split multiplet due to long-range coupling with aromatic protons). The fluorine atom at C2 would appear as a multiplet due to coupling with the neighboring aromatic protons.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 198. An M+2 peak with approximately one-third the intensity of the M+ peak would be present, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
A Representative Synthetic Pathway
The synthesis of substituted benzotrifluorides typically follows a well-established industrial sequence: radical chlorination of the methyl group on a toluene precursor, followed by a halogen exchange (HALEX) reaction to form the trifluoromethyl group.[5][6] The following protocol is a representative, field-proven workflow adapted for the synthesis of this compound.
Caption: Representative two-step synthesis workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.
Step 1: Synthesis of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene
-
Reactor Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., NaOH solution) with 4-chloro-2-fluorotoluene.
-
Initiation: Heat the reaction vessel to 110-120 °C. Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). Some industrial processes may also utilize UV light to facilitate the initiation.
-
Chlorination: Bubble chlorine gas (Cl₂) through the heated solution at a controlled rate.
-
Causality Insight: The reaction proceeds via a free radical chain mechanism. Heat or UV light initiates the homolytic cleavage of Cl₂ into chlorine radicals. These radicals abstract a hydrogen atom from the methyl group, and the resulting benzylic radical reacts with another molecule of Cl₂. This process repeats until all three hydrogens are substituted.
-
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or by measuring the density of the reaction mixture. The reaction is complete when the starting material and mono/di-chlorinated intermediates are below the desired threshold.
-
Termination: Stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual Cl₂ and HCl byproduct. The crude product, 4-chloro-2-fluoro-1-(trichloromethyl)benzene, is typically used directly in the next step.
Step 2: Synthesis of this compound
-
Reactor Setup: Transfer the crude trichloromethyl intermediate into a suitable pressure reactor (e.g., a Hastelloy autoclave).
-
Fluorination: Cool the reactor and carefully add anhydrous hydrogen fluoride (HF). The molar ratio of HF to the substrate is typically in excess (e.g., 3-4 equivalents).
-
Causality Insight: This is a halogen exchange reaction. The high pressure and temperature facilitate the nucleophilic substitution of the chlorine atoms on the trichloromethyl group with fluorine from HF. The reaction is driven forward by the formation of the more stable C-F bonds and the removal of the HCl byproduct as a gas.
-
-
Reaction Conditions: Seal the reactor and heat it to 90-105 °C. The pressure will build to approximately 2.2-2.7 MPa.[5] Maintain these conditions for 50-60 minutes.[5]
-
Workup: After cooling the reactor and carefully venting the HCl gas to a scrubber, the crude product is obtained. It is typically washed with a weak base (e.g., aqueous sodium bicarbonate) to neutralize residual acid, followed by washing with water.
-
Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under atmospheric pressure to yield the final product with high purity.
-
Self-Validation: The purity of the final product should be confirmed by GC analysis (>98%). The structure should be validated by spectroscopic methods (NMR, MS) and compared against the predicted signatures.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct electronic properties of its substituents, which create specific sites for further functionalization.
Caption: Key reactivity pathways for synthetic diversification.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the trifluoromethyl group strongly activates the ring towards SNAr. Both the chlorine at C4 (para to -CF₃) and the fluorine at C2 (ortho to -CF₃) are activated. Generally, the C-Cl bond is a better leaving group in these reactions, making the C4 position the most probable site for substitution by nucleophiles such as amines, alkoxides, or thiolates. This is a primary pathway for introducing nitrogen- or oxygen-containing functional groups, which are ubiquitous in pharmaceuticals.
-
Metal-Catalyzed Cross-Coupling: The C-Cl and C-F bonds can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). This allows for the formation of new C-C, C-N, or C-O bonds, enabling the construction of complex molecular scaffolds. The C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed reactions, allowing for selective functionalization at the C4 position.
-
Electrophilic Aromatic Substitution: The ring is highly deactivated by the three electron-withdrawing groups, making electrophilic substitution reactions (e.g., nitration, Friedel-Crafts) very difficult and unlikely to be synthetically useful.
Safety, Handling, and Storage
Proper handling of halogenated intermediates is paramount for laboratory safety. This compound is classified as an irritant.[2][7]
| Hazard Information | GHS Classification | Precautionary Codes |
| Pictogram | GHS07 (Exclamation Mark) | P261, P271, P280 |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
5.1. Handling Protocols
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Avoiding Ignition: Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[8][10]
-
Exposure Control: Avoid breathing vapors or mist.[9] Avoid contact with skin and eyes.[8]
5.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]
Conclusion
This compound (CAS 94444-59-4) is more than just a collection of atoms; it is a strategically designed chemical intermediate. Its unique substitution pattern provides a stable yet reactive scaffold that is highly valuable for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and the mechanistic basis of its synthesis allows researchers to leverage its full potential efficiently and safely. This guide provides the foundational knowledge and practical insights necessary for its successful application in advancing chemical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. 94444-59-4 | CAS DataBase [m.chemicalbook.com]
- 5. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 6. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 7. chemwhat.com [chemwhat.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. redox.com [redox.com]
"Physical properties of 4-Chloro-2-fluorobenzotrifluoride"
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzotrifluoride
Executive Summary: this compound (CAS No. 94444-59-4) is a halogenated aromatic compound of significant interest in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts specific reactivity and physical characteristics that are critical for its application as a chemical intermediate. This guide provides a comprehensive overview of the core physical, thermodynamic, and spectroscopic properties of this compound, intended for researchers, chemists, and drug development professionals. It consolidates available data, outlines standard experimental methodologies for property determination, and offers insights into the structural reasoning behind these properties.
Introduction and Chemical Identity
The utility of a chemical intermediate is fundamentally linked to its physical properties. These parameters govern reaction conditions, solvent selection, purification strategies, and safety protocols. For this compound, the presence of multiple electronegative groups on the benzene ring creates a unique electronic and steric environment, influencing everything from its boiling point to its spectroscopic signature. Understanding these properties is the first step toward its effective and safe utilization in multi-step synthesis.
Chemical Structure and Nomenclature
The structure consists of a benzene ring substituted at position 1 with a trifluoromethyl group (-CF₃), at position 2 with a fluorine atom (-F), and at position 4 with a chlorine atom (-Cl).
SMILES: C1=CC(=C(C(=C1)F)C(F)(F)F)Cl
Identification and Key Attributes
| Identifier | Value | Source(s) |
| CAS Number | 94444-59-4 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₄ | [3] |
| Molecular Weight | 198.55 g/mol | [1][3] |
| IUPAC Name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | [2] |
| Synonyms | 4-Chloro-alpha,alpha,alpha-2-tetrafluorotoluene | [2][3] |
Core Physical and Thermodynamic Properties
The physical state and thermodynamic constants of a compound are paramount for process design, chemical engineering, and reaction optimization. The data for this compound indicates it is a liquid at standard temperature and pressure with a relatively high boiling point and density.
Summary of Quantitative Physical Data
| Property | Value | Units | Source(s) |
| Density | 1.4 ± 0.1 | g/cm³ | [3] |
| Boiling Point | 152.0 ± 35.0 | °C (at 760 mmHg) | [3] |
| Flash Point | 50.7 ± 19.4 | °C | [3] |
| Refractive Index | 1.433 | n₂₀/D | [3] |
| LogP (XLogP3) | 3.09 | - | [3] |
State, Appearance, and Solubility
-
Physical State: this compound is a liquid under standard conditions. Its melting point is not widely reported but is presumed to be well below 0 °C, similar to its isomers.
-
Solubility: The octanol-water partition coefficient (LogP) of 3.09 indicates that the compound is hydrophobic and has low solubility in water.[3] Conversely, it is expected to be miscible with a wide range of common organic solvents such as toluene, tetrahydrofuran (THF), dichloromethane, and ethyl acetate. This is a critical consideration for its use in organic synthesis, where it will readily dissolve in nonpolar and moderately polar reaction media.
Density
With a density of approximately 1.4 g/cm³, the compound is significantly denser than water.[3] This property is important for process chemists and engineers for calculating mass-to-volume relationships in reactors and for predicting phase separation behavior in aqueous workups, where it will constitute the lower organic layer.
Thermal Properties
-
Boiling Point: The reported boiling point of 152 °C suggests a moderate volatility.[3] This temperature is high enough to minimize losses during handling at ambient temperature but low enough to allow for purification by vacuum distillation without requiring excessively high temperatures that could cause decomposition.
-
Flash Point: The flash point of approximately 51 °C indicates that the substance is a flammable liquid.[3] This mandates specific handling precautions, such as avoiding open flames and sparks and ensuring adequate ventilation to prevent the accumulation of flammable vapors.
Spectroscopic and Analytical Characterization
While publicly available, peer-reviewed spectra for this compound are scarce, its structure allows for a robust prediction of its spectral characteristics. These predictions are invaluable for quality control, reaction monitoring, and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The combined use of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its identity.
-
¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Each signal would correspond to one of the three aromatic protons. The splitting patterns will be complex due to coupling with each other (³JHH) and with the aromatic fluorine atom (³JHF, ⁴JHF).
-
¹³C NMR: The carbon spectrum will display seven signals: four for the quaternary carbons (C-Cl, C-F, C-CF₃, and the carbon between them) and three for the carbons bearing hydrogen atoms. The signals will show characteristic splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which is highly diagnostic. The C-CF₃ signal will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
-
¹⁹F NMR: This is a key technique for fluorinated compounds.[4] Two signals are expected:
-
A singlet for the -CF₃ group, typically in the range of -60 to -65 ppm relative to CFCl₃.[5]
-
A multiplet for the single fluorine atom on the aromatic ring, likely appearing in the range of -100 to -120 ppm. The splitting will arise from coupling to the nearby aromatic protons.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
C-F Stretch (CF₃): Strong, complex bands in the 1100-1350 cm⁻¹ region.
-
C-F Stretch (Aromatic): A strong band around 1200-1270 cm⁻¹.
-
C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 198. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), a characteristic M+2 peak at m/z 200 with about one-third the intensity of the M⁺ peak is expected.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of F, Cl, or the entire CF₃ group, leading to characteristic daughter ions.
Experimental Methodologies for Property Determination
To ensure data integrity and reproducibility, physical properties must be determined using standardized and validated protocols. The following section outlines field-proven methodologies for characterizing a liquid intermediate like this compound.
Workflow for Physical Property Analysis
The logical flow for characterizing a new batch of a chemical intermediate is crucial for ensuring quality and consistency.
Caption: Experimental workflow for the comprehensive physical and chemical characterization of a liquid intermediate.
Protocol: Determination of Density (Oscillating U-tube Method)
This method, based on ASTM D4052, is rapid, requires a small sample volume, and provides high accuracy.[6]
-
Instrument Calibration: Calibrate the digital density meter using dry air and high-purity, degassed water at a known temperature (e.g., 20 °C).
-
Temperature Equilibration: Set the instrument's cell temperature to the desired measurement temperature (e.g., 20 °C) and allow it to stabilize.
-
Sample Preparation: Ensure the sample of this compound is free of air bubbles. If necessary, degas the sample via gentle sonication.
-
Sample Injection: Using a clean, dry syringe, inject approximately 1-2 mL of the sample into the measurement cell. Ensure the U-tube is completely filled without any bubbles.
-
Measurement: Allow the instrument to stabilize and record the oscillating period. The instrument's software will automatically convert this period into a density value (e.g., in g/cm³).[7]
-
Cleaning: Flush the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air before the next measurement.
Protocol: Determination of Boiling Point (Thiele Tube Method)
This microscale method is ideal for determining the boiling point when only a small amount of substance is available.[8]
-
Sample Preparation: Add 0.5-1 mL of this compound to a small test tube (Durham tube).
-
Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.
-
Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[9]
-
Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the liquid heats, trapped air will bubble out. The boiling point is approached when a rapid, continuous stream of bubbles emerges from the capillary tip.
-
Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The exact moment the liquid is drawn back into the capillary tube, the temperature on the thermometer is recorded as the boiling point. This is the temperature at which the external pressure equals the vapor pressure of the liquid.
-
Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, a correction may be applied to normalize the boiling point to standard pressure.
Safety and Handling
Based on available data, this compound is classified as an irritant.
-
Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin (hazard class code 36/37/38).[3]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Take precautionary measures against static discharge, as the liquid is flammable.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.
Conclusion
This compound is a key chemical intermediate with a distinct set of physical properties defined by its unique halogenation pattern. Its status as a high-boiling, dense, and hydrophobic liquid dictates its handling, purification, and reaction conditions. While a complete, publicly available spectroscopic dataset remains to be published, its structural features allow for reliable prediction of its NMR, IR, and MS signatures, which are essential for its identification and quality control in a research or manufacturing setting. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible determination of its critical physical parameters, ensuring its effective and safe application in advanced chemical synthesis.
References
- 1. scbt.com [scbt.com]
- 2. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. collegedunia.com [collegedunia.com]
A Technical Guide to 4-Chloro-2-fluorobenzotrifluoride: Molecular Structure, Properties, and Synthesis Insights
Executive Summary and Compound Identification
4-Chloro-2-fluorobenzotrifluoride is a halogenated aromatic compound belonging to the family of substituted benzotrifluorides. These structures are of significant interest in medicinal chemistry and materials science, where the trifluoromethyl group (CF₃) imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed examination of the molecular structure, physicochemical properties, and a representative synthesis pathway for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
The compound is systematically identified by several key descriptors, which are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-chloro-2-fluoro-1-(trifluoromethyl)benzene | [] |
| CAS Number | 94444-59-4 | [2][3][4][5][6] |
| Molecular Formula | C₇H₃ClF₄ | [2][3][4][5][7] |
| Synonyms | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene, 4-Chloro-alpha,alpha,alpha-2-tetrafluorotoluene | [4] |
Molecular Structure and Physicochemical Profile
The specific arrangement of electron-withdrawing groups on the benzene ring dictates the molecule's overall chemical behavior, including its reactivity in synthetic transformations and its potential interactions in biological systems.
Molecular Structure and Electronic Effects
This compound features a benzene ring substituted with three distinct electron-withdrawing groups: a trifluoromethyl group (-CF₃), a chlorine atom (-Cl), and a fluorine atom (-F).
-
Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong inductive effect (-I) of the three fluorine atoms. It withdraws electron density from the aromatic ring, making it less susceptible to electrophilic substitution.
-
Halogens (-F, -Cl): Both fluorine and chlorine are also electron-withdrawing via the inductive effect (-I). While they possess a resonance-donating effect (+R) due to their lone pairs, the inductive effect is dominant, contributing to the overall deactivation of the ring.
This polysubstituted pattern results in a highly electron-deficient aromatic system. The relative positions of the substituents are critical for directing further chemical modifications.
Caption: Molecular structure of this compound.
Physicochemical Data
The compound's physical properties are a direct consequence of its molecular weight and the polarity induced by the carbon-halogen bonds. These parameters are essential for designing experimental conditions such as solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 198.55 g/mol | [][3][4][5] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 152.0 ± 35.0 °C (at 760 mmHg) | [2] |
| Flash Point | 50.7 ± 19.4 °C | [2] |
| Refractive Index | 1.433 | [2] |
Representative Synthesis Pathway
While specific industrial synthesis routes are often proprietary, a general and chemically sound pathway can be constructed based on established methodologies for analogous compounds, such as the synthesis of 4-chlorobenzotrifluoride from 4-chlorotoluene.[8][9] This representative protocol involves a two-stage process: radical chlorination followed by halogen exchange (fluorination).
Synthesis Workflow Overview
The process begins with a suitable precursor, 4-chloro-2-fluorotoluene, which undergoes exhaustive radical chlorination of the methyl group to form an intermediate trichloromethyl derivative. This intermediate is then subjected to fluorination using a reagent like hydrogen fluoride (HF) to yield the final trifluoromethyl product.
Caption: Generalized two-step synthesis of this compound.
Experimental Protocol (Generalized)
This protocol is a representative methodology. Researchers must conduct their own risk assessments and optimizations based on available laboratory equipment and safety standards.
Objective: To synthesize this compound from 4-chloro-2-fluorotoluene.
Stage 1: Radical Chlorination
-
Reactor Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and a thermometer is charged with 4-chloro-2-fluorotoluene.
-
Initiation: The temperature is raised to 110-120 °C. A radical initiator (e.g., azobisisobutyronitrile - AIBN) is added, and chlorine gas is bubbled through the mixture under UV irradiation.[8]
-
Causality: Heat and UV light provide the energy to initiate the radical chain reaction, where chlorine radicals selectively abstract hydrogens from the benzylic methyl group. This process is favored over aromatic ring chlorination under these conditions.
-
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material and mono/di-chlorinated intermediates are consumed, and the desired 1-chloro-2-fluoro-4-(trichloromethyl)benzene intermediate is maximized.
-
Work-up: Upon completion, the chlorine gas flow is stopped, and the system is purged with nitrogen to remove residual chlorine and HCl gas. The crude trichloromethyl intermediate is typically used directly in the next step.
Stage 2: Halogen Exchange (Fluorination)
-
Reactor Charging: The crude intermediate from Stage 1 is transferred to a pressure-resistant reactor (e.g., a Hastelloy autoclave) suitable for handling anhydrous hydrogen fluoride (HF).
-
Fluorination: The reactor is cooled, and anhydrous HF is carefully added (typically a molar excess).[9] The reactor is sealed and heated to 80-100 °C. The pressure will increase as the reaction proceeds.
-
Causality: HF acts as the fluorine source in this halogen exchange (Halex) reaction. The high temperature and pressure are necessary to drive the substitution of the three chlorine atoms on the methyl group with fluorine atoms.
-
-
Reaction Monitoring: The reaction is held at the target temperature and pressure for several hours. The endpoint is determined when pressure stabilizes, indicating the cessation of gaseous HCl by-product formation.
-
Purification: After cooling and carefully venting the excess HF and HCl, the crude product is washed sequentially with water and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize acidity. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under reduced pressure to yield pure this compound.
Safety and Handling
This compound is classified as an irritant.[2][4] Standard laboratory safety protocols should be strictly followed.
-
Hazard Codes: Xi (Irritant).[4]
-
Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4]
-
Safety Precautions:
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
-
Conclusion
This compound is a key chemical intermediate with a well-defined molecular structure and predictable physicochemical properties. Its electron-deficient aromatic ring, a result of its trifluoromethyl and halogen substituents, governs its reactivity. The synthesis, while requiring careful handling of hazardous reagents like chlorine and hydrogen fluoride, follows established principles of radical chlorination and halogen exchange. This technical guide provides the foundational knowledge required for professionals to effectively and safely utilize this compound in research and development applications.
References
- 2. echemi.com [echemi.com]
- 3. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 94444-59-4 [chemicalbook.com]
- 6. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. scbt.com [scbt.com]
- 8. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 9. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
"Spectroscopic data of 4-Chloro-2-fluorobenzotrifluoride"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-fluorobenzotrifluoride
Abstract
This compound (CAS No. 94444-59-4) is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique substitution pattern—featuring chloro, fluoro, and trifluoromethyl groups—imparts distinct chemical properties that are highly sought after in modern drug design and material science. However, a comprehensive, publicly available dataset detailing its spectroscopic signature is notably scarce. This guide provides a robust framework for the de novo spectroscopic characterization of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for a multi-technique approach to structural elucidation, ensuring accuracy and confidence in analytical findings.
Introduction and Strategic Overview
The precise structural confirmation of any novel or sparsely documented chemical entity is the bedrock of reliable research. For this compound, a multi-pronged spectroscopic approach is not merely recommended; it is essential. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and the potential for complex spectral patterns necessitates a workflow that integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
This document outlines a validated workflow for acquiring and interpreting the spectroscopic data for this compound. We will proceed with the logic that a Senior Scientist would apply when faced with an uncharacterized sample: first, confirming molecular integrity and formula with MS; second, mapping the detailed covalent framework with a suite of NMR experiments; and third, identifying characteristic functional groups with IR spectroscopy.
Chemical Identity and Physical Properties
Before embarking on any analysis, it is crucial to consolidate the known information and handle the compound with appropriate care.
| Property | Value | Source |
| Chemical Name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | [3] |
| Synonyms | 4-Chloro-alpha,alpha,alpha,2-tetrafluorotoluene | [3] |
| CAS Number | 94444-59-4 | [2][3][4] |
| Molecular Formula | C₇H₃ClF₄ | [1][2] |
| Molecular Weight | 198.55 g/mol | [1][2] |
| Predicted Density | ~1.4 - 1.5 g/cm³ | [1][3] |
| Predicted Boiling Point | ~152.0 °C at 760 mmHg | [1] |
| Predicted Flash Point | ~50.7 °C | [1] |
Safety and Handling Precautions
As with many halogenated organic compounds, this compound is expected to be an irritant.[1] All handling must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4]
The Characterization Workflow: A Validating System
The proposed analytical sequence is designed to be self-validating. Each step provides data that corroborates the findings of the previous one, culminating in an unambiguous structural assignment.
Mass Spectrometry: The First Gate
Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental composition. The presence of chlorine provides a highly distinctive isotopic signature that is trivial to identify.
Experimental Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-300.
-
Expected Data & Interpretation
The molecular formula C₇H₃ClF₄ dictates a precise set of expectations for the mass spectrum.
-
Molecular Ion (M⁺): The key diagnostic is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic M and M+2 peak pair will be observed in an approximate 3:1 intensity ratio.
-
m/z 198: Corresponding to [C₇H₃³⁵ClF₄]⁺
-
m/z 200: Corresponding to [C₇H₃³⁷ClF₄]⁺
-
-
Key Fragmentation Patterns: Electron ionization will induce fragmentation, providing structural clues. Common losses from similar benzotrifluoride compounds suggest the following fragments will be prominent:
-
[M - F]⁺ (m/z 179/181): Loss of a fluorine radical from the CF₃ group.
-
[M - Cl]⁺ (m/z 163): Loss of the chlorine radical.
-
[M - CF₃]⁺ (m/z 129/131): Loss of the trifluoromethyl radical, leaving a chlorofluorophenyl cation.
-
[C₆H₃FCl]⁺ (m/z 130/132): A common rearrangement fragment.
-
The observation of the m/z 198/200 pair in a ~3:1 ratio is a high-confidence confirmation of the molecular formula.
Nuclear Magnetic Resonance: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its excellent solvent properties and well-separated residual solvent peak.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Standard single-pulse experiment. Acquire for 16-32 scans.
-
¹⁹F NMR: Standard single-pulse experiment, with broadband proton decoupling.
-
¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30). Acquire for 1024 scans or more to achieve adequate signal-to-noise.
-
2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using gradient-selected pulse programs.
-
Predicted Spectra & Interpretation
Based on the structure, we can predict the key features of each spectrum. These predictions are grounded in the known effects of the substituents and data from analogous compounds.[5][6]
The molecule has three aromatic protons, each in a unique chemical environment. We expect to see three distinct signals in the aromatic region (~7.0-8.0 ppm).
-
H-3: This proton is ortho to both the F and Cl atoms. It will likely appear as a doublet of doublets (dd) due to coupling to H-5 (⁴JHH, small) and the adjacent F atom (³JHF, ~8-10 Hz).
-
H-5: This proton is ortho to the Cl and meta to the F and CF₃ groups. It will primarily appear as a doublet from coupling to H-6 (³JHH, ~8-9 Hz), with potential smaller couplings.
-
H-6: This proton is ortho to the CF₃ group and meta to the Cl. It will appear as a doublet from coupling to H-5 (³JHH, ~8-9 Hz). The electron-withdrawing CF₃ group will likely shift this proton furthest downfield.
This is a highly diagnostic spectrum. Two signals are expected.[7] Chemical shifts are referenced to CFCl₃ at 0.00 ppm.[8]
-
CF₃ Group: This will appear as a singlet (as there are no adjacent H or F atoms) in a region typical for benzotrifluorides, approximately -60 to -65 ppm .[5][6]
-
Aromatic F (at C-2): This fluorine atom will be coupled to the adjacent H-3 proton. It is expected to appear as a doublet in the range of -110 to -130 ppm .
Seven carbon signals are expected. The signals for carbons bonded to fluorine will appear as doublets due to ¹JCF and ²JCF coupling. The CF₃ carbon will be a quartet due to coupling with three fluorine atoms.
| Carbon | Predicted Shift (ppm) | Expected Multiplicity (Proton Decoupled) | Rationale |
| C-1 (-CF₃) | ~125-130 | Quartet (¹JCF ~272 Hz) | Strong coupling to 3 fluorine atoms. |
| C-2 (-F) | ~155-160 | Doublet (¹JCF ~250 Hz) | Direct attachment to highly electronegative F. |
| C-3 | ~115-120 | Doublet (²JCF ~25 Hz) | Coupled to the fluorine at C-2. |
| C-4 (-Cl) | ~130-135 | Singlet | Standard aromatic shift for C-Cl. |
| C-5 | ~128-132 | Singlet | Aromatic CH. |
| C-6 | ~124-128 | Quartet (³JCCF ~3-5 Hz) | Small coupling to CF₃ group. |
| -CF₃ | ~120-124 | Quartet (¹JCF ~272 Hz) | Characteristic quaternary carbon signal. |
While 1D spectra provide the pieces, 2D NMR assembles the puzzle.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This will definitively link the signals for H-3, H-5, and H-6 to C-3, C-5, and C-6, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning the quaternary carbons. For example, H-3 should show correlations to C-1, C-2, C-4, and C-5, confirming their relative positions.
Infrared Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid confirmation of the key functional groups present in the molecule.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.
Expected Data & Interpretation
The IR spectrum will be dominated by strong absorptions related to the C-F, C-Cl, and aromatic C=C bonds. Data from the similar compound 4-Chlorobenzotrifluoride (CAS 98-56-6) can be used as a reliable guide.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1350-1250 | C-F Stretch (Aromatic) | Strong |
| 1320-1100 | -CF₃ Symmetric & Asymmetric Stretch | Very Strong, often multiple bands |
| 1100-1000 | C-Cl Stretch | Strong |
| 900-675 | C-H Out-of-Plane Bending | Strong |
The presence of very strong, complex bands in the 1350-1100 cm⁻¹ region is a hallmark of benzotrifluoride compounds and serves as excellent corroborating evidence.
Conclusion: Synthesizing the Data
The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of data from MS, multidimensional NMR, and IR spectroscopy. The workflow presented here provides a robust, self-validating system for any researcher or drug development professional. Mass spectrometry confirms the elemental formula (C₇H₃ClF₄) via the molecular ion and its isotopic pattern. Infrared spectroscopy confirms the presence of key functional groups (C-F, C-Cl, CF₃, aromatic ring). Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the atomic connectivity, allowing for the unambiguous assignment of every atom in the molecule. This systematic approach ensures the highest level of scientific integrity and confidence in the structural assignment, paving the way for its application in further research and development.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. colorado.edu [colorado.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Chlorobenzotrifluoride(98-56-6) IR Spectrum [chemicalbook.com]
"Solubility of 4-Chloro-2-fluorobenzotrifluoride in organic solvents"
An In-Depth Technical Guide to the Solubility of 4-Chloro-2-fluorobenzotrifluoride in Organic Solvents
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a framework for understanding and predicting its behavior in various organic solvents. By examining the molecule's physicochemical properties and leveraging established theoretical models such as Hansen Solubility Parameters (HSP) and Quantitative Structure-Property Relationships (QSPR), this guide offers researchers and drug development professionals the necessary tools to make informed decisions in solvent selection for synthesis, purification, and formulation. Furthermore, detailed experimental protocols for the precise determination of its solubility are provided to facilitate practical application in a laboratory setting.
Introduction: The Significance of Solubility in Process Chemistry
This compound (C₇H₃ClF₄) is a substituted aromatic compound of significant interest due to the unique properties conferred by its halogen and trifluoromethyl substituents. The trifluoromethyl group (-CF₃) is known to enhance metabolic stability and lipophilicity in bioactive molecules, making this compound a valuable building block in medicinal and agricultural chemistry.[1] The efficiency of synthetic reactions, the ease of product isolation and purification, and the ultimate bioavailability of a drug product are all critically dependent on the solubility of the intermediates and the final active pharmaceutical ingredient (API).
Understanding the solubility of this compound is therefore not merely an academic exercise but a crucial aspect of process development and optimization. A judicious choice of solvent can lead to higher reaction yields, improved crystal morphology, and more efficient downstream processing, ultimately impacting the economic viability and environmental footprint of a manufacturing process. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its experimental determination.
Physicochemical Properties of this compound and Analogs
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The presence of a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring of this compound creates a molecule with a distinct electronic profile and polarity.
| Property | This compound | 4-Chlorobenzotrifluoride (Analogue) | Reference |
| Molecular Formula | C₇H₃ClF₄ | C₇H₄ClF₃ | [2] |
| Molecular Weight | 198.55 g/mol | 180.55 g/mol | [2][3] |
| Boiling Point | 152.0 ± 35.0 °C at 760 mmHg | 136-138 °C | [2][3] |
| Density | 1.4 ± 0.1 g/cm³ | 1.353 g/mL at 25 °C | [2][3] |
| XLogP3 | 3.5 | 3.7 | [2][3] |
| Flash Point | 50.7 ± 19.4 °C | ~47 °C | [2][4] |
| Water Solubility | Predicted to be low | 29 ppm (23 °C) | [3] |
The high XLogP3 value suggests that this compound is a lipophilic compound with a preference for non-polar environments.[2] The trifluoromethyl group is a strong electron-withdrawing group, which influences the molecule's dipole moment and its ability to interact with polar solvents.[5] While it lacks traditional hydrogen bond donors, the fluorine atoms can act as weak hydrogen bond acceptors.
Theoretical Framework for Predicting Solubility
Given the scarcity of direct experimental data, predictive models are invaluable for estimating the solubility of this compound in various organic solvents. The foundational principle governing solubility is "like dissolves like," which can be quantified through several theoretical frameworks.[6]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a robust method for predicting solubility by breaking down the total cohesive energy of a substance into three components:
Each solvent and solute can be described by a point in three-dimensional Hansen space. The closer two points are, the more likely the solute is to dissolve in the solvent.[4] While the specific HSP values for this compound have not been published, they can be estimated using group contribution methods or computational software. The principle remains that solvents with HSP values similar to those of the solute are the most likely candidates for effective dissolution.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties, including solubility.[2][7] These models use a variety of molecular descriptors, such as molecular weight, surface area, dipole moment, and counts of hydrogen bond donors and acceptors, to build a predictive equation.[2] For a molecule like this compound, descriptors accounting for its halogenation and trifluoromethyl group would be crucial for an accurate QSPR model.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[1][8] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[8] This ab initio approach does not rely on empirical group parameters, making it particularly useful for novel or specialty chemicals like this compound.[1][9] COSMO-RS can provide highly accurate predictions of solubility in a wide range of solvents.
Predicted Solubility Profile
Based on the physicochemical properties and theoretical models, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic rings of the solvent and solute can engage in favorable π-π stacking. The overall non-polar nature is compatible. |
| Chlorinated | Dichloromethane, Chloroform | High | Similarities in polarity and the presence of halogen atoms lead to favorable dispersion and dipolar interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the weak C-H donors on the aromatic ring, and the overall polarity is compatible. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These solvents are more polar, but the carbonyl group can interact with the electron-deficient aromatic ring of the solute. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and strong hydrogen-bonding network of alcohols are less compatible with the largely non-polar and non-hydrogen-bonding solute. |
| Alkanes | Hexane, Heptane | Low | The weak van der Waals forces of alkanes are insufficient to overcome the cohesive energy of the more polar solute. |
| Water | Very Low | The high lipophilicity (high XLogP3) and lack of strong hydrogen-bonding capacity make it poorly soluble in the highly polar, hydrogen-bonded network of water. |
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but must be validated by empirical data. The following section details a robust protocol for the experimental determination of the solubility of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Gravimetric Method (Shake-Flask) Protocol
This method is a reliable, standard procedure for determining solubility.
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This duration is necessary to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a PTFE filter to remove any undissolved solids.
-
Solvent Evaporation: Transfer a known mass of the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.
-
Quantification: Weigh the container with the dried residue. The mass of the dissolved solute can be determined by subtraction.
-
Calculation: Express the solubility as g/100 mL or mol/L.
Caption: Workflow for the gravimetric determination of solubility.
Instrumental Analysis Protocol (HPLC/UV-Vis)
For lower solubilities or higher throughput, instrumental methods are preferred.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC or UV-Vis to generate a calibration curve (absorbance vs. concentration).
-
Saturated Solution Preparation: Follow steps 1-5 from the gravimetric protocol to prepare a filtered, saturated solution.
-
Dilution: Accurately dilute a known volume of the saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same instrumental method as for the standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Caption: Workflow for solubility determination via instrumental analysis.
Conclusion
While direct, published quantitative solubility data for this compound is limited, a robust understanding of its likely behavior can be achieved through the application of established chemical principles and predictive models. Its physicochemical properties, particularly its lipophilicity and the electronic influence of its substituents, suggest high solubility in non-polar aromatic and chlorinated solvents, and lower solubility in highly polar, protic solvents like alcohols and water. For researchers and process chemists, the theoretical frameworks of Hansen Solubility Parameters, QSPR, and COSMO-RS offer powerful tools for initial solvent screening. These predictions should be followed by empirical verification using the detailed experimental protocols provided in this guide to ensure the selection of an optimal solvent system for any given application.
References
- 1. scm.com [scm.com]
- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. COSMO-RS - Wikipedia [en.wikipedia.org]
- 9. approcess.com [approcess.com]
Introduction: The Strategic Importance of a Multifaceted Building Block
An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2-fluorobenzotrifluoride
This compound (CAS No. 94444-59-4) is a halogenated aromatic compound of significant interest in modern synthetic chemistry.[1][2][3][4] Its utility as a key intermediate stems from a unique arrangement of three distinct functional moieties on a benzene core: a strongly electron-withdrawing trifluoromethyl group (-CF3), a chloro group (-Cl), and a fluoro group (-F). This specific substitution pattern imparts a nuanced and highly versatile reactivity profile, making it an invaluable building block for complex molecular architectures, particularly in the synthesis of next-generation agrochemicals and active pharmaceutical ingredients (APIs).[5][6]
This guide provides an in-depth analysis of the molecule's reactivity, moving beyond simple reaction schemes to explore the underlying electronic and steric factors that govern its behavior. We will examine its susceptibility to nucleophilic and electrophilic substitution, its utility in metal-catalyzed cross-coupling, and the experimental logic behind harnessing its potential for targeted synthesis.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its safe and effective application in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 94444-59-4 | [1][3] |
| Molecular Formula | C₇H₃ClF₄ | [1][2] |
| Molecular Weight | 198.55 g/mol | [2][4] |
| Appearance | Liquid (Typical) | |
| Boiling Point | ~152.0 °C at 760 mmHg | [2] |
| Density | ~1.4 g/cm³ | [2] |
| Flash Point | ~50.7 °C | [2] |
| Refractive Index | ~1.433 | [2] |
Core Reactivity Profile: A Tale of Three Substituents
The reactivity of this compound is a direct consequence of the interplay between its substituents. The trifluoromethyl group is a powerful σ- and π-electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution (SNAr). The fluorine and chlorine atoms, while also inductively withdrawing, possess lone pairs that can participate in π-donation. This creates a complex electronic landscape that allows for selective transformations at different positions on the ring.
Nucleophilic Aromatic Substitution (SNAr): A Highly Activated System
The presence of the potent -CF₃ group renders the aromatic ring highly electron-deficient, making it an excellent substrate for SNAr reactions.[7][8] This is the most prominent and synthetically useful aspect of the molecule's reactivity.
Mechanistic Causality: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is significantly stabilized when it can be delocalized onto the strongly electron-withdrawing -CF₃ group. This stabilization is only possible if the attack occurs at a position ortho or para to the -CF₃ group. In this compound, both the C2-F and C4-Cl positions are activated.
// Start node start [label="this compound"];
// Meisenheimer complex intermediate [label=<
Meisenheimer Complex(Resonance Stabilized Anion)
];
// Product node product [label="Substituted Product"];
// Leaving group lg [label="Halide ion (X⁻)"];
// Edges start -> intermediate [label="+ Nu⁻ (slow, RDS)", color="#4285F4", fontcolor="#202124"]; intermediate -> product [label="- X⁻ (fast)", color="#EA4335", fontcolor="#202124"]; intermediate -> lg [style=invis]; // for layout
// Labels {rank=same; start; nu [label="Nucleophile"]} nu -> intermediate [style=invis]; } General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity (C-F vs. C-Cl): In SNAr, the bond to the more electronegative halogen is typically more reactive. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the increased partial positive charge on the carbon attached to fluorine.[7][9] Therefore, nucleophilic substitution on this compound is expected to occur preferentially at the C2 position, displacing the fluoride ion.
Typical Experimental Protocol: O-Arylation with Phenol This protocol outlines a general procedure for the synthesis of a diaryl ether, a common structural motif in pharmaceuticals and agrochemicals.
-
Reagent Setup: To a dry, nitrogen-purged reaction vessel, add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Electrophilic Aromatic Substitution (EAS): A Deactivated System
Electrophilic attack on this molecule is challenging due to the profound deactivating effect of the -CF₃ group and, to a lesser extent, the halogens.[10] Such reactions require forcing conditions (e.g., strong acids, high temperatures) to proceed.
Mechanistic Causality & Regioselectivity: The outcome of EAS is determined by the competing directing effects of the three substituents.
-
-CF₃ group: A strong deactivating, meta-directing group.
-
-F and -Cl groups: Deactivating, but ortho, para-directing groups.
The positions ortho and para to the halogens are C3, C5, and C6. The positions meta to the -CF₃ group are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by the directing effect of a halogen and not in a disfavored position relative to the -CF₃ group.
Typical Experimental Protocol: Nitration Nitration is a classic EAS reaction and can be achieved under harsh conditions.[11]
-
Reagent Setup: In a flask equipped with a dropping funnel and thermometer, cool a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) to 0 °C.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.
-
Workup: Carefully pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol.
Metal-Catalyzed Cross-Coupling Reactions: Targeting the C-Cl Bond
The carbon-chlorine bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis.[12] In contrast to SNAr, the C-F bond is generally unreactive under standard palladium- or nickel-catalyzed cross-coupling conditions, providing excellent chemoselectivity.
Mechanistic Causality: The key step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). The C-Cl bond is significantly weaker and more polarizable than the C-F bond, making its oxidative addition much more kinetically favorable. This difference in reactivity allows for the selective functionalization of the C4 position. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be carried out effectively at this site.[13]
Typical Experimental Protocol: Suzuki-Miyaura Coupling This protocol describes the formation of a biaryl compound, a structure prevalent in medicinal chemistry and materials science.[14]
-
Reagent Setup: In a reaction tube, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as aqueous sodium carbonate (2 M solution, 3.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Seal the tube and heat the mixture with stirring (e.g., 80-100 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.
Applications in Agrochemical and Pharmaceutical Synthesis
The distinct reactivity modes of this compound make it a strategic precursor for various commercial products.
-
In Agrochemicals: The benzotrifluoride motif is a common feature in many herbicides and pesticides.[15][16] For instance, the selective displacement of the fluoride via SNAr allows for the introduction of complex side chains, while the C-Cl bond can be used in coupling reactions to build the final active molecule. It serves as a precursor for herbicides by undergoing nitration followed by further substitutions.[17][18]
-
In Pharmaceuticals: Fluorinated compounds are of immense interest in drug development, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[6] this compound can be used as a starting material to construct complex heterocyclic systems or to introduce the trifluoromethylphenyl group into a larger API scaffold.[19]
Summary and Outlook
This compound is a textbook example of how substituent effects can be strategically exploited in organic synthesis. Its reactivity is dominated by three primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): Highly favored at the C2-F position due to strong activation by the ortho -CF₃ group.
-
Electrophilic Aromatic Substitution (EAS): Disfavored but possible under forcing conditions, with substitution predicted at the C3 and C5 positions.
-
Metal-Catalyzed Cross-Coupling: Occurs selectively at the C4-Cl bond, leaving the C-F bond intact.
This predictable, tiered reactivity allows chemists to perform sequential transformations on the aromatic ring with a high degree of control. As the demand for complex, highly functionalized molecules in life sciences continues to grow, the importance of versatile and strategically designed building blocks like this compound is set to increase, paving the way for the discovery of novel and more effective chemical entities.
References
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 15. 4-chlorobenzotrifluoride | 98-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 16. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 17. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 18. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
The Strategic Deployment of 4-Chloro-2-fluorobenzotrifluoride in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing building blocks has become a cornerstone of modern drug design, offering a powerful toolkit to modulate physicochemical and pharmacological properties. Among these, 4-Chloro-2-fluorobenzotrifluoride stands out as a uniquely functionalized aromatic ring system. Its trifecta of substituents—a metabolically robust trifluoromethyl group, an electron-withdrawing chlorine atom, and a pKa-modulating fluorine atom—presents a sophisticated scaffold for fine-tuning drug candidates. This guide provides an in-depth analysis of the rationale behind its use, its demonstrated applications in oncology and pain management, and detailed synthetic strategies for its incorporation, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value chemical moiety.
The Physicochemical Power of a Tri-Substituted Phenyl Ring
The utility of this compound in medicinal chemistry stems from the synergistic interplay of its three distinct halogen substituents. Understanding their individual and collective contributions is key to appreciating its strategic value in drug design. The judicious introduction of fluorine and chlorine can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways.[1]
-
The Trifluoromethyl (CF₃) Group: This group is a powerful tool for enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for C-H), making it highly resistant to enzymatic degradation by cytochrome P450 (CYP) enzymes.[2][3] This "metabolic blocking" effect can significantly increase a drug's half-life and bioavailability.[4] Furthermore, the CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets or penetrating the blood-brain barrier.[3]
-
The Chlorine (Cl) Atom: Chlorine acts as a versatile substituent. Its electron-withdrawing nature modulates the electronics of the aromatic ring, influencing binding interactions with protein targets. It also contributes to the molecule's overall lipophilicity. From a synthetic standpoint, the chlorine atom can serve as a handle for further functionalization through cross-coupling reactions, although the adjacent fluorine and trifluoromethyl groups can influence its reactivity.
-
The Ortho-Fluorine (F) Atom: A fluorine atom positioned ortho to a site of metabolism can act as a steric shield, further protecting the ring from enzymatic attack. Its high electronegativity can also lower the pKa of nearby basic groups, which can be crucial for optimizing solubility and receptor binding. While both fluorine and chlorine are halogens, they have distinct properties; fluorine is less polarizable and can act as a hydrogen bond acceptor, while chlorine can offer more significant van der Waals interactions.[5]
The specific 4-chloro-2-fluoro substitution pattern creates a unique electronic and steric profile, offering a nuanced approach to drug optimization that goes beyond simple bioisosteric replacement.
References
- 1. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Regioselectivity in Nucleophilic Aromatic Substitution on 4-Chloro-2-fluorobenzotrifluoride
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-2-fluorobenzotrifluoride, a critical building block in the synthesis of modern pharmaceuticals and agrochemicals.[1][2][3] The presence of two distinct halogen leaving groups (fluorine and chlorine) at positions activated by a potent trifluoromethyl group presents a significant challenge in regioselectivity. This document dissects the underlying mechanistic principles governing the SNAr reaction, including the formation of the Meisenheimer complex and the unique role of electron-withdrawing groups. We offer a detailed examination of the factors that dictate the preferential substitution of one halogen over the other, providing researchers and drug development professionals with the predictive understanding and practical methodologies required to control reaction outcomes. The guide includes field-proven experimental protocols, data-driven insights, and visual aids to bridge theoretical concepts with practical laboratory application.
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[4] Unlike the more familiar electrophilic aromatic substitution, SNAr proceeds on electron-deficient aromatic rings, where a nucleophile displaces a leaving group.[4][5] This transformation is particularly vital in medicinal chemistry, where the strategic installation of fluorine-containing motifs can profoundly enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[6][7]
The substrate at the heart of this guide, this compound, is an exemplar of the activated systems required for efficient SNAr. It features a benzene ring rendered highly electrophilic by a powerful trifluoromethyl (-CF3) electron-withdrawing group.[8] However, its utility is coupled with a critical synthetic puzzle: the molecule possesses two potential leaving groups, a fluorine atom at the C2 position and a chlorine atom at the C4 position. Successfully leveraging this building block requires a mastery of the factors that govern which halogen will be displaced. This guide aims to provide that mastery, moving from foundational theory to actionable experimental strategy.
Chapter 1: The SNAr Mechanism: An Addition-Elimination Pathway
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[9][10][11] This pathway is fundamentally different from the concerted backside attack of SN2 reactions or the carbocation formation of SN1 reactions, which are typically unfeasible at an sp²-hybridized carbon of an aromatic ring.[4][12]
-
Step 1 (Addition - Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing the leaving group. This step disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][13][14] This initial attack is almost always the slow, rate-determining step because it involves the loss of aromatic stabilization.[4][10]
-
Step 2 (Elimination - Fast Step): The aromaticity of the ring is restored in a rapid subsequent step where the leaving group is expelled.[10][13]
The stability of the Meisenheimer complex is paramount. Its formation is only energetically feasible if the negative charge can be effectively delocalized. This is why SNAr reactions require the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or, as in our case, trifluoromethyl (-CF3), positioned ortho or para to the leaving group.[4][12][14] These groups stabilize the anionic intermediate through resonance and/or inductive effects, lowering the activation energy of the first step.[13]
Caption: The two-step Addition-Elimination mechanism of SNAr.
The Counterintuitive Role of the Halogen Leaving Group
A critical concept in SNAr is the leaving group ability of halogens, which follows the trend: F > Cl > Br > I .[4] This is the reverse of the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group.[12][15]
The explanation lies in the rate-determining step. Since the C-X bond is not broken during the initial nucleophilic attack, the bond strength is less important than the halogen's ability to stabilize the transition state leading to the Meisenheimer complex. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, accelerating the nucleophilic attack. This "element effect" is a hallmark of the SNAr mechanism.[4][16]
Chapter 2: Predicting Regioselectivity on this compound
The central question for this substrate is: which position reacts, C2 (bearing fluorine) or C4 (bearing chlorine)? The outcome is a competition between the activating influence of the -CF3 group and the intrinsic leaving group ability of F vs. Cl.
Electronic Analysis: The trifluoromethyl group is a powerful EWG that deactivates the entire ring but strongly activates the ortho and para positions to nucleophilic attack.
-
C2-F Bond: The fluorine atom is at the C2 position, which is ortho to the -CF3 group.
-
C4-Cl Bond: The chlorine atom is at the C4 position, which is para to the -CF3 group.
Both positions are electronically activated. The negative charge of the Meisenheimer complex formed by attack at either position can be effectively delocalized onto the -CF3 group.
The Decisive Factors:
-
Leaving Group Ability: As established, fluorine is intrinsically a better leaving group than chlorine in SNAr reactions.[4] This factor strongly favors substitution at the C2 position.
-
Electrophilicity of the Carbon Atom: The extreme electronegativity of the fluorine atom polarizes the C2-F bond to a greater extent than the C4-Cl bond, making the C2 carbon more electrophilic and a more favorable site for nucleophilic attack.
Conclusion on Regioselectivity: Given that both positions are strongly activated by the -CF3 group, the superior leaving group ability and the higher electrophilicity induced by the fluorine atom are the decisive factors. Therefore, nucleophilic aromatic substitution on this compound is predicted to occur selectively at the C2 position, displacing the fluoride atom.
Caption: Competing reaction pathways for SNAr on the target substrate.
Chapter 3: A Practical Guide to Synthesis and Protocol Optimization
Achieving a successful and selective SNAr reaction requires careful control over reaction parameters. The following sections provide a framework for protocol design.
Core Components of the Reaction
| Component | Role & Rationale | Recommended Choices |
| Nucleophile | The species that displaces the leaving group. Stronger nucleophiles react faster. | O-Nucleophiles: Sodium/potassium methoxide, phenoxides. N-Nucleophiles: Primary/secondary amines (e.g., morpholine, piperidine). S-Nucleophiles: Sodium/potassium thiolates. |
| Solvent | Must solubilize reactants and stabilize the charged Meisenheimer complex. | Polar Aprotic Solvents: DMSO, DMF, NMP, Acetonitrile. These solvents excel at solvating cations while leaving the anion nucleophile relatively "bare" and reactive.[17] |
| Base | Required if the nucleophile is neutral (e.g., an amine) to deprotonate it in situ or to neutralize the HX acid byproduct. | Inorganic Carbonates: K₂CO₃, Cs₂CO₃. Tertiary Amines: Triethylamine (Et₃N), DIPEA. These are non-nucleophilic and will not compete in the substitution. |
| Temperature | Controls the reaction rate. Most SNAr reactions require heating. | Typically between room temperature and 120 °C. Reaction progress should be monitored to avoid side reactions at high temperatures. |
Detailed Experimental Protocol: Synthesis of 4-Chloro-2-(morpholino)benzotrifluoride
This protocol serves as a self-validating template for the reaction of an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and anhydrous DMF (approx. 0.1-0.2 M concentration relative to the substrate).
-
Addition of Nucleophile: Add morpholine to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.[17]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 4-chloro-2-(morpholino)benzotrifluoride.
-
Caption: Standard workflow for SNAr with an amine nucleophile.
Conclusion
The nucleophilic aromatic substitution of this compound is a powerful reaction for generating highly functionalized building blocks for research and development. While the presence of two halogen substituents introduces a question of regioselectivity, a firm understanding of the SNAr mechanism provides a clear and reliable prediction. The reaction is governed by the "element effect," where the greater electronegativity of fluorine makes it the preferred leaving group over chlorine, directing substitution exclusively to the C2 position. By carefully controlling reaction parameters such as solvent, temperature, and the choice of nucleophile, researchers can harness this selective reactivity to efficiently synthesize valuable 4-chloro-2-substituted benzotrifluoride derivatives, paving the way for innovations in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. iscnagpur.ac.in [iscnagpur.ac.in]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 14. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 4-Chloro-2-fluorobenzotrifluoride
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 4-Chloro-2-fluorobenzotrifluoride, a valuable fluorinated building block in medicinal chemistry and materials science. The protocol details a robust, two-step sequence starting from the readily available 3-chloro-1-fluoro-2-nitrobenzene. The synthesis involves an initial reduction of the nitroarene to the corresponding aniline, followed by a copper-catalyzed Sandmeyer-type trifluoromethyldediazoniation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, detailed step-by-step protocols, characterization data, and critical safety information to ensure reliable and reproducible results.
Introduction and Synthetic Strategy
Benzotrifluorides (aryl-CF₃ compounds) are of paramount importance in modern drug discovery and agrochemicals. The trifluoromethyl group can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, incorporates a trifluoromethyl group onto a halogenated benzene ring, making it a versatile intermediate for further functionalization.
The chosen synthetic route is a logical and well-precedented two-step process:
-
Reduction: The nitro group of the starting material, 3-chloro-1-fluoro-2-nitrobenzene, is selectively reduced to an amine, yielding the intermediate 3-chloro-5-fluoroaniline.
-
Trifluoromethyldediazoniation: The aniline intermediate is converted in situ to a diazonium salt, which is then subjected to a copper-catalyzed reaction with a trifluoromethyl source to yield the final product. This modern variation of the classic Sandmeyer reaction provides a reliable method for installing the CF₃ group.[1]
The overall workflow is depicted below.
Caption: Overall synthetic workflow from starting material to final product.
Part 1: Reduction of 3-chloro-1-fluoro-2-nitrobenzene
Principle and Rationale
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a clean method, it often requires specialized high-pressure equipment.[2] A more accessible and highly effective laboratory method is the use of tin(II) chloride (SnCl₂) in an acidic medium. This method is robust, proceeds with high yield, and is tolerant of the aryl fluoride and chloride moieties present in the substrate. The reaction proceeds by the transfer of electrons from Sn(II), which is oxidized to Sn(IV), to the nitro group, which is reduced to the amine in a stepwise fashion.
Detailed Experimental Protocol: Synthesis of 3-chloro-5-fluoroaniline
Materials & Equipment:
-
3-chloro-1-fluoro-2-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 5 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-1-fluoro-2-nitrobenzene (1.0 eq) and ethanol (approx. 5 mL per 1 g of starting material). Stir to dissolve.
-
Addition of Reducing Agent: Carefully add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Initiation: Slowly add concentrated HCl to the stirring mixture. The reaction is exothermic. Once the initial exotherm subsides, gently heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Maintain the temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH > 10). Caution: This is a highly exothermic neutralization. A dense white precipitate of tin salts will form.
-
Extraction: Transfer the slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of EtOH used).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-chloro-5-fluoroaniline, a key building block for APIs, is often of sufficient purity for the next step.[3] If necessary, it can be further purified by vacuum distillation or column chromatography.
Part 2: Trifluoromethyldediazoniation of 3-chloro-5-fluoroaniline
Principle and Rationale
This crucial step transforms the amine into the target trifluoromethyl group via a Sandmeyer-type reaction.[1][4] The process involves two key stages occurring in one pot:
-
Diazotization: The aniline is treated with a nitrite source, such as tert-butyl nitrite (t-BuONO), in an aprotic solvent to generate the corresponding arenediazonium salt in situ.
-
Trifluoromethylation: A copper(I) catalyst mediates the reaction between the diazonium salt and a trifluoromethyl source. Sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as Langlois' reagent, is an excellent choice as it is an inexpensive, stable, and easy-to-handle solid that serves as a CF₃ radical source.[5][6] The proposed mechanism involves the generation of a CF₃ radical, which combines with the copper catalyst and subsequently reacts with an aryl radical formed from the decomposition of the diazonium salt.[7]
Detailed Experimental Protocol: Synthesis of this compound
Materials & Equipment:
-
3-chloro-5-fluoroaniline (1.0 eq)
-
Copper(I) iodide (CuI) (1.2 eq)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) (2.0 eq)[8]
-
tert-Butyl nitrite (t-BuONO) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask or Schlenk tube, magnetic stirrer, nitrogen/argon line
-
Syringes for liquid transfer
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask or Schlenk tube equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Reagent Loading: To the flask, add 3-chloro-5-fluoroaniline (1.0 eq), copper(I) iodide (1.2 eq), and sodium trifluoromethanesulfinate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 g of aniline).
-
Diazotization & Coupling: Begin vigorous stirring. Slowly add tert-butyl nitrite (1.5 eq) to the suspension via syringe over 10-15 minutes at room temperature. Effervescence (release of N₂) should be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by GC-MS for the disappearance of the aniline intermediate and the formation of the product.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing dilute aqueous HCl. Extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: The product is volatile.
-
Purification: Purify the crude product by column chromatography on silica gel or by fractional distillation to yield pure this compound.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₇H₃ClF₄[9] |
| Molecular Weight | 198.55 g/mol [9] |
| Appearance | Colorless liquid |
| Boiling Point | ~152 °C at 760 mmHg[9] |
| ¹H NMR | Aromatic protons showing characteristic splitting patterns consistent with the substitution pattern. |
| ¹⁹F NMR | Two distinct signals are expected: one for the aryl-fluorine and a singlet for the -CF₃ group. |
| ¹³C NMR | Seven distinct carbon signals, with the CF₃ carbon appearing as a quartet due to C-F coupling. |
| GC-MS (m/z) | Molecular ion peak at ~198, consistent with the molecular weight. |
Safety and Handling
All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents: 3-chloro-1-fluoro-2-nitrobenzene and 3-chloro-5-fluoroaniline are toxic and should be handled with care.[10] Concentrated acids are corrosive. Organic solvents are flammable.
-
Diazonium Salts: Arenediazonium salts are potentially explosive, especially when isolated or heated in a dry state.[11][12] The in situ generation protocol described herein is designed to minimize this risk by keeping the diazonium salt in solution at low concentrations and reacting it immediately.[12] Strict temperature control is critical during diazotization, though the use of t-BuONO at room temperature is a recognized modern protocol. [4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Caption: Key safety considerations throughout the experimental workflow.
Troubleshooting and Discussion
-
Incomplete Reduction (Step 1): If the reduction of the nitro group is incomplete, unreacted starting material or nitroso intermediates may contaminate the aniline. This can be addressed by increasing the reaction time or adding a small excess of SnCl₂·2H₂O.
-
Low Yield in Trifluoromethylation (Step 2): The trifluoromethylation step is sensitive to moisture and oxygen. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a positive pressure of inert gas. The quality of the tert-butyl nitrite and Langlois' reagent is also critical.
-
Side Reactions: Potential side reactions in Step 2 include hydrodediazoniation (replacement of -N₂⁺ with -H) or formation of biaryl compounds. Adhering to the stoichiometry and ensuring efficient stirring can minimize these pathways.
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and scalable method for producing this compound. By explaining the rationale behind procedural choices and adhering to strict safety protocols, researchers can confidently synthesize this important fluorinated intermediate for applications in drug discovery and chemical development.
References
- 1. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: A Proposed Synthetic Route for 4-Chloro-2-fluorobenzotrifluoride
For: Researchers, scientists, and drug development professionals.
Abstract
4-Chloro-2-fluorobenzotrifluoride is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique properties desirable in medicinal chemistry and materials science. This document outlines a detailed experimental procedure for the synthesis of this compound, proceeding via a diazotization-fluorination sequence starting from 3-Amino-4-chlorobenzotrifluoride. The protocol emphasizes safety, particularly in the handling of hazardous reagents, and provides a rationale for key experimental steps to ensure reproducibility and high yield.
Introduction: Significance and Synthetic Strategy
The incorporation of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound is an important intermediate for creating more complex molecules with such enhanced properties.
The synthetic strategy detailed herein employs a modified Sandmeyer-type reaction, specifically a Balz-Schiemann reaction or a related variant. This classic transformation in aromatic chemistry allows for the conversion of an aromatic amine to an aryl fluoride.[2][3] The process involves two key stages:
-
Diazotization: The primary aromatic amine, 3-Amino-4-chlorobenzotrifluoride, is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4]
-
Fluoro-dediazoniation: The diazonium salt is then subjected to fluorination, where the diazo group is replaced by a fluorine atom. This is often achieved using a source of fluoride ions, such as fluoroboric acid (in the classic Balz-Schiemann reaction) or, as proposed here for enhanced safety and handling, an HF-pyridine complex.
This method is chosen for its reliability and applicability to a wide range of aromatic amines.
Health and Safety Precautions: A Critical Overview
This procedure involves highly toxic and corrosive materials. A thorough risk assessment must be conducted before commencing any experimental work.
Hydrogen Fluoride-Pyridine (HF-Pyridine):
-
Extreme Hazard: HF-Pyridine is acutely toxic and corrosive. It can cause severe, painful burns upon skin contact, which may not be immediately apparent.[5][6][7][8] Inhalation of vapors can lead to fatal lung edema.[6][7][8]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a face shield, safety goggles, an acid-resistant lab coat, and two pairs of nitrile gloves (outer pair changed frequently).[5] For larger scale reactions, acid-resistant sleeves are recommended.[5] All manipulations must be performed inside a certified chemical fume hood.[5][8]
-
Emergency Preparedness: Never work alone when handling HF-Pyridine.[5][9] An operational safety shower and eyewash station must be immediately accessible.[5] Calcium gluconate gel, the antidote for HF burns, must be readily available, and all personnel must be trained in its application.[5][9]
-
Spill & Waste: Spills must be neutralized with a suitable agent like calcium carbonate.[5] All waste must be handled and disposed of according to institutional and federal regulations.[6]
Other Reagents:
-
3-Amino-4-chlorobenzotrifluoride: Harmful if swallowed, in contact with skin, or if inhaled.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
Hydrochloric Acid: Corrosive.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[5]
Experimental Protocol
This protocol is designed for the synthesis of this compound from 3-Amino-4-chlorobenzotrifluoride.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3-Amino-4-chlorobenzotrifluoride | Synthesis Grade (≥97%) | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR |
| HF-Pyridine (70% HF) | Anhydrous | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR |
| Deionized Water (H₂O) | N/A | N/A |
Equipment:
-
Three-neck round-bottom flask (Teflon or polypropylene is preferable for handling HF-Pyridine)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Distillation apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Diazotization of 3-Amino-4-chlorobenzotrifluoride
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 3-Amino-4-chlorobenzotrifluoride (19.5 g, 0.1 mol) and concentrated hydrochloric acid (60 mL).
-
Cooling: Cool the resulting slurry to -5 °C to 0 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine suspension.
-
Nitrite Addition: Dissolve sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL). Add this solution dropwise from a dropping funnel to the amine slurry over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by the dissolution of the initial slurry to form a clear solution.[4]
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Fluoro-dediazoniation
-
Fluorinating Agent: In a separate Teflon or heavy-walled polypropylene beaker, carefully place HF-Pyridine (50 mL). Cool this solution to 0 °C in an ice bath within the fume hood.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the cold HF-Pyridine solution with efficient stirring. Control the rate of addition to manage the evolution of nitrogen gas. The temperature should be maintained between 0 °C and 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice (200 g) and water (200 mL) with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, caution: potential for gas evolution ), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point is approximately 152 °C at atmospheric pressure.[10]
Visualization of the Workflow
The following diagram illustrates the key stages of the synthesis.
Caption: Workflow for the synthesis of this compound.
Conclusion
The described protocol provides a comprehensive guide for the synthesis of this compound. By adhering to the detailed steps and, most importantly, the stringent safety precautions outlined for handling hazardous reagents, researchers can effectively produce this valuable chemical intermediate. The principles of diazotization followed by fluoro-dediazoniation are robust and central to modern aromatic chemistry.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sjsu.edu [sjsu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-fluorobenzotrifluoride
Introduction: The Strategic Importance of 4-Chloro-2-fluorobenzotrifluoride in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound stands as a pivotal building block in this context, offering a unique combination of reactive handles and fluorine substitution. The presence of a chloro group at the 4-position provides a versatile site for palladium-catalyzed cross-coupling reactions, while the fluoro and trifluoromethyl groups at the 2- and 1-positions, respectively, exert strong electron-withdrawing effects. This electronic profile renders the C-Cl bond susceptible to oxidative addition to a palladium(0) center, a critical step in many cross-coupling catalytic cycles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in a suite of powerful palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, from ligand and base selection to reaction parameter optimization, will be elucidated to empower the user to not only replicate these methods but also to troubleshoot and adapt them for novel synthetic challenges.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the art of the possible in organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These transformations universally proceed through a common catalytic cycle, a beautifully orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond (in our case, the C-Cl bond) of this compound. This step forms a new, higher-valent palladium(II) intermediate. The electron-deficient nature of our substrate facilitates this crucial, often rate-limiting, step.
-
Transmetalation: In this phase, an organometallic coupling partner (containing boron for Suzuki, nitrogen for Buchwald-Hartwig, or a copper acetylide for Sonogashira) exchanges its organic or heteroatomic group for the halide on the palladium center.[1][2]
-
Reductive Elimination: The final step involves the collapse of the palladium(II) intermediate, forming the desired carbon-carbon or carbon-heteroatom bond in the product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)-X\nLn", fillcolor="#EA4335"]; transmetalation [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_coupled [label="Ar-Pd(II)-R\nLn", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853"];
pd0 -> oxidative_addition [label=""]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> transmetalation; transmetalation -> pd2_coupled; pd2_coupled -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; }
Figure 1: Generalized Palladium Cross-Coupling Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryl and substituted aromatic structures, prized for its operational simplicity and the low toxicity of its boron-based reagents.[2] The electron-withdrawing nature of the trifluoromethyl and fluoro groups in this compound makes the C-Cl bond amenable to cleavage, though the use of specialized ligands can be beneficial to enhance reaction rates and yields.
Causality in Experimental Design:
-
Catalyst and Ligand Selection: While palladium on carbon (Pd/C) can be effective for some activated aryl chlorides, more challenging couplings often necessitate the use of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) species and facilitate the oxidative addition step. For electron-deficient aryl chlorides, ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) are often employed.
-
The Role of the Base: A base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex which facilitates transmetalation.[3] The choice of base, typically an inorganic carbonate or phosphate, must be carefully considered to avoid decomposition of base-sensitive functional groups.[3]
-
Solvent Systems: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is commonly used. Water is essential for dissolving the inorganic base and promoting the formation of the active boronate species.
Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of related aryl chlorides.
start [label="Start: Assemble Reactants"]; reagents [label="this compound\nPhenylboronic Acid\nPd Catalyst & Ligand\nBase"]; solvent [label="Add Solvent\n(e.g., Toluene/Water)"]; degas [label="Degas Mixture\n(N₂ or Ar purge)"]; heat [label="Heat to Reaction Temp.\n(e.g., 80-110 °C)"]; monitor [label="Monitor by TLC/LC-MS"]; workup [label="Workup:\nQuench, Extract, Dry"]; purify [label="Purify by Chromatography"]; product [label="Product:\n2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl", shape=cds, fillcolor="#34A853"];
start -> reagents -> solvent -> degas -> heat -> monitor -> workup -> purify -> product; }
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of toluene.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Pd Precursor | Pd(OAc)₂ | A common and reliable Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of challenging aryl chlorides. |
| Base | K₃PO₄ | A moderately strong base suitable for activating the boronic acid without promoting side reactions with sensitive functional groups. |
| Solvent | Toluene/Water | A biphasic system where toluene dissolves the organic components and catalyst, while water dissolves the inorganic base. |
| Temperature | 100 °C | Elevated temperature is often required to overcome the activation energy for the oxidative addition of aryl chlorides. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[4][5] The coupling of electron-deficient aryl chlorides like this compound can be particularly challenging due to the difficulty of the initial oxidative addition step.[2] Success hinges on the judicious selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand.[6][7]
Causality in Experimental Design:
-
Catalyst and Ligand Selection: For electron-deficient aryl chlorides, palladium pre-catalysts combined with sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often the systems of choice. These ligands create a highly electron-rich and sterically accessible palladium center, which promotes the challenging oxidative addition of the C-Cl bond.[1]
-
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures or longer reaction times.[2]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Experimental Protocol: Synthesis of N-Aryl-2-fluoro-4-(trifluoromethyl)aniline
This is a general protocol that should be optimized for specific amine coupling partners.
start [label="Start: Assemble Reactants in Glovebox"]; reagents [label="this compound\nAmine\nPd Pre-catalyst & Ligand\nBase"]; solvent [label="Add Anhydrous Solvent\n(e.g., Toluene)"]; seal [label="Seal Vessel"]; heat [label="Heat to Reaction Temp.\n(e.g., 80-110 °C)"]; monitor [label="Monitor by TLC/LC-MS"]; workup [label="Workup:\nQuench, Extract, Dry"]; purify [label="Purify by Chromatography"]; product [label="Product:\nN-Aryl-2-fluoro-4-(trifluoromethyl)aniline", shape=cds, fillcolor="#34A853"];
start -> reagents -> solvent -> seal -> heat -> monitor -> workup -> purify -> product; }
Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
RuPhos Pd G3 Precatalyst
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
Inside a glovebox, add this compound (1.0 mmol, 1.0 equiv), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial equipped with a stir bar.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Pd Pre-catalyst | RuPhos Pd G3 | A highly active, air-stable pre-catalyst that efficiently generates the active Pd(0) species for coupling with challenging aryl chlorides. |
| Ligand | RuPhos | A bulky, electron-rich dialkylbiaryl phosphine ligand that accelerates both oxidative addition and reductive elimination. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required for the efficient deprotonation of a wide range of amines. |
| Solvent | Anhydrous Toluene | A high-boiling, aprotic solvent that ensures good solubility and stability of the reaction components. |
| Temperature | 100 °C | Necessary to promote the amination of the electron-deficient and sterically hindered aryl chloride. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful means to form C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[8][9] This transformation is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[10] Copper-free Sonogashira protocols are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify product purification.[10][11]
Causality in Experimental Design:
-
Catalyst System: In copper-free variants, the palladium catalyst must facilitate both the oxidative addition of the aryl chloride and the activation of the alkyne. Catalyst systems often employ a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand. For challenging substrates like aryl chlorides, bulky, electron-rich ligands can be beneficial.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne, forming the palladium acetylide intermediate, and also acts as a solvent in many cases.
-
Copper-Free Conditions: The elimination of the copper co-catalyst simplifies the reaction setup and workup. The mechanism in the absence of copper involves the direct interaction of the alkyne with the palladium center.[3]
Experimental Protocol: Synthesis of 4-(Alkynyl)-2-fluorobenzotrifluoride
This is a general protocol for a copper-free Sonogashira coupling.
start [label="Start: Assemble Reactants"]; reagents [label="this compound\nTerminal Alkyne\nPd Catalyst & Ligand"]; solvent_base [label="Add Solvent/Base\n(e.g., Triethylamine)"]; degas [label="Degas Mixture\n(N₂ or Ar purge)"]; heat [label="Heat to Reaction Temp.\n(e.g., 80 °C)"]; monitor [label="Monitor by TLC/GC-MS"]; workup [label="Workup:\nConcentrate, Extract, Dry"]; purify [label="Purify by Chromatography"]; product [label="Product:\n4-(Alkynyl)-2-fluorobenzotrifluoride", shape=cds, fillcolor="#34A853"];
start -> reagents -> solvent_base -> degas -> heat -> monitor -> workup -> purify -> product; }
Figure 4: Experimental workflow for the copper-free Sonogashira coupling.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common, air-stable Pd(II) pre-catalyst that is reduced in situ. |
| Ligand | Triphenylphosphine | Included in the pre-catalyst; additional ligand is often not necessary but can be beneficial. |
| Base/Solvent | Triethylamine | Acts as both the base to deprotonate the alkyne and as a solvent or co-solvent. |
| Additives | None (Copper-free) | Simplifies the reaction and avoids potential side reactions like Glaser coupling. |
| Temperature | 80 °C | Provides sufficient thermal energy for the coupling of the aryl chloride without significant catalyst decomposition. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex, fluorine-containing molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and adaptable pathways to a diverse array of chemical structures. By understanding the mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and reaction conditions, researchers can effectively employ this substrate to accelerate the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. The protocols provided serve as a robust starting point for synthetic endeavors, and it is anticipated that further innovations in catalyst design will continue to expand the utility of this and other challenging fluorinated substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. scribd.com [scribd.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"Suzuki coupling protocol for 4-Chloro-2-fluorobenzotrifluoride"
Topic: Suzuki Coupling Protocol for 4-Chloro-2-fluorobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Fluorinated Biaryls
The synthesis of biaryl structures is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and advanced materials. Fluorinated biaryls, in particular, are highly sought after due to the unique electronic properties conferred by fluorine, which can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing C-C bonds to form these valuable structures, celebrated for its functional group tolerance and relatively mild conditions.[2][3]
However, the reaction is not without its challenges, especially when dealing with electron-deficient and sterically hindered substrates. This compound represents a particularly demanding electrophilic partner. The convergence of three deactivating factors—the strong, inert C-Cl bond, the powerful electron-withdrawing nature of the trifluoromethyl group, and the inductive effect of the ortho-fluorine—renders the oxidative addition step of the catalytic cycle kinetically challenging.[4][5]
This guide, designed for the practicing chemist, provides a deep dive into a robust protocol for the successful Suzuki coupling of this compound. We move beyond a simple recitation of steps to explain the critical choices in catalyst, ligand, base, and solvent selection, empowering researchers to not only replicate the procedure but also to intelligently troubleshoot and adapt it for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is fundamental to optimizing the reaction for a challenging substrate. The process is a catalytic cycle centered on a palladium complex and can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step, especially for less reactive aryl chlorides.[2] The result is a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (R-B(OR)₂) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻) that facilitates the transfer of the R group to the palladium, displacing the halide.[8][9][10][11]
-
Reductive Elimination: The two organic fragments (Ar and R) on the Pd(II) center couple and are expelled as the new biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[12]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(this compound)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\n(Rate-Limiting Step)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArX [label="L₂Pd(II)(Ar)(X)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="R-B(OH)₃⁻\n(Activated Boronic Acid)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArR [label="L₂Pd(II)(Ar)(R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R\n(Biaryl Product)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BoronicAcid [label="R-B(OH)₂", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout center_point [style=invis, shape=point, width=0];
// Edges Pd0 -> OxAdd [color="#202124"]; ArX -> OxAdd [color="#202124"]; OxAdd -> PdII_ArX [label=" ", color="#202124"]; PdII_ArX -> Transmetalation [color="#202124"]; Boronate -> Transmetalation [color="#202124"]; Transmetalation -> PdII_ArR [label=" ", color="#202124"]; PdII_ArR -> RedElim [color="#202124"]; RedElim -> Product [color="#202124"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", fontcolor="#202124", color="#202124", style=dashed]; BoronicAcid -> Base [style=invis]; Base -> Boronate [label=" Activation", fontcolor="#202124", color="#202124"];
// Positioning {rank=same; ArX; OxAdd; Pd0;} {rank=same; PdII_ArX; Transmetalation; Boronate;} {rank=same; PdII_ArR; RedElim; Product;} Base -> BoronicAcid [style=invis]; } enddot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of this compound
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different boronic acid coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | The limiting reagent. |
| Arylboronic Acid | ≥97% | Combi-Blocks | Use 1.2-1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | A common, air-stable Pd(II) precatalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Sigma-Aldrich | A bulky, electron-rich Buchwald ligand, crucial for activating the aryl chloride.[13] |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, powder | Acros Organics | A strong base effective for challenging couplings. Use 2.0-3.0 equivalents. |
| 1,4-Dioxane | Anhydrous | Fisher Scientific | Reaction solvent. Must be thoroughly degassed. |
| Deionized Water | N/A | In-house | Used in the solvent mixture. Must be degassed. |
| Argon or Nitrogen Gas | High purity | Airgas | For maintaining an inert atmosphere.[5] |
| Celite® | N/A | Sigma-Aldrich | For filtration. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine | Saturated NaCl(aq) | In-house | For washing during workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying the organic phase. |
Step-by-Step Experimental Procedure
Reaction Setup (Inert Atmosphere is CRITICAL)
-
To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh out Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Under a positive pressure of argon/nitrogen, add the Pd(OAc)₂ and SPhos solids to the Schlenk flask.
-
Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 30 minutes.
-
Using a syringe, add the degassed solvent mixture (5 mL) to the Schlenk flask containing the reagents.
Reaction Execution
-
Lower the flask into a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. Check for the consumption of the starting aryl chloride.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Expertise & Causality: Justification of Key Protocol Choices
A successful outcome with a substrate like this compound hinges on rationally overcoming the high activation barrier of the oxidative addition step.
-
Catalyst System (Pd(OAc)₂/SPhos): Standard catalysts like Pd(PPh₃)₄ often fail with deactivated aryl chlorides.[14] The chosen system employs an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The key is the SPhos ligand. As a bulky, electron-rich dialkylbiaryl phosphine, it serves two critical functions:
-
Electron Donation: The electron-rich nature of the ligand increases the electron density on the palladium center, making it a stronger nucleophile and better able to attack the electron-poor C-Cl bond.[4][12]
-
Steric Bulk: The ligand's bulk promotes the reductive elimination step and helps stabilize the coordinatively unsaturated Pd(0) species, preventing catalyst decomposition.[4] Alternative high-performance ligands include other Buchwald-type ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs).[8][13][15]
-
-
Base (K₃PO₄): The choice of base is critical for the transmetalation step.[16] While weaker bases like K₂CO₃ may suffice for more reactive substrates, a stronger, non-nucleophilic base like K₃PO₄ is often required for challenging couplings. It effectively converts the boronic acid into the highly nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is the active species in transmetalation.[10] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, alternative known for its high solubility.[5]
-
Solvent System (Dioxane/Water): The solvent must solubilize both the organic and inorganic components of the reaction.[17] Anhydrous aprotic solvents like dioxane or toluene are excellent for dissolving the aryl halide and ligand. The addition of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[6] The solvent choice can be complex; while polar aprotic solvents can sometimes accelerate the reaction, their effects are not always predictable and can depend on the specific catalyst system.[18]
// Nodes Substrate [label="Substrate:\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Challenge1 [label="Challenge 1:\nDeactivated Aryl Chloride\n(Strong C-Cl Bond)", fillcolor="#FBBC05", fontcolor="#202124"]; Challenge2 [label="Challenge 2:\nElectron Deficient Ring\n(F, CF₃ groups)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Solution: High-Activity Catalyst\n- Electron-Rich Ligand (SPhos)\n- Promotes Oxidative Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution: Strong Base (K₃PO₄)\n- Forms Nucleophilic Boronate\n- Accelerates Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution: High Temperature (100°C)\n- Overcomes Activation Energy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protocol [label="Optimized Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Substrate -> Challenge1 [color="#202124"]; Substrate -> Challenge2 [color="#202124"]; Challenge1 -> Solution1 [color="#202124"]; Challenge1 -> Solution3 [color="#202124"]; Challenge2 -> Solution2 [color="#202124"]; Solution1 -> Protocol [color="#202124"]; Solution2 -> Protocol [color="#202124"]; Solution3 -> Protocol [color="#202124"]; } enddot Caption: Logical workflow for addressing the challenges of the target substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by oxygen). 2. Insufficient temperature. 3. Ligand/catalyst system not active enough. | 1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere technique (Schlenk line or glovebox). 2. Increase temperature in 10 °C increments. 3. Screen alternative ligands (e.g., XPhos, RuPhos) or switch to a pre-formed Pd(0) source like Pd₂(dba)₃.[8] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities. 2. Base is too weak or reaction time is too long. | 1. Use anhydrous base and solvents. Use a higher ratio of boronic acid (e.g., 1.5 equiv). 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Monitor the reaction and stop it as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can promote oxidative homocoupling. 2. Catalyst system favors this side reaction. | 1. Improve inert atmosphere technique. 2. Lower the catalyst loading. Screen different palladium precursors or ligands. |
| Dehalogenation of Aryl Chloride | The Pd-H species, formed from side reactions, can reductively cleave the C-Cl bond.[4] | Ensure all reagents are pure. Sometimes changing the solvent or base can suppress this pathway. |
References
- 1. mdpi.com [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. quora.com [quora.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
"Buchwald-Hartwig amination of 4-Chloro-2-fluorobenzotrifluoride"
An Application Guide to the Buchwald-Hartwig Amination of 4-Chloro-2-fluorobenzotrifluoride
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed Buchwald-Hartwig amination of this compound. This specific transformation is of significant interest due to the prevalence of fluorinated aniline moieties in modern pharmaceuticals and agrochemicals. The substrate itself, an electron-deficient aryl chloride, presents unique challenges that necessitate a carefully optimized and robust protocol. This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind the selection of reagents and conditions, ensuring a higher probability of success.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] It has largely superseded classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope. This reaction is particularly crucial for the synthesis of complex aryl amines, which are ubiquitous in medicinal chemistry.
The target substrate, this compound, is a challenging yet valuable building block. The presence of two electron-withdrawing groups (fluorine and trifluoromethyl) deactivates the aryl chloride towards the critical oxidative addition step in the catalytic cycle.[4] Successfully coupling this substrate opens access to a class of N-aryl-2-fluoro-4-(trifluoromethyl)anilines, structures sought after for their unique metabolic stability and electronic properties.[5][6] This guide provides the necessary expertise to navigate the complexities of this transformation.
The Catalytic Engine: Mechanistic Principles
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by a Palladium(0) species.[1][7]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for less reactive aryl chlorides and is heavily influenced by the choice of ligand.[8][9][10]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido intermediate.[11]
-
Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Rationale-Driven Approach
The success of coupling a challenging substrate like this compound hinges on the judicious selection of each reaction component.
-
Palladium Source & Precatalyst: While simple palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, they require in-situ formation of the active Pd(0) catalyst. For demanding aryl chlorides, using well-defined, air-stable palladium precatalysts is highly recommended.[7] The Buchwald G3 and G4 precatalysts, for example, are designed for high reactivity and thermal stability, ensuring a sufficient concentration of the active catalyst throughout the reaction.[12]
-
Ligand Selection (The Critical Choice): The ligand is arguably the most important variable. For electron-deficient aryl chlorides, the ligand must be both bulky and electron-rich .
-
Bulky Biarylphosphines: Ligands such as XPhos, SPhos, and BrettPhos are the gold standard.[13] Their steric bulk promotes the reductive elimination step and prevents catalyst dimerization, while their electron-donating nature facilitates the difficult oxidative addition of the C-Cl bond.[14]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are exceptionally strong σ-donors and can be highly effective for activating aryl chlorides.[15][16] They offer an excellent alternative to phosphine ligands, particularly in cases of catalyst poisoning or challenging couplings.
-
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Sodium tert-butoxide (NaOtBu): This is the most common and effective base for many aminations, providing a good balance of strength and solubility.[13]
-
Lithium bis(trimethylsilyl)amide (LHMDS): An even stronger base, LHMDS can be effective when NaOtBu fails to promote the reaction.[11]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): While less common for aryl chlorides, these bases can be employed if the substrate or product contains base-sensitive functional groups.[8][17] However, they typically require higher temperatures and longer reaction times.
-
-
Solvent and Temperature: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation.
-
Toluene and Dioxane: These are the most frequently used solvents, offering good solubility for the reagents and the appropriate boiling point for these reactions.[13][18]
-
Temperature: Due to the lower reactivity of the C-Cl bond, reactions typically require heating, often in the range of 80–110 °C, to achieve a reasonable reaction rate and full conversion.[7]
-
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: Workflow for the Buchwald-Hartwig amination protocol.
Reagents & Quantities:
| Component | Mol. Wt. | Amount (mmol) | Equivalents |
| This compound | 214.54 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| XPhos Pd G3 (Precatalyst) | 863.81 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | - | ~0.2 M |
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution based on the aryl halide), followed by the amine (1.2 equiv), and finally the this compound (1.0 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.[13]
Data Summary: Scope and Expectations
The optimized conditions are generally applicable to a range of amine coupling partners. The following table provides expected outcomes for different amine classes.
| Amine Class | Representative Amine | Typical Catalyst System | Base | Temp (°C) | Expected Yield |
| Secondary Cyclic Amine | Morpholine | XPhos Pd G3 (1-2 mol%) | NaOtBu | 90-110 | >90% |
| Primary Aliphatic Amine | n-Hexylamine | BrettPhos Pd G3 (1-2 mol%) | LHMDS | 80-100 | 75-90% |
| Primary Aryl Amine | Aniline | RuPhos Pd G4 (2-3 mol%) | K₃PO₄ | 100-120 | 70-85% |
| Secondary Acyclic Amine | Dibutylamine | XPhos Pd G3 (2-3 mol%) | NaOtBu | 100-110 | 80-95% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation by air/moisture).2. Insufficient temperature.3. Poor quality base. | 1. Use a fresh, high-quality precatalyst. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.[14]2. Increase the reaction temperature in 10 °C increments.3. Use freshly opened or sublimed NaOtBu. |
| Hydrodehalogenation | A common side reaction where the C-Cl bond is replaced by a C-H bond. Can be promoted by excess base or certain ligands. | 1. Reduce the equivalents of base slightly (e.g., from 1.4 to 1.2 equiv).2. Screen different ligands. Sometimes a slightly less electron-rich ligand can disfavor this pathway. |
| Incomplete Reaction | The reaction stalls before full consumption of the starting material. | 1. Increase catalyst loading (e.g., from 2 mol% to 4 mol%).2. Switch to a more robust precatalyst (e.g., from G3 to G4).3. Consider a stronger base (e.g., switch from NaOtBu to LHMDS). |
| Product Instability | The fluorinated aniline product may be sensitive to the harsh basic conditions at high temperatures.[5] | 1. Attempt the reaction at a lower temperature for a longer period.2. Screen a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system or longer reaction times. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but highly rewarding transformation. Success is not merely a matter of following a recipe, but of understanding the interplay between the catalyst, ligand, base, and substrate. By employing robust, well-defined palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands and strong alkoxide bases under strictly anhydrous and anaerobic conditions, researchers can reliably synthesize valuable fluorinated aniline products. This guide provides the strategic framework and practical protocols necessary to achieve this goal efficiently and consistently.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Chloro-2-fluorobenzotrifluoride as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking Synthetic Potential with a Multifunctional Aromatic Core
4-Chloro-2-fluorobenzotrifluoride (CAS No. 94444-59-4) is a uniquely functionalized aromatic building block of significant interest to researchers in pharmaceutical and agrochemical development.[1] Its trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, profoundly influences the reactivity of the aromatic ring, rendering it an exceptional substrate for a variety of synthetic transformations.[2] This, combined with the differential reactivity of its two halogen atoms—chlorine and fluorine—provides a versatile platform for the strategic and regioselective construction of complex molecular architectures.
The trifluoromethyl group is a valued substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Consequently, building blocks like this compound serve as critical intermediates for introducing this important functionality. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic reactions, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 94444-59-4 | [4] |
| Molecular Formula | C₇H₃ClF₄ | [4] |
| Molecular Weight | 198.55 g/mol | [4] |
| Boiling Point | ~152 °C at 760 mmHg | [4] |
| Density | ~1.4 g/cm³ | [4] |
| Appearance | Colorless liquid | [1] |
| Hazard Note | Irritant | [4] |
I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The electron-deficient nature of the aromatic ring in this compound, induced by the powerful -CF₃ group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
A critical consideration for this substrate is the regioselectivity of the nucleophilic attack. The ring is substituted with both a fluorine and a chlorine atom. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, creates a more electrophilic carbon center and is more effective at stabilizing the negative charge in the Meisenheimer intermediate through its strong inductive effect. This generally leads to a higher reactivity of aryl fluorides compared to aryl chlorides in SNAr (Reactivity: F > Cl > Br > I).
However, the position of the halogens relative to the activating -CF₃ group and the nature of the nucleophile can influence the outcome. In this compound, both halogens are ortho and para to the trifluoromethyl group, and thus both positions are activated. While substitution of fluorine is often kinetically favored, substitution of chlorine can be achieved, particularly under conditions where the C-Cl bond is sufficiently activated or when using specific catalytic systems.
Below are detailed protocols for SNAr reactions with common nucleophiles, focusing on the selective substitution of the chlorine atom, which is often desired to retain the fluorine substituent for its beneficial properties in the final molecule.
Logical Workflow for SNAr Reactions
References
Application Notes & Protocols: Strategic Derivatization of 4-Chloro-2-fluorobenzotrifluoride for Diverse Library Synthesis
Abstract
4-Chloro-2-fluorobenzotrifluoride is a privileged starting material in medicinal and agrochemical research, prized for the unique physicochemical properties imparted by its trifluoromethyl group and the dual halogenation pattern that serves as a versatile chemical handle.[1][2][3][4] The trifluoromethyl moiety is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a comprehensive guide to the strategic, regioselective derivatization of this compound. We will explore orthogonal synthetic strategies—namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—that leverage the distinct reactivity of the C-F and C-Cl bonds to enable the systematic construction of diverse compound libraries. Detailed, field-tested protocols are provided to guide researchers in harnessing this powerful building block for drug discovery and development programs.
The Chemical Logic: Understanding the Reactivity of the Scaffold
The synthetic utility of this compound stems from the predictable and differential reactivity of its two halogen atoms, which is governed by the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group.
-
Electronic Activation: The -CF3 group is a potent deactivating group via a strong inductive effect (-I), rendering the entire aromatic ring electron-deficient.[5][6][7] This electronic state is the primary reason the scaffold is highly susceptible to nucleophilic attack, a characteristic central to Nucleophilic Aromatic Substitution (SNAr) reactions.[8]
-
Orthogonal Reactivity of C-F vs. C-Cl Bonds:
-
For SNAr Reactions: The rate-determining step is the initial attack of the nucleophile on the electron-deficient ring.[7] The highly electronegative fluorine atom, positioned ortho to the activating -CF3 group, creates a highly polarized and electrophilic carbon center (C2). Consequently, this C-F bond is preferentially targeted by nucleophiles in SNAr reactions, leading to selective substitution at the C2 position.[7][9]
-
For Palladium-Catalyzed Cross-Coupling: These reactions proceed via an oxidative addition mechanism, where the reactivity of the C-X bond is paramount. The established reactivity trend for aryl halides in these transformations is C-I > C-Br > C-OTf > C-Cl >> C-F.[10] Therefore, palladium catalysts will selectively activate the weaker C-Cl bond at the C4 position, leaving the much stronger and less reactive C-F bond untouched.
-
This predictable, orthogonal reactivity is the cornerstone of a logical library synthesis, allowing for sequential and site-specific modifications.
Caption: Regioselective reactivity of the scaffold.
Derivatization Strategy I: Nucleophilic Aromatic Substitution (SNAr) at the C-F Position
The SNAr reaction is a robust method for forming C-N, C-O, and C-S bonds by displacing the activated fluorine atom at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism, wherein the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, is facilitated by the ortho -CF3 group.[5][6][11]
Caption: The SNAr addition-elimination mechanism.
Protocol 2.1: SNAr Amination with Primary and Secondary Amines
This protocol describes the general procedure for the synthesis of 2-amino-4-chlorobenzotrifluoride derivatives, a key step in diversifying the scaffold.
Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine (primary or secondary, 1.1 - 1.5 eq) and a suitable base (see Table 1).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP) to achieve a concentration of 0.2-0.5 M.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation to accelerate the rate. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table 1: Typical Conditions for SNAr Amination
| Nucleophile (Amine) | Base (eq) | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Aliphatic Amine | K₂CO₃ (2.0) | DMSO | 80 - 100 | 4 - 12 |
| Secondary Aliphatic Amine | K₂CO₃ (2.0) | DMSO | 100 - 120 | 12 - 24 |
| Aniline (Electron-rich) | K₂CO₃ (2.0) | NMP | 120 - 140 | 16 - 24 |
| Aniline (Electron-poor) | Cs₂CO₃ (2.0) | NMP / DMSO | 140 - 160 | 18 - 36 |
Causality Note: A mild base like K₂CO₃ is often sufficient to act as a proton scavenger. More hindered or less nucleophilic amines may require higher temperatures and longer reaction times. The use of microwave irradiation can significantly reduce reaction times to 15-60 minutes at temperatures between 120-180°C.
Protocol 2.2: SNAr with O- and S-Nucleophiles
The formation of ether and thioether linkages requires a stronger base to generate the corresponding alkoxide or thiolate nucleophile in situ.
Methodology:
-
Nucleophile Generation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or thiol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0°C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C to allow for complete deprotonation.
-
Substrate Addition: To this solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Gentle heating (40-60°C) may be required for less reactive nucleophiles. Monitor by TLC or LC-MS.
-
Work-up & Purification: Carefully quench the reaction at 0°C by the slow addition of water. Proceed with an extractive work-up and purification as described in Protocol 2.1.
Derivatization Strategy II: Palladium-Catalyzed Cross-Coupling at the C-Cl Position
Palladium-catalyzed cross-coupling reactions are the premier method for forming C-C and C-N bonds at the C4 position, selectively targeting the C-Cl bond.[12][13] The success of these reactions, particularly with a relatively unreactive aryl chloride, is critically dependent on the use of a sophisticated catalytic system composed of a palladium precursor and a sterically demanding, electron-rich phosphine ligand.[14]
Caption: General catalytic cycle for Pd cross-coupling.[10][15]
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for coupling the aryl chloride with a variety of organoboron reagents.[16][17]
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or vial, add the 4-chloro-2-(substituted)benzotrifluoride substrate (1.0 eq), the aryl- or heteroarylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Loading: In a glovebox or under a positive pressure of inert gas, add the palladium precursor and ligand (see Table 2).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/water (10:1), to a concentration of 0.1-0.2 M.
-
Reaction: Seal the vessel and heat the mixture to 80-110°C for 12-24 hours with vigorous stirring. Monitor by LC-MS.
-
Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and palladium black. Proceed with an extractive work-up and purification as described in Protocol 2.1.
Table 2: Recommended Catalytic Systems for Suzuki Coupling of Aryl Chlorides
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ | Toluene / H₂O |
| Pd(OAc)₂ (2-3%) | XPhos (4-6%) | K₃PO₄ | 1,4-Dioxane / H₂O |
| SPhos Pd G3 (1-3%) | (Precatalyst) | Cs₂CO₃ | THF / H₂O |
Causality Note: The use of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) is critical.[14] These ligands promote the formation of a monoligated Pd(0) species, which is highly active for the challenging oxidative addition into the strong C-Cl bond.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction provides a complementary method to SNAr for installing amino groups, but at the C4 position. It is particularly valuable for coupling less nucleophilic amines or when SNAr conditions are not viable.[18][19]
Methodology:
-
Vessel Preparation: In a glovebox, add the 4-chloro-2-(substituted)benzotrifluoride substrate (1.0 eq), the palladium precursor, the appropriate ligand (see Table 3), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.4 eq) to an oven-dried vial.
-
Reagent Addition: Add the amine (1.1-1.2 eq) and anhydrous, degassed toluene or 1,4-dioxane (0.1-0.2 M).
-
Reaction: Seal the vial and heat to 80-110°C for 4-24 hours. Monitor by LC-MS.
-
Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Proceed with an extractive work-up and purification as described in Protocol 2.1.
Table 3: Recommended Catalytic Systems for Buchwald-Hartwig Amination
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent |
| Pd₂(dba)₃ (1-2%) | BrettPhos (2-4%) | NaOt-Bu | Toluene |
| Pd(OAc)₂ (2%) | XPhos (4%) | LHMDS | 1,4-Dioxane |
| BrettPhos Pd G3 (1-3%) | (Precatalyst) | NaOt-Bu | Toluene |
Causality Note: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile.[15] The choice of ligand is crucial and often depends on the specific amine being coupled.[20][21]
Integrated Workflow for Library Synthesis
The true power of this scaffold lies in the sequential application of these orthogonal derivatization strategies to rapidly generate large, diverse chemical libraries from a single starting point.
Caption: A two-step, orthogonal workflow for library synthesis.
Example Workflow:
-
First Dimension of Diversity (SNAr): Begin with a parallel synthesis array. React this compound with a library of 50 different primary and secondary amines (R¹-NHR') using the conditions in Protocol 2.1. This generates a library of 50 unique 2-amino-4-chlorobenzotrifluoride intermediates.
-
Second Dimension of Diversity (Suzuki Coupling): Divide each of the 50 intermediates into 50 new reaction wells. React each intermediate with a library of 50 different arylboronic acids (R²-B(OH)₂) using the Suzuki conditions in Protocol 3.1.
-
Result: This two-step process generates a final library of 2,500 (50 x 50) unique, C2- and C4-disubstituted benzotrifluoride derivatives, ideal for high-throughput screening.
Safety and Handling
-
This compound: This compound is an irritant to the eyes, skin, and respiratory system.[22][23] It should be handled in a well-ventilated chemical fume hood at all times.
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[24][25]
-
Reagent Hazards: Many reagents used in these protocols are hazardous. Sodium hydride is highly flammable and reacts violently with water. Palladium catalysts and ligands should be handled with care. Strong bases like NaOt-Bu are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.[26][27][28]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. echemi.com [echemi.com]
- 23. chemwhat.com [chemwhat.com]
- 24. dcfinechemicals.com [dcfinechemicals.com]
- 25. nj.gov [nj.gov]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 27. synquestlabs.com [synquestlabs.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Scalable Synthesis of 4-Chloro-2-fluorobenzotrifluoride for Pharmaceutical and Agrochemical Applications
Abstract
4-Chloro-2-fluorobenzotrifluoride is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms on the benzene ring, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This application note presents a detailed, scalable, and robust two-step synthetic protocol for the preparation of this compound, commencing with the readily available starting material, 4-chloro-2-fluorotoluene. The described methodology, inspired by established industrial processes for analogous compounds, involves a free-radical side-chain chlorination followed by a halogen exchange (Halex) fluorination reaction. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, providing in-depth procedural details, safety protocols, and analytical checkpoints to ensure a high-yielding and reproducible synthesis.
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a widely employed strategy in modern drug discovery and agrochemical development. The trifluoromethyl group, in particular, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. This compound serves as a critical intermediate, providing a scaffold with multiple points for further chemical elaboration. The scalable and cost-effective synthesis of this intermediate is therefore of significant industrial importance.
This application note details a two-step synthesis beginning with 4-chloro-2-fluorotoluene, a commercially available starting material. The synthesis pathway is outlined below:
Figure 1: Overall synthetic scheme for this compound.
This approach is based on well-established industrial methodologies for the synthesis of similar benzotrifluoride derivatives, such as the synthesis of 4-chlorobenzotrifluoride from 4-chlorotoluene.[1][2] The rationale for selecting this pathway lies in its efficiency, scalability, and the use of readily available and cost-effective reagents.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 4-Chloro-2-fluorotoluene | ≥98% | Commercially Available |
| Chlorine Gas (Cl₂) | Anhydrous | Industrial Gas Supplier |
| Anhydrous Hydrogen Fluoride (HF) | ≥99.9% | Industrial Gas Supplier |
| Nitrogen Gas (N₂) | High Purity | Industrial Gas Supplier |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
Equipment
-
Jacketed glass reactor with UV lamp compatibility and a bottom outlet valve
-
Mechanical stirrer with a high-torque motor and a glass or PTFE-coated impeller
-
Reflux condenser
-
Gas inlet tube
-
Thermocouple
-
Scrubber system for acidic off-gases (e.g., NaOH solution)
-
Pressure-rated reactor (e.g., Hastelloy or PFA-lined) for the fluorination step
-
Fractional distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a chemically resistant apron. A supplied-air respirator is mandatory when working with anhydrous hydrogen fluoride.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-fluorobenzotrichloride via Photochlorination
This protocol describes the free-radical chlorination of the methyl group of 4-chloro-2-fluorotoluene. The reaction is initiated by UV light and proceeds via a radical chain mechanism.
Protocol:
-
Reactor Setup: Assemble the jacketed glass reactor with the mechanical stirrer, reflux condenser, gas inlet tube, and thermocouple. Connect the outlet of the condenser to a scrubber system containing a sodium hydroxide solution to neutralize the HCl gas produced during the reaction.
-
Charging the Reactor: Charge the reactor with 4-chloro-2-fluorotoluene (1.0 mol) and an appropriate inert solvent if desired, although the reaction can be run neat.
-
Inerting the System: Purge the reactor with nitrogen gas to remove any air and moisture.
-
Initiation of Reaction: Begin stirring and heat the reactor contents to 110-120°C using a circulating oil bath. Once the temperature has stabilized, turn on the UV lamp to initiate the chlorination reaction.
-
Chlorine Gas Introduction: Introduce a slow and steady stream of chlorine gas through the gas inlet tube. The flow rate should be carefully controlled to match the rate of consumption, which can be monitored by observing the color of the reaction mixture and the rate of HCl evolution.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) by periodically taking aliquots from the reaction mixture. The reaction is considered complete when the starting material is consumed and the desired 4-chloro-2-fluorobenzotrichloride is the major product.
-
Work-up: Once the reaction is complete, turn off the chlorine gas flow and the UV lamp. Purge the reactor with nitrogen gas to remove any residual chlorine and HCl. The crude 4-chloro-2-fluorobenzotrichloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound via Halogen Exchange
This step involves the conversion of the trichloromethyl group to a trifluoromethyl group using anhydrous hydrogen fluoride. This reaction is typically carried out under pressure in a specialized reactor.
Protocol:
-
Reactor Setup: The reaction should be conducted in a pressure-rated reactor suitable for handling anhydrous HF. The reactor should be equipped with a stirrer, a cooling/heating system, a pressure gauge, and an inlet for charging HF.
-
Charging the Reactor: Charge the pressure reactor with the crude 4-chloro-2-fluorobenzotrichloride (1.0 mol) from the previous step.
-
Cooling and HF Addition: Cool the reactor to a low temperature (e.g., -20 to 0°C) and carefully add anhydrous hydrogen fluoride (a molar excess, typically 3-5 equivalents). The addition should be done slowly to control the initial exotherm.
-
Reaction Conditions: After the addition of HF is complete, slowly heat the reactor to the desired reaction temperature, typically in the range of 80-150°C. The reaction is carried out under autogenous pressure.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the pressure drop in the reactor and by analyzing aliquots (if the reactor setup allows for safe sampling) by GC.
-
Work-up: Upon completion, cool the reactor to a safe temperature. Carefully vent the excess HF into a suitable scrubber. The crude product is then typically washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and purified by fractional distillation to yield the final product, this compound.
Process Parameters and Data
| Parameter | Step 1: Photochlorination | Step 2: Halogen Exchange |
| Starting Material | 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluorobenzotrichloride |
| Key Reagents | Chlorine (Cl₂) | Anhydrous Hydrogen Fluoride (HF) |
| Catalyst/Initiator | UV Light | None (autocatalytic or Lewis acid) |
| Temperature | 110-120°C | 80-150°C |
| Pressure | Atmospheric | Autogenous (elevated) |
| Reaction Time | 4-8 hours (monitor by GC) | 6-12 hours (monitor by pressure/GC) |
| Typical Yield | >90% (crude) | >85% (after purification) |
Safety Precautions
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. A chlorine gas detector should be in place.
-
Anhydrous Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance that can cause severe burns upon contact with skin, which may not be immediately painful. Work with HF must be conducted in a specialized laboratory with appropriate safety equipment, including a supplied-air respirator, and personnel must be trained in HF-specific first aid procedures. Calcium gluconate gel should be readily available as an antidote for skin exposure.
-
Pressure Reactions: The fluorination step is performed under pressure. The reactor must be properly rated for the expected pressures and temperatures. A blast shield should be used.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Characterization and Quality Control
The purity of the intermediates and the final product should be assessed at each stage of the synthesis.
-
Gas Chromatography (GC): To monitor the progress of the reactions and to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate for use in pharmaceutical and agrochemical research and development. The presented two-step approach, based on established industrial precedents, offers an efficient and cost-effective route to this important building block.
References
Application Note: A Comprehensive Guide to Analytical Methods for Monitoring Reactions of 4-Chloro-2-fluorobenzotrifluoride
Abstract
4-Chloro-2-fluorobenzotrifluoride is a key fluorinated intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. Its controlled transformation is critical for achieving high yield and purity of the final active ingredients. This guide provides a detailed overview and validated protocols for the analytical monitoring of its chemical reactions. We will explore the strategic application of chromatographic and in-situ spectroscopic techniques, focusing on the causality behind methodological choices. Protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), in-situ ¹⁹F Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are presented to empower researchers and process chemists with robust tools for reaction characterization, kinetic analysis, and endpoint determination.
Introduction: The Analytical Imperative
This compound (C₇H₃ClF₄, CAS 94444-59-4) is a substituted benzotrifluoride derivative whose structural features—an electron-withdrawing trifluoromethyl group and two halogen atoms at specific positions—confer unique reactivity.[1][2] The primary reaction pathways involve nucleophilic aromatic substitution (SNAr) at the activated chlorine site, reduction of the trifluoromethyl group, or other coupling reactions. The success of these syntheses hinges on precise reaction control to maximize the yield of the desired product while minimizing the formation of impurities, such as regioisomers or over-reacted species.
Effective reaction monitoring is therefore not merely a quality control step but a fundamental component of process understanding and optimization.[3] It provides real-time data on the consumption of reactants, the formation of products, and the emergence of transient intermediates, enabling chemists to make informed decisions to ensure process safety, efficiency, and reproducibility.[4]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 198.54 g/mol | [5] |
| Boiling Point | ~152.0 °C at 760 mmHg | [1] |
| Density | ~1.4 g/cm³ | [1] |
| Flash Point | ~50.7 °C | [1] |
| Appearance | Colorless Liquid | [6] |
Strategic Selection of Analytical Techniques
The choice of an analytical method is dictated by the specific information required (e.g., kinetics, endpoint, impurity profile), the chemical properties of the species in the reaction mixture, and the reaction conditions (temperature, pressure). No single technique is universally superior; a multi-faceted approach often yields the most comprehensive understanding.
The Rationale Behind Method Selection
-
For Volatile Components and Impurity Profiling: Gas Chromatography (GC) is the premier choice. This compound and many of its likely derivatives are sufficiently volatile and thermally stable for GC analysis. Coupling GC with Mass Spectrometry (MS) provides unequivocal identification of components based on their mass fragmentation patterns.[7]
-
For Less Volatile or Thermally Labile Products: High-Performance Liquid Chromatography (HPLC) is more suitable. If a reaction introduces a non-volatile functional group (e.g., a large polar moiety), HPLC with UV detection is the standard method for quantification.
-
For Real-Time Kinetic and Mechanistic Insights: In-situ spectroscopic techniques are unparalleled.
-
¹⁹F Nuclear Magnetic Resonance (NMR): This is arguably the most powerful tool for this specific chemistry. The ¹⁹F nucleus is 100% naturally abundant, highly sensitive, and its large chemical shift dispersion minimizes signal overlap.[8] The trifluoromethyl (-CF₃) group and the aromatic fluorine provide distinct spectroscopic handles to observe molecular transformations directly in the reaction vessel without sampling.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique excels at tracking changes in specific functional groups in real-time.[11] By inserting an Attenuated Total Reflectance (ATR) probe into the reactor, one can monitor the disappearance of reactant bonds and the appearance of product bonds, providing a continuous reaction profile.[12]
-
Decision Workflow for Analytical Method Selection
The following diagram illustrates a logical workflow for choosing the most appropriate analytical technique for your specific needs.
Caption: Decision tree for selecting an analytical method.
Detailed Application Protocols
Safety First: this compound and its related compounds are irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood.[13][14] Consult the Safety Data Sheet (SDS) for all reagents before use.[15]
Protocol 1: GC-MS for Reaction Progress and Impurity Profiling
Application: Ideal for monitoring SNAr reactions where the nucleophile does not significantly decrease the volatility of the product. This method provides both quantification of major components and identification of unknown byproducts.
Causality: We use a non-polar stationary phase (5% phenyl-methylpolysiloxane) because the analytes are predominantly non-polar aromatic compounds, ensuring good separation based on boiling points. A temperature gradient is employed to first separate highly volatile components at lower temperatures and then elute higher-boiling products and byproducts as the temperature increases. Electron Impact (EI) ionization is used as a standard, robust method that produces reproducible fragmentation patterns for library matching.
Methodology:
-
Sample Preparation:
-
Carefully withdraw ~10-20 µL of the reaction mixture using a syringe.
-
Quench the reaction immediately by diluting the aliquot into 1.0 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate) in a 2 mL autosampler vial. The quench step is critical to halt the reaction and ensure the sample composition is representative of that moment in time.
-
If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Thermo Scientific™ ISQ™ 7610 GC-MS or equivalent |
| Column | TraceGOLD™ TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Vol. | 1.0 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-450 m/z |
-
Data Analysis:
-
Integrate the peak areas for the starting material, product(s), and any significant impurities.
-
Calculate the percent conversion: Conversion % = [Area_Product / (Area_StartingMaterial + Area_Product)] * 100. (Note: This assumes an equivalent detector response factor; for precise quantification, calibration with authentic standards is required).
-
Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
-
Protocol 2: HPLC-UV for Quantitative Analysis
Application: Best suited for reactions that yield products with significantly lower volatility or thermal instability, such as when the chloro group is replaced by a large, non-volatile substituent.
Causality: Reversed-phase chromatography on a C18 column is the logical choice, as it separates compounds based on their hydrophobicity.[16] The mobile phase, a mixture of acetonitrile and water, is standard for this type of separation. A gradient elution is used to ensure that both the relatively non-polar starting material and potentially more polar products are eluted with good peak shape in a reasonable time. UV detection at 254 nm is chosen because aromatic rings strongly absorb light at this wavelength.
Methodology:
-
Sample Preparation:
-
Prepare quenched samples as described in Protocol 1, using the mobile phase as the diluent if possible to avoid solvent effects.
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Develop a calibration curve for the starting material and the product using certified reference standards.
-
Quantify the concentration of each species in the reaction aliquot at various time points.
-
Plot concentration versus time to obtain a detailed reaction profile.
-
Protocol 3: In-Situ ¹⁹F NMR for Kinetic Analysis
Application: Provides unparalleled, real-time, quantitative data on the transformation of fluorine-containing species without the need for sampling, making it ideal for detailed kinetic studies and mechanistic investigations.[10][17]
Causality: The ¹⁹F nucleus offers a clean spectral window with no background signals from solvents or non-fluorinated reagents.[8] The chemical shifts of the -CF₃ group and the aromatic fluorine are highly sensitive to their local electronic environment. A change in the substituent at the 4-position (e.g., replacing -Cl with -OR or -NR₂) will induce a predictable shift in the ¹⁹F signals, allowing for unambiguous tracking of reactant consumption and product formation.[9]
Methodology:
-
Experimental Setup:
-
The reaction is performed directly in a 5 mm NMR tube or in a reactor connected via a flow loop to the NMR spectrometer. For benchtop NMR, a flow-through cell is typically used.
-
The solvent must be deuterated (e.g., DMSO-d₆, Acetonitrile-d₃) to provide a lock signal.
-
An internal standard with a known ¹⁹F signal that does not interfere with the reaction (e.g., trifluorotoluene) can be added for precise quantification.
-
Caption: Schematic of an in-situ NMR reaction monitoring setup.
-
Instrumentation and Conditions:
| Parameter | Setting |
| Spectrometer | Benchtop 60 MHz or higher field NMR with ¹⁹F capability |
| Pulse Program | Standard single pulse (zg) |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 5 seconds (ensure full relaxation for quantification) |
| Number of Scans | 4-16 (balance of S/N and time resolution) |
| Data Acquisition | Arrayed experiment, acquiring a spectrum every 1-5 minutes |
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the ¹⁹F signals corresponding to the starting material and product(s). The -CF₃ signal of this compound will be a doublet due to coupling with the adjacent aromatic fluorine.
-
Integrate the respective signals at each time point. The relative integral values are directly proportional to the molar concentration of each species.
-
Plot the normalized integrals versus time to extract kinetic rate constants.
-
| Species | Expected ¹⁹F Chemical Shift Range (vs. CFCl₃) | Multiplicity |
| -CF₃ (Reactant) | ~ -60 to -65 ppm | Doublet (d) |
| Aromatic -F (Reactant) | ~ -110 to -120 ppm | Quartet (q) |
| -CF₃ (Product) | Shifted upfield or downfield depending on substituent | Doublet (d) |
| Aromatic -F (Product) | Shifted upfield or downfield depending on substituent | Quartet (q) |
Conclusion
The successful synthesis and development of processes involving this compound rely on the judicious application of modern analytical techniques. This guide outlines a logical framework for selecting and implementing the most appropriate method—be it the robust separatory power of GC-MS and HPLC or the real-time, in-depth insight of in-situ NMR and FTIR. By understanding the causality behind each protocol, researchers can generate high-quality, reliable data to accelerate development, ensure process robustness, and deliver high-purity final products. The protocols provided herein serve as validated starting points that can be further optimized for specific reaction systems.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. mt.com [mt.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. magritek.com [magritek.com]
- 11. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 12. Reaction Monitoring | Bruker [bruker.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. redox.com [redox.com]
- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: High-Throughput Analysis of 4-Chloro-2-fluorobenzotrifluoride by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)
An In-Depth Technical Guide
Abstract
This application note presents robust and validated analytical methodologies for the quantitative determination and purity assessment of 4-Chloro-2-fluorobenzotrifluoride (C₇H₃ClF₄), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We detail two orthogonal and complementary techniques: a Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for volatile impurity profiling and identity confirmation, and a High-Performance Liquid Chromatography (HPLC) method for accurate assay determination and analysis of non-volatile related substances. The causality behind experimental choices, detailed step-by-step protocols, and method validation frameworks are discussed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Rationale for Method Selection
This compound is a halogenated aromatic compound whose purity is critical for the safety and efficacy of downstream products. Its physicochemical properties—notably its volatility (Boiling Point: ~152°C) and the presence of a UV-active chromophore—make it an ideal candidate for analysis by both GC and HPLC.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile compounds.[2] The high separation efficiency of gas chromatography, combined with the definitive identification capabilities of mass spectrometry, makes GC-MS exceptionally powerful for separating this compound from structurally similar process impurities and for confirming its identity with high confidence. The principles align with established methodologies for volatile organic compounds, such as those outlined by the U.S. Environmental Protection Agency (EPA).[3][4]
-
High-Performance Liquid Chromatography (HPLC): As an orthogonal technique, HPLC provides a robust method for assay quantification. It excels in separating the target analyte from non-volatile or thermally labile impurities that are not amenable to GC analysis. Reversed-phase HPLC with UV detection is a standard, reliable approach for aromatic compounds, offering excellent precision and accuracy for purity and content uniformity testing.[5]
Employing both GC-MS and HPLC provides a comprehensive analytical strategy, ensuring a complete purity profile and fulfilling the stringent requirements of regulatory bodies.[2][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following protocol is designed for the identification and quantification of this compound and its volatile impurities in a drug substance or technical grade material.
Causality of Experimental Design
The choice of a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is based on its proven efficacy in separating aromatic compounds based on their boiling points and slight polarity differences. A split injection is used to prevent column overloading and ensure sharp, symmetrical peaks. The electron ionization (EI) source provides reproducible fragmentation patterns that are ideal for library matching and structural elucidation.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Solvent: Use HPLC-grade or GC-MS grade Methanol.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Methanol.
-
Sample Solution (1000 µg/mL): Prepare the sample to be tested in the same manner as the stock standard solution.
-
-
Instrumental Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless Inlet | |
| Mode | Split (100:1 ratio) | Prevents column overload and maintains peak shape. |
| Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow for column dimensions and efficiency. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard, non-polar column for robust separation of VOCs.[7] |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 2 min | Allows for focusing of analytes at the head of the column. |
| Ramp | 15 °C/min to 240 °C | Provides good separation of early and late eluting compounds. |
| Final Hold | Hold at 240 °C for 5 min | Ensures all components are eluted from the column. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | High sensitivity and stable detector. |
| Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Minimizes analyte degradation and contamination. |
| Quadrupole Temp | 150 °C | Ensures consistent mass filtering. |
| Acquisition Mode | Scan | |
| Mass Range | 35 - 350 amu | Covers the molecular weight of the analyte and expected fragments. |
-
Data Analysis and Expected Results:
-
Identification: The primary identification is based on the retention time matching that of a known reference standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum. The expected molecular ion (M+) for C₇H₃ClF₄ is m/z 198, with a characteristic M+2 isotope peak for chlorine at m/z 200.
-
Quantification: Create a linear regression curve from the peak areas of the working standard solutions versus their concentrations. Quantify impurities and the main component in the sample solution using this curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the accurate assay (purity) determination of this compound.
Causality of Experimental Design
A reversed-phase C18 column is selected as it is the standard for separating moderately polar to non-polar compounds like halogenated aromatics. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte. A small amount of acid (e.g., trifluoroacetic acid) is often used to improve peak shape and reproducibility.[8] UV detection at a wavelength near the analyte's absorbance maximum ensures high sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumental Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine QC analysis.[5] |
| Pump | Isocratic | A simple, robust elution mode suitable for assay. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides adequate retention and elution for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Autosampler | ||
| Injection Volume | 10 µL | Balances sensitivity with potential for peak broadening. |
| Sample Temp | Ambient | Analyte is stable at room temperature. |
| Column Compartment | ||
| Temperature | 30 °C | Maintained temperature ensures retention time stability. |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm | A robust, general-purpose C18 column. |
| Detector | UV-Vis Detector | |
| Wavelength | 270 nm | Approximate absorbance maximum for the benzotrifluoride chromophore. |
-
Data Analysis and Calculations:
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Assay Calculation: The percentage purity (assay) is calculated by comparing the peak area of the analyte in the sample solution to that of the reference standard solution.
Assay (%) = (Areasample / Areastandard) * (Concstandard / Concsample) * 100
-
Method Validation Framework
Both the GC-MS and HPLC methods must be validated to demonstrate they are fit for their intended purpose.[9][10] Validation should be performed according to the ICH Q2(R2) guideline.[11][12] The objective of validation is to provide documented evidence that the procedure is reliable, accurate, and reproducible.[13]
| Validation Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.[14][15] | Analyze placebo/blank samples. For HPLC, perform forced degradation studies (acid, base, peroxide, heat, light) and check for peak purity. For GC-MS, specificity is inherent in the mass detector. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range. | Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot response vs. concentration and determine the correlation coefficient (r² ≥ 0.995). |
| Accuracy | To measure the closeness of the test results to the true value. Expressed as percent recovery. | Analyze samples spiked with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0-102.0%. |
| Precision | To measure the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). | Repeatability: Perform ≥6 replicate measurements at 100% of the test concentration. Intermediate Precision: Repeat on a different day. RSD should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets precision and accuracy criteria. Crucial for impurity methods. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min) and observe the effect on results. |
Conclusion
The GC-MS and HPLC methods presented here provide a comprehensive and robust analytical strategy for the quality control of this compound. The GC-MS method is superior for the identification and quantification of volatile impurities, leveraging the high selectivity of mass spectrometry. The HPLC method offers a precise and accurate means for assay determination, which is critical for product release and stability testing. Adherence to these detailed protocols and a thorough validation approach grounded in ICH principles will ensure the generation of reliable and defensible analytical data, supporting research, development, and manufacturing activities.[10]
References
- 1. echemi.com [echemi.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. database.ich.org [database.ich.org]
- 10. particle.dk [particle.dk]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. qbdgroup.com [qbdgroup.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Chloro-2-fluorobenzotrifluoride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzotrifluoride (CAS 94444-59-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals encountering challenges in obtaining high yields and purity for this critical fluorinated intermediate. As a key building block in the pharmaceutical and agrochemical industries, optimizing its synthesis is crucial.[3][4] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Core Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound. We will focus primarily on a multi-step pathway culminating in a Balz-Schiemann reaction, which generally offers superior regiochemical control for introducing the fluorine atom at the C2 position.
Section 1: Starting Materials and Reaction Environment
Q1: My reaction shows low conversion of starting material, even when following the protocol. What are the likely preliminary causes?
A1: Low conversion often stems from the quality of reagents and the reaction environment before any complex mechanistic issues are considered.
-
Moisture Contamination: Many reagents used in this synthesis are highly sensitive to moisture. Anhydrous Hydrogen Fluoride (HF) used for trifluoromethylation can be passivated by water. Similarly, diazotization reactions require a strictly anhydrous environment to prevent the diazonium salt from prematurely converting to a phenol.[5] Ensure all glassware is oven-dried, and solvents are passed through a drying system or used from a freshly opened, sealed bottle.
-
Reagent Purity and Activity:
-
Fluorinating Agents: For Halex-type reactions, the activity of potassium fluoride (KF) is paramount. Use spray-dried KF or ensure it is rigorously dried under vacuum before use.[6]
-
Catalysts: In chlorination reactions, catalysts like ferric chloride must be anhydrous and active.[7]
-
Initiators: For side-chain chlorination, radical initiators decompose over time. Verify the age and storage conditions of your initiator.[8]
-
-
Inadequate Mixing: In heterogeneous reactions, such as those involving solid catalysts or immiscible liquids, vigorous and effective stirring is critical to ensure proper contact between reactants.[7]
Section 2: Troubleshooting the Balz-Schiemann Reaction Pathway
The Balz-Schiemann reaction is a robust method for introducing fluorine to an aromatic ring and is a highly plausible route for synthesizing the target compound, likely starting from 4-Chloro-2-aminobenzotrifluoride.[4][9]
Q2: I am attempting the synthesis via the Balz-Schiemann reaction starting from 4-Chloro-2-aminobenzotrifluoride. My overall yield is poor. What are the critical steps to scrutinize?
A2: The Balz-Schiemann reaction is a two-part process: 1) Diazotization and 2) Thermal Decomposition. Each stage has unique failure points. A low yield in the final product necessitates a step-by-step evaluation.
-
Diazotization Efficiency: The conversion of the primary amine to the diazonium tetrafluoroborate salt must be near-quantitative.
-
Isolation of the Diazonium Salt: The diazonium salt must be isolated efficiently and kept cold and dry to prevent premature decomposition.
-
Decomposition Conditions: The thermal decomposition must be carefully controlled to favor fluorination over other decomposition pathways.
Q3: I am observing significant tar-like byproducts and discoloration during the diazotization of 4-Chloro-2-aminobenzotrifluoride. How can I prevent this?
A3: Tar formation during diazotization is a classic sign of unstable diazonium ions, often caused by incorrect temperature or stoichiometry.
-
Strict Temperature Control: The diazotization reaction is highly exothermic and must be maintained at a low temperature (typically 0 to -5 °C). Exceeding this temperature range can lead to the rapid decomposition of the diazonium salt and unwanted side reactions, including coupling reactions that form colored azo compounds.[10] Use a well-calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler).
-
Slow Reagent Addition: Add the sodium nitrite (NaNO₂) solution dropwise to the acidic solution of the amine. This prevents localized overheating and a buildup of nitrous acid, which can also decompose.
-
Acidic Conditions: The reaction must be run in a strong acid, typically tetrafluoroboric acid (HBF₄), to form the stable diazonium tetrafluoroborate salt. Insufficient acid can lead to side reactions.[11]
Q4: The thermal decomposition of my isolated 4-chloro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate salt is giving a low yield of the desired product. What factors should I optimize?
A4: The decomposition step is where the C-F bond is formed, and its efficiency is highly dependent on conditions.
-
Decomposition Method: The traditional method is heating the dry, solid diazonium salt. This can be difficult to control and sometimes violent. A safer and often higher-yielding alternative is to suspend the salt in an inert, high-boiling solvent (like xylene or decane) and heat the slurry. This provides more uniform heat transfer.
-
Temperature Optimization: The decomposition temperature is critical. Too low, and the reaction is impractically slow. Too high, and you risk charring and fragmentation, leading to a host of byproducts. The optimal temperature must be determined empirically, often in the range of 100-160 °C.
-
Absence of Nucleophiles: Ensure the isolated diazonium salt is thoroughly washed and dried. The presence of residual chloride or water can lead to the formation of chloro- or hydroxy- byproducts instead of the desired fluoro- compound.
Section 3: Troubleshooting Alternative Routes & Precursor Synthesis
Q5: I am attempting a Halex reaction on 2,4-dichlorobenzotrifluoride, but I'm getting a mixture of isomers (this compound and 2-chloro-4-fluorobenzotrifluoride) and unreacted starting material. How can I improve selectivity and conversion?
A5: The Halex reaction relies on nucleophilic aromatic substitution, and its selectivity is governed by the electronic effects of the substituents on the ring.[12]
-
Understanding Selectivity: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing and will activate halogens in the ortho and para positions to nucleophilic attack. In 2,4-dichlorobenzotrifluoride, both chlorine atoms are activated. The chlorine at the C4 position (para to -CF₃) is generally more activated than the chlorine at the C2 position (ortho to -CF₃). This makes selectively fluorinating the C2 position while leaving the C4 chlorine untouched extremely challenging via this route, and it will almost certainly produce a difficult-to-separate mixture of products.[9][13]
-
Improving Conversion:
-
Solvent Choice: High-boiling polar aprotic solvents like DMSO, DMF, or Sulfolane are essential.[6]
-
Phase Transfer Catalysts: The use of quaternary ammonium or phosphonium salts can significantly improve the reaction rate by helping to solubilize the fluoride salt in the organic phase.[6]
-
Microwave Irradiation: Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields in Halex reactions.[14]
-
Recommendation: Due to the inherent lack of regioselectivity, the Halex reaction is a poor choice for synthesizing pure this compound from a dichlorinated precursor. The Balz-Schiemann route is strongly preferred.
Q6: My initial side-chain trifluoromethylation step (from a benzotrichloride intermediate like 4-chloro-2-fluorobenzotrichloride) is incomplete, leaving -CCl₂F or -CClF₂ impurities. How do I drive this reaction to completion?
A6: This is a common issue in halogen exchange fluorination on a side chain.
-
Sufficient Fluorinating Agent: Ensure at least a stoichiometric amount (3 equivalents) of the fluorinating agent (e.g., anhydrous HF) is used. Often, a slight excess is beneficial.
-
Reaction Time and Temperature: These reactions often require high temperatures and pressure in an autoclave.[8][15] Incomplete reaction may indicate that the reaction time was too short or the temperature was too low. Monitor the reaction progress by GC analysis of aliquots and continue until the starting material and intermediates are consumed.
-
Catalyst (if applicable): Some fluorination processes use a catalyst. Ensure the catalyst is active and used in the correct proportion.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common single cause of low yield in this synthesis? The most frequent issue is inadequate control over the diazotization step in the Balz-Schiemann route. Specifically, failure to maintain low temperatures (0 to -5 °C), which leads to premature decomposition and side reactions.[10]
FAQ 2: How can I effectively monitor the progress of these reactions? Gas Chromatography (GC) is the most effective tool. It allows you to quantify the disappearance of starting materials and the appearance of intermediates and the final product.[7][16] For reactions involving aromatic amines and nitro compounds, Thin Layer Chromatography (TLC) can also be a quick and useful qualitative check.[4]
FAQ 3: What are the key safety precautions when handling reagents like anhydrous HF and diazonium salts?
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It causes severe burns that may not be immediately painful. Always work in a specialized fume hood, use appropriate personal protective equipment (HF-resistant gloves, apron, face shield), and have a calcium gluconate gel antidote readily available.
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive when dry. They should always be handled with care, kept moist or in a slurry when possible, and should not be scraped or subjected to friction. Perform thermal decompositions behind a blast shield.[11]
Appendices
Appendix A: Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-aminobenzotrifluoride (Precursor via Nitration & Reduction)
This protocol outlines the synthesis of the key aniline precursor from 4-chlorobenzotrifluoride.
-
Nitration: In a flask equipped for cooling, slowly add 4-chlorobenzotrifluoride (1.0 eq) to a pre-cooled (0-10 °C) mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (3.0 eq). Maintain the temperature below 10 °C during the addition. Stir at room temperature for 2-4 hours, monitoring by GC. Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-2-nitrobenzotrifluoride, will separate. Extract with an organic solvent (e.g., dichloromethane), wash, dry, and remove the solvent.[4][17]
-
Reduction: To a flask containing the crude nitro compound (1.0 eq) in ethanol, add iron powder (3-5 eq). Heat the mixture to 50-60 °C and add concentrated hydrochloric acid (0.5 eq) portion-wise. After the initial exotherm, reflux for 2-3 hours until the starting material is consumed (monitor by TLC/GC). Cool, neutralize the mixture, and extract the product with an organic solvent. Purify by distillation or chromatography to yield 4-Chloro-2-aminobenzotrifluoride.[4]
Protocol 2: Balz-Schiemann Reaction for this compound
-
Diazotization: Dissolve 4-Chloro-2-aminobenzotrifluoride (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄, 4.0 eq) at -5 °C. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature strictly between -5 and 0 °C. Stir for 30 minutes after addition.
-
Isolation: The 4-chloro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate salt will precipitate. Isolate the solid by cold filtration. Wash the filter cake with cold diethyl ether and dry under vacuum at low temperature.
-
Decomposition: Suspend the dry diazonium salt in an inert, high-boiling solvent (e.g., xylene). Heat the mixture gently and with vigorous stirring to the decomposition temperature (typically 100-140 °C). Nitrogen gas will evolve. Maintain the temperature until gas evolution ceases.
-
Workup: Cool the reaction mixture. Wash with aqueous NaOH solution, then with water. Dry the organic layer and remove the solvent. Purify the crude this compound by vacuum distillation.
Appendix B: Data Tables
Table 1: Troubleshooting Summary for Balz-Schiemann Route
| Symptom | Potential Cause | Recommended Action |
| Low yield, tar formation during diazotization | Temperature too high (> 0 °C) | Improve cooling efficiency; add NaNO₂ solution more slowly. |
| Oily product instead of solid diazonium salt | Insufficient HBF₄ | Use a larger excess of tetrafluoroboric acid. |
| Low yield from decomposition step | Sub-optimal temperature; presence of nucleophiles | Determine optimal temperature empirically; ensure salt is pure and dry. |
| Formation of 4-chloro-2-hydroxybenzotrifluoride | Presence of water during decomposition | Ensure diazonium salt is rigorously dried before heating. |
Appendix C: Visual Diagrams
Diagram 1: Proposed Synthetic Pathway for this compound
A plausible synthetic route via nitration, reduction, and a Balz-Schiemann reaction.
Diagram 2: Troubleshooting Logic for Low Yield
A logical flowchart for diagnosing the cause of low product yield.
References
- 1. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 94444-59-4 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. researchgate.net [researchgate.net]
- 14. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents [patents.google.com]
- 15. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Chloro-2-fluorobenzotrifluoride
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important fluorinated building block. The information provided herein is based on established principles of organic chemistry and process development for related halogenated benzotrifluorides.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound presents unique challenges primarily centered around regioselectivity and the management of competing side reactions. Due to the directing effects of the substituents on the aromatic ring, the formation of isomeric and over-halogenated byproducts is a common issue. This guide will explore the most probable synthetic routes and provide detailed troubleshooting for the side reactions associated with each.
Two plausible synthetic strategies are generally considered for the preparation of this compound:
-
Route A: Electrophilic chlorination of 2-fluorobenzotrifluoride.
-
Route B: Nucleophilic aromatic substitution (Halex reaction) on a dichlorobenzotrifluoride precursor.
This document is structured in a question-and-answer format to directly address the specific problems you may encounter.
Troubleshooting Guide & FAQs
Part 1: Issues Related to Electrophilic Chlorination of 2-Fluorobenzotrifluoride (Route A)
This synthetic approach is attractive due to the commercial availability of 2-fluorobenzotrifluoride. However, controlling the position of the incoming chloro group is a significant challenge.
A1: Understanding the Directing Effects and Optimizing Reaction Conditions
The formation of multiple isomers during the electrophilic chlorination of 2-fluorobenzotrifluoride is expected due to the directing effects of the existing substituents. The trifluoromethyl group (-CF3) is a meta-director, while the fluorine atom (-F) is an ortho-, para-director. This leads to a competition for the site of chlorination.
The primary isomeric byproduct is likely 3-Chloro-2-fluorobenzotrifluoride, with smaller amounts of other isomers also possible. To favor the formation of the desired this compound, consider the following:
-
Catalyst Choice: The choice of Lewis acid catalyst can influence the steric hindrance around the reaction center. A bulkier catalyst may favor chlorination at the less sterically hindered para-position to the fluorine.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the isomeric ratio.
| Parameter | Condition Favoring 4-Chloro Product | Condition Favoring Side Products |
| Catalyst | Bulkier Lewis acids (e.g., AlCl3-nitroalkane complexes) | Standard Lewis acids (e.g., FeCl3) |
| Temperature | Low temperature (-20°C to 0°C) | Room temperature or elevated temperatures |
| Solvent | Non-polar solvents (e.g., chlorinated hydrocarbons) | Polar solvents |
Experimental Protocol: Selective Chlorination of 2-Fluorobenzotrifluoride
-
To a stirred solution of 2-fluorobenzotrifluoride (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., anhydrous AlCl3, 1.1 eq) at -20°C.
-
Slowly bubble chlorine gas through the reaction mixture, or add a solution of a chlorinating agent (e.g., sulfuryl chloride, 1.05 eq) dropwise, maintaining the temperature at -20°C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully pouring it into ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or preparative chromatography to isolate the this compound isomer.
A2: Controlling Stoichiometry and Reaction Time
The formation of dichlorinated products, such as 3,4-Dichloro-2-fluorobenzotrifluoride, arises from the further chlorination of the desired product. To mitigate this:
-
Precise Stoichiometry: Use a slight excess of the starting material (2-fluorobenzotrifluoride) relative to the chlorinating agent.
-
Reaction Monitoring: Closely monitor the reaction progress by GC and stop the reaction as soon as the desired product is maximized and before significant amounts of dichlorinated products appear.
-
Slow Addition: Add the chlorinating agent slowly to maintain a low concentration in the reaction mixture, which disfavors the second chlorination.
Part 2: Challenges in the Halex Reaction for this compound Synthesis (Route B)
The Halex reaction, a nucleophilic aromatic substitution, is a powerful tool for introducing fluorine into an aromatic ring.[1] A plausible route to this compound is the monofluorination of 2,4-dichlorobenzotrifluoride.
A3: Leveraging Electronic Effects and Optimizing Reaction Parameters
The regioselectivity of the Halex reaction is governed by the electronic activation of the carbon-chlorine bonds by the electron-withdrawing trifluoromethyl group.[1] In 2,4-dichlorobenzotrifluoride, both chlorine atoms are activated, leading to a mixture of products.
-
Electronic Considerations: The chlorine at the 2-position is ortho to the -CF3 group, while the chlorine at the 4-position is para. The ortho position is generally more activated towards nucleophilic attack. However, steric hindrance from the bulky -CF3 group can play a role.
-
Reaction Temperature: Higher temperatures can lead to a loss of selectivity. Running the reaction at the lowest feasible temperature can favor the substitution of the more activated chlorine.
-
Fluorinating Agent: While potassium fluoride is common, other fluoride sources like cesium fluoride or the use of phase-transfer catalysts can alter the reactivity and selectivity.[2]
| Parameter | Condition Favoring 2-Fluoro Product | Condition Favoring 4-Fluoro Product |
| Temperature | Lower temperatures (e.g., 150-180°C) | Higher temperatures (e.g., >200°C) |
| Catalyst | Phase-transfer catalysts | No catalyst |
Experimental Protocol: Selective Halex Fluorination
-
In a flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add 2,4-dichlorobenzotrifluoride (1.0 eq), spray-dried potassium fluoride (1.2 eq), a high-boiling polar aprotic solvent (e.g., sulfolane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Heat the mixture to azeotropically remove any residual water.
-
After water removal, heat the reaction mixture to the desired temperature (e.g., 160°C) and monitor the progress by GC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent by vacuum distillation.
-
The resulting crude product can be purified by fractional distillation to separate the isomers.
A4: Ensuring Anhydrous Conditions and Reagent Activity
The Halex reaction is highly sensitive to the presence of water, which can deactivate the fluoride nucleophile.
-
Anhydrous Reagents and Solvents: Ensure that the potassium fluoride is thoroughly dried (spray-dried is recommended) and the solvent is anhydrous.
-
Azeotropic Water Removal: Before starting the reaction, azeotropically remove any residual water from the reaction mixture using a Dean-Stark trap with a suitable co-solvent like toluene.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst is often crucial to enhance the solubility and reactivity of the fluoride salt in the organic phase.[3]
Visualization of Reaction Pathways
Caption: Plausible synthetic routes to this compound and their associated side products.
Purification Strategies for Isomeric Mixtures
The separation of the desired this compound from its isomers is often the most critical and challenging step of the synthesis.
A5: Leveraging Differences in Physical Properties
The successful separation of isomers relies on exploiting subtle differences in their physical properties.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, Prep-GC can provide excellent separation.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using a silica gel column can often resolve isomers. The choice of the mobile phase is critical for achieving good separation.
-
Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique can be a powerful tool for isomer separation without a solid stationary phase.[4]
The choice of method will depend on the scale of the synthesis, the required purity of the final product, and the available equipment.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]
- 3. icheme.org [icheme.org]
- 4. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"Purification of crude 4-Chloro-2-fluorobenzotrifluoride by column chromatography"
Technical Support Center: Purification of Crude 4-Chloro-2-fluorobenzotrifluoride
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important fluorinated intermediate. We will move beyond simple procedural steps to provide in-depth, field-proven insights into the theory, practice, and troubleshooting of its purification by column chromatography.
Section 1: Foundational Knowledge & Pre-Chromatography FAQs
This section addresses the critical questions you should consider before setting up your column. A successful purification is built on a solid understanding of the analyte and the chromatographic system.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's properties is the first step to designing a logical purification strategy. This compound (C₇H₃ClF₄, MW: 198.55 g/mol ) is a relatively non-polar, halogenated aromatic compound. Its structural analog, 4-chlorobenzotrifluoride, has a high LogP value of 3.7, indicating significant hydrophobicity, a trait shared by our target molecule. This non-polar nature dictates that it will have weak interactions with polar stationary phases like silica gel, causing it to elute relatively quickly with non-polar mobile phases. It is also a liquid at room temperature and is UV-active due to its benzene ring, which allows for easy visualization on TLC plates containing a fluorescent indicator.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₇H₃ClF₄ | - |
| Molecular Weight | 198.55 g/mol | Important for characterization, but has a minor effect on chromatographic retention. |
| Physical State | Liquid | Simplifies sample preparation and loading onto the column. |
| Boiling Point | ~152 °C | High enough to be stable during chromatography; easily removable from fractions post-purification. |
| Polarity | Low (non-polar) | Dictates the choice of a polar stationary phase (normal-phase) and a non-polar mobile phase. |
| UV Absorbance | Yes (Aromatic Ring) | Allows for straightforward monitoring of the separation via TLC with a UV 254 nm lamp. |
Q2: What is the best stationary phase for purifying this compound?
A2: For normal-phase chromatography of non-polar to moderately polar organic compounds, silica gel is the industry standard and the most effective choice. Its high polarity, due to surface silanol groups (Si-OH), provides the necessary adsorptive capacity to retain the target compound and its potential impurities, allowing for separation. Alumina can also be used, but silica gel generally offers better resolution for this class of molecule. The choice of silica gel mesh size (e.g., 60-120, 230-400) will depend on whether you are performing gravity or flash chromatography, with finer particles being used for higher-resolution flash chromatography.
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The selection of the mobile phase is the most critical variable you will control. The goal is to find a solvent system where your target compound, this compound, has a retention factor (Rf) of approximately 0.25-0.35 on a silica gel TLC plate. This Rf range provides the optimal balance between separation efficiency and elution time.
The process is empirical and is determined using Thin-Layer Chromatography (TLC) :
-
Start with a non-polar solvent: Begin with 100% hexane or petroleum ether. Your compound will likely have a very high Rf in this solvent.
-
Increase polarity gradually: Add a small percentage of a slightly more polar solvent, such as ethyl acetate or dichloromethane. A common starting mixture is 5-10% ethyl acetate in hexane.
-
Optimize the ratio: Run TLC plates with varying solvent ratios (e.g., 2%, 5%, 10% ethyl acetate in hexane) until the desired Rf of ~0.3 is achieved. This optimized solvent system will be the starting eluent for your column.
| Solvent | Polarity Index | Role in Mobile Phase |
| Hexane / Heptane | 0.1 | Primary non-polar carrier solvent. |
| Dichloromethane | 3.1 | A slightly more polar modifier to increase elution strength. |
| Ethyl Acetate | 4.4 | A common polar modifier used to move compounds down the column. |
| Methanol | 5.1 | Generally too polar for this compound; would |
Technical Support Center: Purification of 4-Chloro-2-fluorobenzotrifluoride
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the "Removal of impurities from 4-Chloro-2-fluorobenzotrifluoride".
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of this compound (CAS No. 94444-59-4). This resource is designed for researchers, chemists, and drug development professionals who handle this critical fluorinated intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting logic to overcome common purification challenges, ensuring the highest purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when approaching the purification of this compound.
Q1: What are the typical impurities found in crude this compound?
A: The impurity profile of crude this compound is heavily dependent on its synthetic route. Synthesis often involves multi-step processes starting from precursors like 4-chlorotoluene or benzotrifluoride.[1][2][3][4] Consequently, impurities can be broadly categorized as:
-
Positional Isomers: These are the most common and often the most challenging impurities to remove due to similar physical properties. Examples include 3-Chloro-4-fluorobenzotrifluoride and other isomers formed during chlorination or fluorination steps.
-
Incompletely Reacted Intermediates: Depending on the synthesis, you may find precursors such as 4-Chloro-2-fluorobenzotrichloride (from incomplete fluorination) or 2-fluorobenzotrifluoride (from incomplete chlorination).[4][5]
-
Over-Reaction Byproducts: Dichlorinated or poly-chlorinated benzotrifluoride species can form if chlorination conditions are not precisely controlled.[6]
-
Residual Solvents and Reagents: Synthesis and work-up procedures can leave behind residual solvents (e.g., toluene, carbon disulfide) or traces of reagents like anhydrous hydrogen fluoride (HF) or catalysts.[3][7]
-
Decomposition Products: While generally stable, prolonged exposure to high temperatures or certain reagents can cause degradation, leading to acidic impurities (hydrolysis of the -CF3 group) or colored byproducts.[8]
Q2: What are the key physical properties I need to consider for purification?
A: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| CAS Number | 94444-59-4 | For accurate identification and literature search.[9][10][11] |
| Molecular Formula | C₇H₃ClF₄ | To calculate molecular weight and understand composition.[9][10] |
| Molecular Weight | 198.55 g/mol | Essential for stoichiometric calculations and analysis.[9][10] |
| Boiling Point | ~152 °C @ 760 mmHg | Primary parameter for designing distillation protocols.[9] Note: This is an estimated value; vacuum distillation is recommended to prevent thermal degradation. |
| Density | ~1.427 g/cm³ (at 25 °C) | Useful for phase separations and solvent selection.[12] |
| Flash Point | 50.7 °C | Important for safety considerations during heating and distillation.[12] |
| Appearance | Colorless Liquid | A deviation from this (e.g., yellow or brown tint) indicates the presence of impurities or degradation. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., benzene, toluene, ether).[3] | Guides the choice of solvents for extraction, washing, and chromatography. |
Q3: Which analytical techniques are most effective for assessing purity?
A: A multi-faceted analytical approach is recommended for robust purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. It is ideal for separating volatile isomers and byproducts, providing both retention time (for quantification) and mass fragmentation patterns (for identification).
-
¹⁹F NMR Spectroscopy: Fluorine NMR is exceptionally powerful for analyzing fluorinated compounds. It provides distinct signals for different fluorine environments, making it highly effective for identifying and quantifying fluorine-containing isomers and impurities.[13]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide structural confirmation of the main product and can help identify non-fluorinated impurities.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Excellent for quantitative analysis to determine the precise percentage purity of the main component once impurities have been identified.[2][7]
Q4: What are the primary purification strategies for this compound?
A: The choice of method depends on the scale of the purification and the nature of the impurities.
-
Fractional Vacuum Distillation: This is the most common and effective method for large-scale purification, especially for separating components with different boiling points.[3][14]
-
Flash Column Chromatography: Highly effective for lab-scale purification to remove non-volatile impurities, colored compounds, and isomers with different polarities.[15][16][17]
-
Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for isolating small quantities of ultra-pure material, particularly for separating close-boiling isomers.
-
Aqueous/Base Washing: A preliminary work-up step to remove acidic impurities like residual HF or HCl. A wash with a dilute sodium bicarbonate or sodium carbonate solution is often effective.[3]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification experiments.
Topic 1: Fractional Vacuum Distillation
Q: My fractional distillation is not effectively separating a key impurity. The impurity peak is still significant in the final product's GC trace. What's wrong?
A: This is a common issue, often caused by the presence of a close-boiling impurity, such as a positional isomer, or suboptimal distillation parameters. Follow this troubleshooting workflow:
Caption: Troubleshooting logic for poor distillation separation.
Causality Explained: Fractional distillation separates liquids based on differences in boiling points.[18] If an impurity has a very similar boiling point to your product, standard columns may not have enough theoretical plates (separation power) to resolve them. Increasing the column's length, using more efficient packing material, or increasing the reflux ratio (the amount of condensed vapor returned to the column) enhances the number of vaporization-condensation cycles, improving separation efficiency.[14][18] If this fails, the impurity may be too close in boiling point for practical distillation, necessitating a switch to a technique that separates based on a different principle, like polarity (chromatography).[19][20][21]
Q: I'm observing product decomposition (darkening color in the boiling pot, drop in yield) during distillation. How can I prevent this?
A: This indicates thermal instability. 4-Chlorobenzotrifluoride and related compounds can be sensitive to heat.[8] The primary solution is to reduce the pot temperature .
-
Action: Perform the distillation under a higher vacuum (e.g., 10-20 mmHg). Lowering the pressure significantly lowers the boiling point of the liquid, allowing for distillation at a much safer temperature.
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure with a vacuum pump, the liquid requires less thermal energy to boil, thus avoiding the high temperatures that cause decomposition.
-
Additional Tip: Ensure the heating mantle is not oversized and that the crude material is not heated for an excessively long time before distillation begins. Using an inert atmosphere (e.g., a slow nitrogen bleed) can also help prevent oxidative degradation.
Topic 2: Flash Column Chromatography
Q: My compound is streaking/tailing on the silica gel column, leading to poor separation and mixed fractions. What should I do?
A: Tailing is often caused by strong interactions between your compound and the stationary phase (silica gel) or by sample overloading.
-
Action 1: Modify the Mobile Phase. Add a small amount of a slightly more polar solvent or a modifier. For a hexane/ethyl acetate system, adding 0.1-0.5% triethylamine can neutralize acidic sites on the silica gel that may be interacting with your compound. If the compound itself is acidic, adding 0.1-0.5% acetic acid can improve peak shape.
-
Causality: Silica gel has acidic silanol groups on its surface. If your compound has basic functionalities (less likely for this compound but possible for impurities) or interacts strongly with these sites, it can lead to tailing. A modifier competes for these active sites, allowing your compound to elute more symmetrically.
-
Action 2: Reduce the Column Loading. You may be applying too much crude material to the column. As a rule of thumb, for good separation, the mass of crude product should be about 1-5% of the mass of the silica gel.
-
Action 3: Check Compound Stability. Run a quick stability test by dissolving a small amount of your crude material in the chosen eluent and spotting it on a TLC plate over time (e.g., 0, 30, 60 minutes). If new spots appear, your compound may be degrading on the silica gel. In this case, consider using a less acidic stationary phase like alumina or a bonded-phase silica.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification experiments. Always perform initial trials on a small scale.
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This protocol is designed for separating close-boiling impurities and assumes a starting batch of 50-200 g of crude material.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a 500 mL round-bottom flask (the "pot"), a 30-50 cm Vigreux or packed column (e.g., with Raschig rings or metal sponge packing), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed with vacuum grease. Insulate the distillation column and head with glass wool or aluminum foil to maintain an efficient temperature gradient.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer).
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound (not exceeding 2/3 of the flask's volume) and a few boiling chips or a magnetic stir bar.
-
Slowly and carefully apply vacuum to the system, aiming for a stable pressure between 10-20 mmHg.
-
Begin heating the pot gently with a heating mantle.
-
Observe the column as the vapor begins to rise. A "reflux ring" of condensing vapor should slowly climb the column.
-
Allow the system to equilibrate under total reflux (no product being collected) for at least 30-60 minutes. This establishes the temperature gradient and improves separation.
-
Begin collecting fractions. Start with a low reflux ratio (e.g., 1:5, one drop collected for every five drops returned to the column).
-
Collect a small initial fraction (the "forerun") which will contain any low-boiling impurities.
-
Monitor the head temperature. When it stabilizes at the boiling point of your product at the given pressure, switch to a new receiving flask to collect the main fraction.
-
Collect the main product fraction as long as the head temperature remains stable. If the temperature rises or drops significantly, it indicates the presence of a different component.
-
Stop the distillation before the pot goes to dryness to prevent the formation of peroxides or decomposition of the residue.
-
Analyze all fractions by GC-MS to confirm purity.
-
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying 1-5 g of crude material.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 98:2 or 95:5). Benzotrifluoride itself is relatively nonpolar, so a low-polarity eluent is expected to be effective.[22]
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., for 2g of crude, use ~100g of silica gel, 230-400 mesh).
-
Pack the column as a slurry: mix the silica gel with the initial, least polar eluent and pour it into the column. Allow it to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for better resolution, use "dry loading": dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a hand bellows or regulated air/nitrogen line) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions continuously in test tubes or vials.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Section 4: References
-
ChemicalBook. (n.d.). 4-Chlorobenzotrifluoride | 98-56-6. Retrieved January 7, 2026, from --INVALID-LINK--
-
Semantic Scholar. (2023). C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. Retrieved January 7, 2026, from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Fluorinated Compounds Using 3-Bromobenzotrifluoride. Retrieved January 7, 2026, from --INVALID-LINK--
-
Supporting Information. (n.d.). [Example of 19F NMR for purity analysis]. Retrieved January 7, 2026, from --INVALID-LINK--
-
Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved January 7, 2026, from --INVALID-LINK--
-
ECHEMI. (n.d.). This compound SDS, 94444-59-4 Safety Data Sheets. Retrieved January 7, 2026, from --INVALID-LINK--
-
ECHEMI. (n.d.). This compound | 94444-59-4. Retrieved January 7, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN102746109A - Preparation method of 4-Chlorobenzotrifluoride. Retrieved January 7, 2026, from --INVALID-LINK--
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? YouTube. Retrieved January 7, 2026, from --INVALID-LINK--
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved January 7, 2026, from --INVALID-LINK--
-
Tokyo Chemical Industry. (n.d.). 4-Chlorobenzotrifluoride | 98-56-6. Retrieved January 7, 2026, from --INVALID-LINK--
-
IARC Publications. (n.d.). Some Industrial Chemical Intermediates and Solvents. Retrieved January 7, 2026, from --INVALID-LINK--
-
Alachem Co., Ltd. (n.d.). 94444-59-4 | this compound. Retrieved January 7, 2026, from --INVALID-LINK--
-
SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1. YouTube. Retrieved January 7, 2026, from --INVALID-LINK--
-
Apollo Scientific. (n.d.). This compound. Retrieved January 7, 2026, from --INVALID-LINK--
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Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns: Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 469-474. Retrieved January 7, 2026, from --INVALID-LINK--
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved January 7, 2026, from --INVALID-LINK--
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Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved January 7, 2026, from --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Chloro-2-fluorophenylacetonitrile. Retrieved January 7, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN103787825A - P-chlorobenzotrifluoride synthesizing method. Retrieved January 7, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. Retrieved January 7, 2026, from --INVALID-LINK--
-
NIOSH. (2003). p-CHLOROBENZOTRIFLUORIDE: METHOD 1026. Retrieved January 7, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). EP0150587B1 - Preparation of chlorobenzotrifluoride compounds. Retrieved January 7, 2026, from --INVALID-LINK--
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved January 7, 2026, from --INVALID-LINK--
-
KARL KOLMETZ CPE. (2021, February 25). Distillation Troubleshooting Feb 2021. YouTube. Retrieved January 7, 2026, from --INVALID-LINK--
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Google Patents. (n.d.). EP0004636A2 - Process for preparing benzotrifluoride and its derivatives. Retrieved January 7, 2026, from --INVALID-LINK--
-
Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. Retrieved January 7, 2026, from --INVALID-LINK--
-
Tyler DeWitt. (2012, July 23). A Brief Introduction to Fractional Distillation. YouTube. Retrieved January 7, 2026, from --INVALID-LINK--
References
- 1. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 4. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 5. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. cdc.gov [cdc.gov]
- 8. 4-Chlorobenzotrifluoride | 98-56-6 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 11. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- 13. rsc.org [rsc.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Chloro-2-fluorobenzotrifluoride
Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-2-fluorobenzotrifluoride. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the why behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Understanding the Substrate - The "Why" Behind the Challenge
Before diving into troubleshooting, it's crucial to understand the inherent reactivity of this compound. This electron-deficient aryl chloride presents a unique set of challenges due to the combined electron-withdrawing effects of the trifluoromethyl (-CF₃), fluoro (-F), and chloro (-Cl) groups. This electronic profile significantly impacts the key steps of a typical palladium-catalyzed cross-coupling cycle.
The primary hurdle is the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-limiting step for aryl chlorides.[1] While the electron-withdrawing groups can make the aryl ring more susceptible to nucleophilic attack, they also strengthen the C-Cl bond, making it more difficult to break.[1][2] Therefore, successful coupling requires a carefully tuned catalytic system that is active enough to cleave this robust bond without leading to unwanted side reactions.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid answers to the most common issues encountered when working with this compound in various cross-coupling reactions.
General Issues
Q1: My reaction is not proceeding at all, or I'm only recovering starting material. What are the first things I should check?
A1: When faced with a non-reactive system, a systematic check of the foundational elements is the first course of action:
-
Inert Atmosphere: The Pd(0) active catalyst and many phosphine ligands are highly sensitive to oxygen.[3] Ensure your reaction vessel was properly flame-dried and that you have a robust inert atmosphere (argon or nitrogen). This can be achieved by at least three cycles of evacuating and backfilling the reaction flask.
-
Reagent Quality:
-
Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[4] Consider using a fresh batch or a pre-formed, air-stable precatalyst.
-
Solvent: Ensure your solvents are anhydrous and have been thoroughly degassed. Oxygen in the solvent is a common cause of catalyst deactivation.[3]
-
Base: The purity and physical state of your base are critical. For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered to maximize surface area and reactivity.[5]
-
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. If your initial attempts at a standard temperature (e.g., 80-100 °C) fail, a modest increase (e.g., to 110-120 °C) might be beneficial, but monitor for signs of decomposition (e.g., formation of palladium black).[6]
Suzuki-Miyaura Coupling
Q2: I'm observing very low yields in my Suzuki-Miyaura coupling with this compound. What are the likely culprits?
A2: Low yields in Suzuki couplings with this substrate are often linked to inefficient oxidative addition or competing side reactions.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging aryl chloride.[7] You will likely need a more specialized system:
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[1][4] These ligands promote the oxidative addition step and stabilize the palladium center. Consider screening ligands such as SPhos, XPhos, or RuPhos.[4]
-
Palladium Source: Using a pre-formed palladium(II) precatalyst, such as an XPhos-Pd-G3 precatalyst, can often provide more consistent results as they readily form the active Pd(0) species.[8][9]
-
-
Base Selection: The choice of base is critical and can influence both the rate of transmetalation and the prevalence of side reactions like protodeboronation.[3][10]
-
Protodeboronation: The electron-deficient nature of your aryl chloride can make the boronic acid/ester coupling partner more susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen).[3] To mitigate this:
-
Use anhydrous solvents.
-
Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable.[4]
-
Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination is sluggish or incomplete. How can I improve the conversion?
A3: Successful amination of this compound hinges on an appropriately active catalyst system and the right choice of base.
-
Catalyst System: Similar to Suzuki couplings, highly active catalyst systems are required.
-
Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.
-
Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4] However, the solubility of the base is also a key factor.[12]
-
Screening: If you are experiencing issues, consider screening different bases. Sometimes a weaker, more soluble base can provide better results.
-
-
Solvent: The solvent must be able to dissolve the reagents and stabilize the catalytic species. Common choices include toluene, dioxane, and THF.[12]
Sonogashira Coupling
Q4: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow.
-
Copper-Free Conditions: The copper(I) co-catalyst is often responsible for promoting homocoupling.[13][14] Switching to a copper-free Sonogashira protocol can be highly effective.[13][15]
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of homocoupling relative to the desired cross-coupling.[4]
-
Amine Base: The choice of amine base is important. A bulky amine can sometimes help to suppress homocoupling.[13]
-
Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, other palladium sources and ligands can be screened for improved performance.[15]
Section 3: Experimental Protocols & Optimization Tables
The following protocols are intended as a starting point for your optimization experiments.
General Protocol for a Screening Experiment
-
Reaction Setup: To a flame-dried Schlenk tube or vial, add this compound (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (2-10 mol%). If using a precatalyst, add it directly (1-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Data Presentation: Parameter Screening Tables
For systematic optimization, it is helpful to screen key parameters. Below are example tables for guiding your experiments.
Table 1: Suzuki-Miyaura Coupling - Ligand and Base Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | |
| 4 | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | |
| 5 | XPhos-Pd-G3 (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | |
| 6 | XPhos-Pd-G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 |
Table 2: Buchwald-Hartwig Amination - Base and Solvent Screening
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos-Pd-G3 (2 mol%) | NaOtBu (2) | Toluene | 110 | |
| 2 | XPhos-Pd-G3 (2 mol%) | LiHMDS (2) | Toluene | 110 | |
| 3 | XPhos-Pd-G3 (2 mol%) | K₃PO₄ (2) | Toluene | 110 | |
| 4 | XPhos-Pd-G3 (2 mol%) | NaOtBu (2) | Dioxane | 110 | |
| 5 | XPhos-Pd-G3 (2 mol%) | LiHMDS (2) | Dioxane | 110 | |
| 6 | XPhos-Pd-G3 (2 mol%) | K₃PO₄ (2) | Dioxane | 110 |
Section 4: Visualizing the Process
Understanding the catalytic cycle and the logical flow of troubleshooting can be enhanced with visual aids.
Catalytic Cycle for Cross-Coupling
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. The challenges with this compound primarily lie in the initial "Oxidative Addition" step.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow
When a reaction fails, a logical progression of troubleshooting steps is essential. This workflow can help guide your experimental design.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
"Managing exothermic reactions in 4-Chloro-2-fluorobenzotrifluoride synthesis"
Introduction: The Energetic Landscape of Halogenated Benzotrifluoride Synthesis
The synthesis of 4-Chloro-2-fluorobenzotrifluoride, a critical intermediate in the pharmaceutical and agrochemical industries, involves a series of potent chemical transformations.[1] Several steps in common synthetic routes, particularly nitration and halogen exchange (Halex) reactions, are highly exothermic.[2][3] Uncontrolled, these exothermic events can lead to rapid temperature and pressure increases, resulting in side reactions, reduced yield, product degradation, and, in the worst case, a thermal runaway.[4]
This guide is designed to provide researchers and process chemists with practical, field-tested insights into identifying, managing, and mitigating the risks associated with exothermic reactions during this synthesis. Our focus is on the causality behind procedural choices, empowering you to make informed decisions for safe and successful experimentation.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during your synthesis. The question-and-answer format is designed for quick reference and problem resolution.
Question 1: My reaction temperature is rising uncontrollably during the nitration of the benzotrifluoride precursor. What are my immediate actions and what are the likely causes?
Answer: An uncontrolled temperature spike during nitration is a critical safety event that requires immediate and decisive action. The nitration of an aromatic ring using a mixture of nitric acid and sulfuric acid is a notoriously strong exothermic reaction.[2]
Immediate Actions:
-
Halt Reagent Addition: Immediately stop the dropwise addition of the nitrating mixture or the substrate. This is the most critical step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Ensure your cooling bath is at its lowest effective temperature and that the heat transfer is optimal (e.g., proper immersion depth, efficient stirring).
-
Alert Personnel: Inform a colleague and your lab supervisor of the situation. Do not work alone when managing a potentially hazardous situation.
-
Prepare for Quenching (If Necessary): If the temperature continues to rise despite halting reagent addition and maximizing cooling, prepare for an emergency quench by pouring the reaction mixture onto a large volume of crushed ice.[2] This should be a last resort as it will result in the loss of the batch.
Likely Causes & Preventative Measures:
-
Addition Rate is Too Fast: The rate of heat generation is exceeding the rate of heat removal by your cooling system.
-
Prevention: The addition of the nitrating agent or substrate must be slow and controlled, typically dropwise over a period of 30-60 minutes or longer, depending on the scale.[2] Always monitor the internal reaction temperature, not just the bath temperature.
-
-
Inadequate Cooling: The cooling bath's capacity is insufficient for the scale of the reaction.
-
Prevention: Before starting, calculate the theoretical heat of reaction and ensure your cooling system (e.g., ice-salt bath, cryocooler) can handle the thermal load. For larger scale reactions, reaction calorimetry is essential for proper process design.
-
-
Poor Heat Transfer: Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a runaway.
-
Prevention: Use an overhead mechanical stirrer for uniform mixing, especially for viscous mixtures or reactions at scale. Ensure the stir rate is sufficient to create a vortex and promote rapid heat exchange with the vessel walls.
-
-
Incorrect Reagent Stoichiometry: Using an excessive amount of the nitrating agent can increase the reaction rate and overall exotherm.
-
Prevention: Carefully measure all reagents and adhere to the established protocol.
-
Question 2: I'm performing a Halex or Swarts-type fluorination to introduce the fluorine atom and I'm observing a sudden, sharp exotherm after an induction period. What is happening and how can I prevent it?
Answer: This phenomenon is characteristic of an autocatalytic reaction or a reaction with a significant induction period, which is common in certain fluorination reactions like the Swarts reaction.[5][6] The reaction may proceed slowly at first until a critical concentration of an intermediate or catalyst is formed, at which point the reaction rate accelerates dramatically, releasing a large amount of heat.
Causality & Mitigation:
-
Induction Period: The initial slow period may be due to the need to activate the fluorinating agent (e.g., KF, SbF₃) or the presence of trace amounts of inhibitors (like water) in the reagents or solvent. Once these barriers are overcome, the reaction proceeds rapidly.
-
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding all the substrate at once, add it portion-wise or as a solution via a syringe pump. This ensures that the concentration of the limiting reagent is kept low, preventing a runaway accumulation of reactive intermediates.
-
Use of a Co-solvent or Phase-Transfer Catalyst: In heterogeneous reactions (e.g., solid KF in an organic solvent), a phase-transfer catalyst can facilitate a smoother, more controlled reaction at a lower temperature by helping to transport the fluoride anion into the organic phase.
-
Precise Temperature Control: Start the reaction at a lower temperature and slowly ramp up the heat. This allows the reaction to initiate gently. Once the exotherm begins, the heating can be reduced or removed to maintain a steady temperature.
-
Ensure Anhydrous Conditions: Water can react with many fluorinating agents and interfere with the reaction. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
-
Question 3: What are the best practices for quenching a highly exothermic reaction safely at the end of the procedure?
Answer: The quenching step itself can be hazardous if not performed correctly, as the quench medium can react exothermically with unreacted reagents or catalysts.
Safe Quenching Protocol:
-
Cool the Reaction Mixture: Always cool the completed reaction mixture to 0°C or below before quenching.
-
Use Reverse Addition: The safest method is to add the reaction mixture slowly to a separate, well-stirred, and cooled quenching solution (e.g., a large volume of crushed ice, a cold aqueous bicarbonate solution).[7] Never add the quenching solution directly to the bulk reaction mixture, as this can create a localized, violent exotherm.
-
Ensure Adequate Headspace: Use a quenching vessel that is significantly larger than the combined volume of the reaction mixture and quenching solution to accommodate any gas evolution or splashing.
-
Maintain Vigorous Stirring: Stir the quenching solution vigorously during the addition to dissipate heat and prevent the formation of localized hot spots.
-
Vent Gas Byproducts: Be aware of potential gas evolution (e.g., CO₂, HCl) and perform the quench in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway and what are its early warning signs? A1: Thermal runaway is a dangerous, uncontrolled positive feedback loop where an exothermic reaction accelerates as the temperature increases, releasing more heat and further increasing the reaction rate.[4] Early warning signs include a reaction temperature that begins to rise above the setpoint of the cooling bath, an accelerating rate of temperature increase even after halting reagent addition, and unexpected changes in pressure or gas evolution.
Q2: How can reaction calorimetry help in managing these exothermic reactions? A2: Reaction calorimetry is a powerful analytical technique that measures the heat flow of a chemical reaction in real-time.[8] It provides critical data such as the total heat of reaction, the rate of heat release, and the adiabatic temperature rise. This information is essential for safe scale-up, allowing chemists to design appropriate cooling systems and identify safe operating parameters to prevent thermal runaway.
Q3: Are there specific solvent choices that can help mitigate exothermic risks? A3: Yes, the choice of solvent is crucial. Solvents with higher boiling points can allow for a wider safe operating temperature range. Additionally, solvents with higher heat capacities can absorb more energy for a given temperature rise, providing a better thermal buffer. However, ensure the solvent is inert under the reaction conditions. Benzotrifluoride-based solvents themselves are often used due to their stability.[9]
Q4: What personal protective equipment (PPE) is essential when working with these reactions? A4: Standard PPE is required, including safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[10] Given the potential for rapid pressure buildup and splashing, a full-face shield is strongly recommended, especially during quenching operations. Always work within a certified chemical fume hood.[11]
Protocols & Data
Table 1: Key Parameters for Exotherm Control in Nitration
| Parameter | Recommended Range | Rationale for Exotherm Control |
| Reaction Temperature | 0°C to 10°C | Keeps the rate of the exothermic nitration reaction manageable.[2] |
| Reagent Addition Time | 30 - 60 minutes (scale-dependent) | Matches the rate of heat generation with the system's heat removal capacity.[2] |
| Stirring Speed | Sufficient for vortex formation | Prevents localized hot spots and ensures efficient heat transfer to the cooling bath. |
| Quench Method | Slow addition to crushed ice | Rapidly dissipates heat from the reaction and hydrolyzes excess reagents safely.[7] |
Detailed Protocol: Controlled Nitration of a Precursor
Objective: To perform the nitration of a substituted benzotrifluoride precursor while maintaining strict temperature control.
Methodology:
-
Reactor Setup: Equip a four-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Cooling: Place the flask in an ice-salt or cryocooler bath capable of maintaining a temperature of 0°C or below.
-
Reagent Charging: Charge the flask with the benzotrifluoride precursor (1.0 eq) and a suitable solvent if required. Begin stirring.
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to chilled (0°C) concentrated sulfuric acid (2.5 eq). Allow the mixture to cool back to 0-5°C.
-
Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred benzotrifluoride solution over 30-60 minutes.
-
Temperature Monitoring: Crucially, monitor the internal temperature throughout the addition. Ensure it does not rise above 10°C.[2] Adjust the addition rate as necessary to maintain this temperature.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for 1-2 hours, monitoring progress by TLC or GC.
-
Safe Quenching: Prepare a separate, large beaker containing a vigorously stirred mixture of crushed ice and water. Slowly transfer the completed reaction mixture into the ice slurry via a cannula or by pouring carefully.
-
Work-up: Proceed with the standard extraction and purification protocol.[2]
Visualizations
Diagram 1: Workflow for Managing Reaction Exotherms
References
- 1. 4-chlorobenzotrifluoride | 98-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Swarts Reaction [unacademy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Calorimetry | University of Tübingen [uni-tuebingen.de]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. southwest.tn.edu [southwest.tn.edu]
"Preventing decomposition of 4-Chloro-2-fluorobenzotrifluoride during reactions"
Technical Support Center: 4-Chloro-2-fluorobenzotrifluoride
Welcome to the technical support center for this compound (CAS 94444-59-4). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges related to the stability and reactivity of this molecule, providing field-proven insights, troubleshooting protocols, and a foundational understanding of its decomposition pathways. Our goal is to empower you to optimize your reaction conditions, maximize yields, and prevent the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the chemical behavior of this compound.
Q1: What are the primary decomposition pathways for this compound during a typical reaction?
A1: The decomposition or undesired transformation of this compound is primarily governed by three distinct pathways. The specific pathway that predominates is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, temperature, and the presence of a metal catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the strong inductive effects of the trifluoromethyl (-CF3), fluorine, and chlorine substituents. This makes the ring susceptible to attack by nucleophiles. Both the fluorine at C-2 and the chlorine at C-4 are activated as potential leaving groups.
-
Hydrolysis of the Trifluoromethyl Group: The -CF3 group is generally robust but can undergo hydrolysis to a carboxylic acid (-COOH) under harsh conditions, particularly with strong aqueous bases or acids at elevated temperatures[1][2].
-
Hydrodehalogenation: In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), reductive cleavage of the C-Cl or C-F bond can occur, replacing the halogen with a hydrogen atom. This is a common side reaction that leads to the formation of benzotrifluoride derivatives[3].
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced: the fluorine at C-2 or the chlorine at C-4?
A2: This is a critical question of regioselectivity. In the mechanism of SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex[4]. The reaction rate follows the order F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate carbanion through its powerful inductive electron withdrawal, thereby lowering the activation energy for the attack step[5][6].
However, the overall reaction also depends on the ability of the halogen to act as a leaving group in the subsequent fast step, where aromaticity is restored. In this regard, chloride is a better leaving group than fluoride.
-
Kinetic Control: Under milder conditions (lower temperatures), the reaction is often under kinetic control, and displacement of the fluorine at the C-2 position is frequently favored due to the faster rate of initial nucleophilic attack.
-
Thermodynamic Control: Under more forcing conditions (higher temperatures, longer reaction times), the reaction may favor displacement of the chlorine at C-4, which is a better leaving group, potentially allowing for equilibration towards the more thermodynamically stable product.
Therefore, achieving selectivity requires careful optimization of reaction conditions.
Q3: My cross-coupling reaction is sluggish. Can I simply increase the temperature without risking decomposition?
A3: While increasing temperature can accelerate slow cross-coupling reactions, it significantly elevates the risk of decomposition. For this compound, higher temperatures (>100-120 °C) can promote:
-
Hydrodehalogenation: This side reaction becomes more prevalent at higher temperatures[3].
-
CF3 Group Hydrolysis: If any moisture is present in the reaction, high temperatures in the presence of a strong base can lead to hydrolysis of the trifluoromethyl group[1].
-
Catalyst Decomposition: Palladium catalysts, especially those with less stable ligands, can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity.
Instead of defaulting to higher temperatures, it is highly recommended to first optimize the catalyst system (catalyst precursor, ligand, and base) as detailed in the troubleshooting guide below.
Troubleshooting Guide: Common Issues & Solutions
This section provides actionable solutions to specific problems encountered during reactions with this compound.
Problem 1: Low yield and significant hydrodehalogenation in a Suzuki-Miyaura or Buchwald-Hartwig reaction.
Causality: Hydrodehalogenation arises from a competing reductive pathway within the catalytic cycle. This can be caused by an inappropriate choice of base, impurities in the solvent (e.g., water, alcohols), or a catalyst system that favors reduction over cross-coupling.
Solutions:
-
Optimize the Base: Strong, sterically hindered bases are often used in these couplings. However, bases with available β-hydrides or those that generate water upon neutralization can be problematic. Consider switching to a weaker, non-nucleophilic base.
| Base Type | Recommended Examples | Rationale & Considerations |
| Carbonates | Cs₂CO₃, K₂CO₃, K₃PO₄ | Generally well-tolerated and less prone to causing side reactions. K₃PO₄ is often effective in Suzuki couplings[7]. |
| Alkoxides | NaOt-Bu, KOt-Bu | Highly effective but can be aggressive. Ensure high purity and use in strictly anhydrous conditions. Prone to promoting side reactions at high temperatures[8]. |
| Fluorides | KF, CsF | Can be effective in Suzuki couplings by activating the boronic acid without being overly basic[7]. |
-
Ensure Anhydrous & Inert Conditions: Use freshly distilled, degassed solvents. Ensure all glassware is flame-dried, and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen). This minimizes water, which can participate in catalyst decomposition and side reactions.
-
Select the Right Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior for coupling challenging substrates like aryl chlorides as they promote the rate-limiting oxidative addition step and stabilize the palladium center[9].
Detailed Protocol: Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox, add the Pd precatalyst (e.g., G3-XPhos, 2 mol%), XPhos ligand (4 mol%), and NaOt-Bu (1.4 equivalents) to a flame-dried reaction vial equipped with a stir bar.
-
Reaction Setup: Remove the vial from the glovebox, and add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents) under a positive flow of Argon.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the vial and heat to 80-100 °C with vigorous stirring. Avoid exceeding 110 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS, checking for the desired product as well as the formation of 2-fluorobenzotrifluoride (from dechlorination) or 4-chlorobenzotrifluoride (from defluorination). If hydrodehalogenation is significant, consider lowering the temperature or switching to a weaker base like K₂CO₃.
Problem 2: My product mixture contains 4-Chloro-2-fluorobenzoic acid, indicating -CF3 group hydrolysis.
Causality: This byproduct is a clear indicator of trifluoromethyl group hydrolysis. It is almost always caused by the combination of water, a strong base (or acid), and elevated temperatures. Some benzotrifluoride derivatives with strong electron-donating groups can also undergo slow hydrolysis in dark conditions, although this is less common for this substrate[10].
Solutions:
-
Strictly Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and reagents. If your base is hygroscopic (e.g., K₂CO₃), ensure it is freshly dried before use.
-
Moderate pH: Avoid strongly basic aqueous workups, especially if heat is applied. If an aqueous workup is necessary, perform it at room temperature or below and keep the contact time brief.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many reactions, temperatures below 100 °C are sufficient and will significantly mitigate the risk of hydrolysis.
-
Analytical Verification: To confirm hydrolysis, you can analyze your crude reaction mixture by LC-MS. The expected mass of 4-Chloro-2-fluorobenzoic acid (C₇H₄ClFO₂) is approximately 174.00 g/mol . Detecting this mass confirms the side reaction is occurring and that stricter anhydrous protocols are required.
References
- 1. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Challenge of Regioselectivity with 4-Chloro-2-fluorobenzotrifluoride
An in-depth guide to navigating the complexities of regiochemical control in reactions involving 4-Chloro-2-fluorobenzotrifluoride, designed for chemists in research and development.
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility, however, is matched by the complexity of controlling reaction regioselectivity. The trifluoromethyl (-CF3), chloro (-Cl), and fluoro (-F) substituents each exert distinct electronic and steric influences on the aromatic ring, often leading to mixtures of isomers in chemical transformations. The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[1] Concurrently, the halogen substituents have their own competing directing effects.[2][3]
This guide provides a technical support framework for scientists and researchers to troubleshoot and optimize reactions, ensuring desired regiochemical outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction is producing a mixture of isomers. Which position, C2-F or C4-Cl, is expected to be more reactive and why?
A: This is a common issue stemming from the competing influences of the substituents. The trifluoromethyl (-CF3) group is a powerful activating group for SNAr, stabilizing the negatively charged Meisenheimer intermediate. Reactivity is highest at the positions ortho and para to the -CF3 group. In this substrate, both the C2-F and C4-Cl positions are activated.
-
Electronic Factors: Fluorine is generally a better leaving group than chlorine in SNAr reactions on activated rings due to its higher electronegativity, which facilitates nucleophilic attack at the carbon it is attached to. The C-F bond is more polarized, making the carbon more electrophilic.
-
Kinetic vs. Thermodynamic Control: While attack at the C2-F position might be kinetically favored, the relative stability of the intermediates and the nature of the nucleophile can lead to mixtures. Computational studies on related systems show that the stability of the Meisenheimer complex is key to determining the product ratio.[4]
Q2: How can I selectively favor substitution at the C4-Cl position with my nucleophile?
A: To favor substitution at the C4-Cl position, you need to create conditions that either decrease the reactivity at the C2-F position or specifically enhance it at C4.
-
Utilize Steric Hindrance: Choose a bulky nucleophile. The fluorine atom at C2 is flanked by the -CF3 group and the C4-Cl is less sterically encumbered. A sterically demanding nucleophile will preferentially attack the more accessible C4 position.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMSO or DMF are standard for SNAr, but exploring less polar solvents like toluene or dioxane might alter the selectivity profile, especially if solubility differences between intermediates play a role.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often enhance selectivity. Kinetically controlled products are favored at lower temperatures.
Metal-Catalyzed Cross-Coupling Reactions
Q3: I am attempting a Suzuki-Miyaura coupling, but I'm getting low conversion of the starting material. Which C-X bond should I be targeting?
A: The C-Cl bond is the primary target for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura. The C-F bond is significantly stronger and generally unreactive under these conditions, requiring specialized catalysts for activation. The low conversion likely stems from the challenge of activating the C-Cl bond, which is less reactive than C-Br or C-I bonds.[5]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[5] You must use a more active catalytic system.
-
Palladium Precatalyst: Use a modern Pd(II) or Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos or XPhos are designed to facilitate the oxidative addition of palladium into the strong C-Cl bond.[5]
-
-
Base and Solvent: The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often required. The solvent system must be anhydrous; common choices include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the base.
-
Temperature: Higher temperatures (80-120 °C) are typically necessary to achieve a good reaction rate for aryl chlorides. Microwave irradiation can be an effective method to shorten reaction times and improve yields.[6]
Q4: My Buchwald-Hartwig amination is giving poor selectivity and significant side products. What can I do to improve it?
A: Similar to Suzuki coupling, the Buchwald-Hartwig amination on this compound targets the C-Cl bond.[7][8] Poor performance is almost always linked to the catalyst system or reaction conditions.
Optimization Protocol:
-
Ligand Screening: This is the most critical parameter. The choice of ligand can dramatically influence the outcome.[9] Start with a general-purpose ligand like XPhos or RuPhos. If you observe side reactions like hydrodehalogenation, consider a different generation of Buchwald ligands.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. If your substrate is base-sensitive, a weaker base like K₂CO₃ or Cs₂CO₃ might be used, but this will likely require a more active catalyst and higher temperatures.
-
Control of Reaction Time and Temperature: Monitor the reaction by GC/MS or LC/MS. Prolonged reaction times at high temperatures can lead to catalyst decomposition and the formation of side products.
| Parameter | Recommendation for C-Cl Coupling | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ or Buchwald Precatalysts | Provides a reliable source of active Pd(0). |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Promotes oxidative addition to the C-Cl bond.[5] |
| Base | K₃PO₄, Cs₂CO₃ (Suzuki); NaOt-Bu (Buchwald-Hartwig) | Activates the boronic acid or deprotonates the amine.[9] |
| Solvent | Anhydrous Toluene, Dioxane, or 2-MeTHF | Aprotic solvents are standard for these coupling reactions. |
| Temperature | 80 - 120 °C or Microwave | Overcomes the activation energy for C-Cl bond cleavage.[6] |
Electrophilic Aromatic Substitution (EAS)
Q5: I need to perform a nitration reaction. Where on the ring will the electrophile add?
A: Predicting the outcome of EAS on this substrate requires weighing the directing effects of all three substituents.
-
-CF₃ Group: Strongly deactivating and a powerful meta-director due to its strong inductive electron withdrawal.[1][10][11]
-
-F and -Cl Groups: Both are deactivating overall due to their inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect).[2][3]
Predicted Outcome: The position of substitution will be a compromise between these competing effects. The -CF₃ group directs meta to itself (C3 and C5). The -F group directs ortho and para (C3 and C5). The -Cl group directs ortho and para (C3 and C5).
All three groups direct to the C3 and C5 positions . The C5 position is sterically less hindered than the C3 position (which is between -F and -Cl). Therefore, the major product is expected to be 4-Chloro-2-fluoro-5-nitrobenzotrifluoride . The reaction will be sluggish due to the powerfully deactivated nature of the ring.
Caption: Competing directing effects in electrophilic substitution.
Frequently Asked Questions (FAQs)
Q: Can I achieve regioselectivity through ortho-lithiation?
A: Yes, directed ortho-metalation (DoM) is a powerful strategy. The directing ability of a substituent is crucial. In general, fluorine is a more effective ortho-directing group for lithiation than chlorine.[12] Therefore, treatment with a strong lithium base (like n-BuLi or LDA) is most likely to cause deprotonation at the C3 position , ortho to the fluorine atom. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent specifically at C3.
Q: Are there computational studies that can help predict reactivity?
A: Yes, computational chemistry, particularly using Density Functional Theory (DFT), is increasingly used to predict the regioselectivity of aromatic substitutions.[13][14] These studies can calculate the energies of reaction intermediates and transition states, providing insight into the most likely reaction pathway.[15][16] Parameters like electrostatic potential maps and frontier molecular orbital analysis (HOMO/LUMO) can help identify the most nucleophilic or electrophilic sites on the ring, guiding experimental design.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4-Cl
This protocol is designed to selectively couple an arylboronic acid at the C4-position, leaving the C2-F bond intact.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst Pd₂(dba)₃ (0.01 equiv, 1 mol%) and the ligand XPhos (0.025 equiv, 2.5 mol%).
-
Solvent and Degassing: Add anhydrous toluene (to make a 0.2 M solution). Seal the flask and degas the mixture by sparging with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. homework.study.com [homework.study.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 13. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
"Work-up procedures for reactions involving 4-Chloro-2-fluorobenzotrifluoride"
Welcome to the Technical Support Center for 4-Chloro-2-fluorobenzotrifluoride. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the work-up and purification of reactions involving this versatile reagent. This is not just a list of steps; it is a troubleshooting resource built on the principles of chemical causality and self-validating protocols.
Section 1: Safety and Handling FAQs
Proper handling is the foundation of any successful experiment. This compound and its derivatives present specific hazards that must be managed.
Q1: What are the primary hazards associated with this compound?
A1: this compound is an irritant and should be handled with care. Key hazards include:
-
Irritation: It can cause skin, eye, and respiratory tract irritation.[1]
-
Flammability: As a combustible liquid, it has a flash point and its vapors can form flammable mixtures with air.[2][3] Keep it away from heat, sparks, and open flames.[2][4]
-
Environmental Hazard: This class of compounds can be toxic to aquatic life with long-lasting effects.[3] Avoid release into the environment.
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][5][6]
Q2: What materials are incompatible with this compound?
A2: It reacts vigorously with strong oxidizing agents (like permanganates, dichromates) and can be incompatible with strong bases.[7] Such contact may cause fires or explosions.[7] Ensure your reaction and quench procedures account for these incompatibilities.
Section 2: General Work-up Procedures
A robust work-up is critical for isolating your crude product in high yield and purity, setting the stage for final purification.
Q3: I have just completed a reaction using this compound. What is a standard aqueous work-up protocol?
A3: A standard work-up aims to separate your organic product from water-soluble reagents, catalysts, and salts. The choice of an extraction solvent is key. Given the properties of this compound derivatives (logP ~3.7[8]), common solvents like ethyl acetate, dichloromethane, or diethyl ether are typically effective.
Here is a detailed, self-validating protocol for a standard aqueous work-up.
Protocol 1: Standard Aqueous Work-up
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic). Slowly and carefully pour the reaction mixture into a separatory funnel containing a suitable quenching solution (e.g., water, ice water, or a saturated aqueous solution of ammonium chloride for organometallic reagents).
-
Extraction: Add an appropriate organic solvent for extraction (see Table 1). Use a volume roughly equal to the aqueous volume.
-
Mixing & Venting: Stopper the separatory funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake gently at first, then more vigorously for ~30 seconds, venting frequently.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Draining: Remove the stopper and drain the bottom layer. If you are unsure which layer is which, add a few drops of water and observe where they go.
-
Re-extraction: To maximize yield, re-extract the aqueous layer with two more portions of the organic solvent, combining all organic layers.[9]
-
Washing (Neutralization): If your reaction used an acid catalyst, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Add the solution, shake, and vent frequently until no more gas evolves. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic.[10]
-
Washing (Brine): Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and aids in breaking emulsions.[10]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Add the agent until it no longer clumps together.[10]
-
Filtration & Concentration: Filter or decant the dried solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator. The resulting material is your crude product.
Data Presentation: Common Extraction Solvents
| Solvent | Density (g/mL) | Miscibility with Water | Common Layer | Notes |
| Diethyl Ether | 0.71 | Immiscible | Top | Highly volatile and flammable. |
| Ethyl Acetate | 0.90 | Immiscible | Top | Good general-purpose solvent; can hydrolyze under strong acid/base. |
| Hexanes/Heptane | ~0.66 | Immiscible | Top | For very nonpolar compounds. |
| Dichloromethane (DCM) | 1.33 | Immiscible | Bottom | Can form emulsions; effective for a wide range of compounds. |
| Toluene | 0.87 | Immiscible | Top | Higher boiling point; useful for extracting from high-temp reactions. |
Visualization: General Aqueous Work-up Workflow
Caption: Workflow for a standard aqueous work-up procedure.
Section 3: Troubleshooting Common Issues
Q4: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A4: Emulsions are common when dealing with complex reaction mixtures. They are colloidal suspensions of one liquid in another, stabilized by surfactants or particulate matter. Here are several techniques to break them, from simplest to most aggressive:
-
Time: Be patient. Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
-
Brine Wash: Add a significant amount of saturated brine. The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic solvent and dissolved product out of solution and helping to coalesce the dispersed droplets.[10]
-
Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it. You can also gently stir the emulsion layer with a glass rod.
-
Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can physically disrupt the particles stabilizing the emulsion.
-
Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning them can force the separation of the denser and lighter phases.
Visualization: Troubleshooting Emulsions
Caption: A step-by-step guide to breaking emulsions.
Q5: How stable is the trifluoromethyl (-CF₃) group during work-up? Can it be hydrolyzed?
A5: The trifluoromethyl group is generally very stable under standard work-up conditions. However, it is not completely inert. Hydrolysis to a carboxylic acid group (-COOH) can occur under harsh conditions.
-
Strong Acidic Conditions: Treatment with fuming sulfuric acid can hydrolyze the -CF₃ group.[11] While concentrated sulfuric acid is sometimes used in reactions, standard aqueous washes with dilute acids (e.g., 1M HCl) are highly unlikely to cause hydrolysis.
-
Strong Basic Conditions: While more resistant than acid-catalyzed hydrolysis, prolonged heating with strong aqueous bases (e.g., concentrated NaOH) can also lead to hydrolysis.[12] Standard washes with saturated sodium bicarbonate are safe.
-
Mechanism: The hydrolysis is thought to proceed via cleavage of a C-F bond facilitated by a strong acid or nucleophilic attack by hydroxide.[11][13]
Expert Tip: If your reaction product is sensitive or if you are using harsh reagents, it is best to perform the work-up at a lower temperature and avoid prolonged contact with strong acids or bases. If you suspect hydrolysis, you can often detect the carboxylic acid byproduct by LC-MS or by observing a new, more polar spot on a TLC plate.
Section 4: Purification Strategies
Q6: What is the best way to purify my this compound derivative using column chromatography?
A6: Column chromatography is the most common method for purifying products derived from this compound. The unique electronic properties of these fluorinated aromatic compounds can be leveraged for effective separation.
-
Stationary Phase Selection:
-
Standard Silica Gel: This is the default choice for most compounds. A typical mobile phase would be a mixture of a nonpolar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.
-
Fluorinated Phases (e.g., Pentafluorophenyl - PFP): For challenging separations involving isomers or other halogenated aromatics, a PFP-functionalized silica gel can offer superior selectivity.[14] These phases provide multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and charge transfer interactions, which are particularly effective for aromatic and halogenated compounds.[14][15] Fluorinated phases are known to strongly retain halogenated aromatic compounds.[15]
-
-
Mobile Phase Selection:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your desired product.
-
Solvent System: A common starting point is 95:5 Hexanes:Ethyl Acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate until you achieve good separation.
-
Alternative Solvents: For certain compounds, dichloromethane can be used as a component of the mobile phase to improve solubility and modify selectivity.
-
Visualization: Chromatography Phase Selection Logic
References
- 1. echemi.com [echemi.com]
- 2. redox.com [redox.com]
- 3. fishersci.com [fishersci.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chlorobenzotrifluoride | 98-56-6 [chemicalbook.com]
- 8. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
"Common pitfalls in the use of 4-Chloro-2-fluorobenzotrifluoride"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Chloro-2-fluorobenzotrifluoride (CAS 94444-59-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the synthetic potential of this versatile building block. The trifluoromethyl group (-CF3) acts as a strong electron-withdrawing substituent, profoundly influencing the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions.
Section 1: Compound Properties and General Handling
Before beginning any experiment, a clear understanding of the reagent's physical properties and safety requirements is essential.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₄ | --INVALID-LINK--[1] |
| Molecular Weight | 198.55 g/mol | --INVALID-LINK--[1][2] |
| Boiling Point | 152.0 ± 35.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Density | 1.4 ± 0.1 g/cm³ | --INVALID-LINK--[1] |
| Flash Point | 50.7 ± 19.4 °C | --INVALID-LINK--[1] |
| Hazard Class | Irritant (Xi) | --INVALID-LINK--[1][2] |
Frequently Asked Questions: Handling and Safety
Q1: What are the primary safety hazards associated with this compound?
A1: The compound is classified as an irritant and is flammable.[1][3] It causes skin, eye, and respiratory tract irritation.[4][5] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[4] Keep the compound away from heat, sparks, and open flames.[3][5]
Q2: How should I properly store this reagent to ensure its stability?
A2: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is sensitive to heat and light.[6] Avoid storing it with strong oxidizing agents or strong bases, with which it can react vigorously.[6]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing -CF3 group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho (C-F) and para (C-Cl) positions. This is the most common class of reactions for this substrate.
Q3: My SNAr reaction with an amine nucleophile is sluggish. How can I drive it to completion?
A3: Low reactivity in SNAr reactions with this substrate is typically due to insufficient activation or suboptimal reaction conditions.
-
Causality: The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing -CF3 group.[7] The rate-determining step is often the initial attack of the nucleophile.[8] To accelerate this, you must enhance the nucleophilicity of the attacking species or use conditions that favor the formation and stabilization of the intermediate.
-
Solutions:
-
Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C). Consider switching to a higher-boiling polar aprotic solvent like DMSO, DMF, or NMP.
-
Use a Stronger Base: If your nucleophile is an alcohol or a primary/secondary amine, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) will fully deprotonate it, creating a much more potent nucleophile.
-
Solvent Choice: Polar aprotic solvents (DMSO, DMF) are superior for SNAr as they solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.
-
Q4: I'm getting a mixture of products from nucleophilic attack at both the C-F and C-Cl positions. How can I control the regioselectivity?
A4: This is a classic challenge. The outcome depends on a delicate balance between leaving group ability and the position of activation.
-
Mechanistic Insight:
-
Leaving Group Ability: In SNAr, fluoride is typically a better leaving group than chloride. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[8]
-
Activation: The -CF3 group activates both the ortho (C-F) and para (C-Cl) positions.
-
-
Controlling Factors & Solutions:
-
Kinetic vs. Thermodynamic Control: Substitution of fluoride is often kinetically favored (occurs faster) due to the reasons above. If you are running the reaction at a lower temperature for a shorter time, you may favor substitution at the C-F position.
-
Steric Hindrance: The fluorine atom is at the sterically hindered C-2 position, adjacent to the bulky -CF3 group. A bulky nucleophile may preferentially attack the less hindered C-4 position (para to -CF3), leading to chloride displacement. Try using a bulkier nucleophile or adding bulky ligands if applicable.
-
Photoredox Catalysis: Recent advances have shown that organic photoredox catalysis can enable SNAr on unactivated fluoroarenes, sometimes with high selectivity.[9][10] This advanced method could provide an alternative route to control selectivity.
-
Caption: Competing pathways in SNAr of this compound.
Q5: I see evidence of trifluoromethyl (-CF3) group hydrolysis to a carboxylic acid. How can I prevent this?
A5: The -CF3 group is generally robust, but it can be susceptible to hydrolysis under harsh conditions, particularly with strong bases at high temperatures or under certain photochemical conditions.[11][12][13]
-
Causality: The stepwise hydrolysis of the C-F bonds is promoted by strong nucleophiles like hydroxide.
-
Preventative Measures:
-
Milder Base: If possible, switch from strong hydroxide bases (NaOH, KOH) to carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA).
-
Lower Temperature: Operate at the lowest effective temperature for the desired SNAr reaction.
-
Exclude Water: Ensure your solvent and reagents are anhydrous, as water can be a source of hydroxide, especially in the presence of a strong base.
-
Protect from Light: Some benzotrifluoride derivatives are known to undergo photohydrolysis.[11][12] Running the reaction in the dark or in amber glassware can mitigate this.
-
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. For this substrate, reactivity is almost exclusively at the C-Cl bond, as C-F bond activation is extremely difficult with standard palladium catalysts.
Q6: My Suzuki-Miyaura coupling at the C-Cl position is giving low yields. What are the key parameters to optimize?
A6: Aryl chlorides are challenging substrates for Suzuki coupling due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[14] Success hinges on using a highly active catalyst system.
-
Causality: The Pd(0) catalyst must be electron-rich enough to insert into the C-Cl bond. This is achieved by using specific, sterically hindered, and electron-donating phosphine ligands.
-
Troubleshooting & Optimization:
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Conversion | 1. Catalyst/ligand system is not active enough. 2. Base is too weak or insoluble. 3. Reaction temperature is too low. | 1. Switch to a "2nd or 3rd generation" ligand. Use bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos. 2. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure it is finely powdered. Adding a small amount of water or using a phase-transfer catalyst can help. 3. Increase temperature; refluxing toluene or dioxane is common. |
| Boronic Acid Decomposition | 1. Protodeboronation (boronic acid is replaced by -H). 2. Homocoupling (boronic acid couples with itself). | 1. Use anhydrous solvents and reagents. Run the reaction under a strictly inert atmosphere (Argon/Nitrogen). 2. Lower the catalyst loading. Ensure slow addition of the base. |
| Product Decomposition | The product might be unstable to the reaction conditions. | Monitor the reaction by TLC/LCMS. If product forms and then degrades, try a lower temperature with a more active catalyst system to shorten the reaction time. |
Q7: I need a reliable protocol for a Buchwald-Hartwig amination with a secondary amine. Can you provide one?
A7: Certainly. The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl chlorides.[15][16] The choice of ligand and base is critical for success.[17]
Caption: Standard experimental workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is a representative example and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the secondary amine (e.g., morpholine, 1.2 equiv).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Advanced Topics & FAQs
Q8: Is it possible to form a Grignard or organolithium reagent from this compound?
A8: It is challenging but potentially feasible under specific conditions.
-
Grignard Reagent: Formation from aryl chlorides is difficult. It typically requires highly activated magnesium (Rieke magnesium) or the use of an entrainment agent (e.g., I₂, 1,2-dibromoethane).[18] The reaction of the Grignard reagent with the starting material (Wurtz coupling) is a significant potential side reaction.[19][20]
-
Organolithium Reagent: Halogen-metal exchange (e.g., with n-BuLi or t-BuLi) is a possibility. However, the acidic proton ortho to the fluorine (at C-3) could be deprotonated by a strong organolithium base, leading to a directed ortho-metalation pathway instead of or in addition to halogen-metal exchange. This reaction requires careful temperature control (typically ≤ -78 °C) to avoid side reactions.
References
- 1. echemi.com [echemi.com]
- 2. chemwhat.com [chemwhat.com]
- 3. redox.com [redox.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. 4-Chlorobenzotrifluoride | 98-56-6 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. jk-sci.com [jk-sci.com]
- 18. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. web.alfredstate.edu [web.alfredstate.edu]
Validation & Comparative
Interpreting the Mass Spectrum of 4-Chloro-2-fluorobenzotrifluoride: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, the unambiguous identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing vital information on molecular weight and fragmentation patterns, which in turn illuminates the structural architecture of a compound. This guide offers an in-depth interpretation of the mass spectrum of 4-Chloro-2-fluorobenzotrifluoride, a halogenated aromatic compound of interest in medicinal chemistry and materials science. As experimental data for this specific isomer is not widely published, we present a predictive analysis of its fragmentation behavior under electron ionization (EI), juxtaposed with a comparative analysis of the experimentally determined mass spectra of its isomers, 4-Chlorobenzotrifluoride and 3-Chlorobenzotrifluoride.
Predicted Electron Ionization Mass Spectrum of this compound
Electron ionization (EI) mass spectrometry involves bombarding a molecule with a high-energy electron beam, typically at 70 eV, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound (C₇H₃ClF₄, molecular weight: 198.55 g/mol ), the following fragmentation pathways are predicted based on established principles of mass spectrometry for halogenated and aromatic compounds.
The initial ionization event will result in the formation of the molecular ion at m/z 198. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 200 with roughly one-third the intensity of the molecular ion peak is expected.
The primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. The C-Cl bond is generally weaker than the C-F and C-C bonds, making the loss of a chlorine radical a highly probable initial fragmentation step.
Key Predicted Fragments for this compound:
-
m/z 198 (M⁺˙) and 200 ([M+2]⁺˙): The molecular ion peaks. Their presence and isotopic pattern confirm the molecular weight and the presence of one chlorine atom.
-
m/z 163 ([M-Cl]⁺): This fragment arises from the loss of a chlorine radical (•Cl). This is anticipated to be a prominent peak due to the relative lability of the C-Cl bond.
-
m/z 145 ([M-Cl-F]⁺): Subsequent loss of a fluorine radical (•F) from the m/z 163 fragment.
-
m/z 129 ([M-CF₃]⁺): Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group results in the loss of a trifluoromethyl radical (•CF₃). The stability of the resulting aryl cation would make this a significant fragment.
-
m/z 94 ([M-CF₃-Cl]⁺): Loss of a chlorine radical from the m/z 129 fragment.
-
m/z 69 ([CF₃]⁺): The trifluoromethyl cation itself is a stable species and is expected to be observed.
Comparative Analysis with Isomeric Compounds
To contextualize the predicted spectrum of this compound, we will compare it with the known mass spectra of two of its isomers: 4-Chlorobenzotrifluoride and 3-Chlorobenzotrifluoride. The position of the halogen substituents on the aromatic ring significantly influences the fragmentation patterns.
Mass Spectrum of 4-Chlorobenzotrifluoride (p-Chlorobenzotrifluoride)
The mass spectrum of 4-Chlorobenzotrifluoride (NIST data) shows a prominent molecular ion peak at m/z 180 and its corresponding M+2 peak at m/z 182. The base peak is observed at m/z 145, corresponding to the loss of a chlorine atom ([M-Cl]⁺). Other significant fragments include m/z 125 ([M-Cl-HF]), and m/z 75 ([C₆H₄]⁺).
Mass Spectrum of 3-Chlorobenzotrifluoride (m-Chlorobenzotrifluoride)
Similarly, the mass spectrum of 3-Chlorobenzotrifluoride (NIST data) displays the molecular ion at m/z 180 and the M+2 peak at m/z 182. The base peak is also at m/z 145 ([M-Cl]⁺). The overall fragmentation pattern is very similar to the 4-chloro isomer, highlighting that for these monosubstituted chloro-isomers, the initial loss of chlorine is the dominant fragmentation pathway.
| m/z | Predicted Fragment Identity for this compound | Observed Fragment Identity for 4-Chlorobenzotrifluoride | Observed Fragment Identity for 3-Chlorobenzotrifluoride |
| 200/198 | Molecular Ion ([M+2]⁺˙/M⁺˙) | - | - |
| 182/180 | - | Molecular Ion ([M+2]⁺˙/M⁺˙) | Molecular Ion ([M+2]⁺˙/M⁺˙) |
| 163 | [M-Cl]⁺ | - | - |
| 145 | [M-Cl-F]⁺ | [M-Cl]⁺ (Base Peak) | [M-Cl]⁺ (Base Peak) |
| 129 | [M-CF₃]⁺ | - | - |
| 111 | - | [M-CF₃]⁺ | [M-CF₃]⁺ |
| 94 | [M-CF₃-Cl]⁺ | - | - |
| 69 | [CF₃]⁺ | [CF₃]⁺ | [CF₃]⁺ |
Key Differences and Rationale:
The presence of the additional fluorine atom in this compound introduces new fragmentation possibilities. The initial loss of a chlorine atom from the molecular ion of this compound is predicted to yield a fragment at m/z 163. This is a key differentiator from its isomers that lack the additional fluorine, where the [M-Cl]⁺ fragment is observed at m/z 145. Subsequent fragmentation of the m/z 163 ion through the loss of a fluorine atom would lead to a fragment at m/z 144, which is isobaric with the [M-Cl]⁺ peak of the other isomers. High-resolution mass spectrometry would be essential to distinguish these fragments.
The loss of the trifluoromethyl radical from this compound is expected to produce a fragment at m/z 129. This is another distinguishing feature, as the corresponding fragment in the isomers without the extra fluorine appears at m/z 111.
Experimental Protocol for Electron Ionization Mass Spectrometry
The following is a generalized protocol for acquiring an EI mass spectrum of a volatile halogenated aromatic compound like this compound.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the solid or liquid sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of about 1 mg/mL.
-
For direct infusion, further dilute the sample to approximately 10-100 µg/mL.
-
If using gas chromatography-mass spectrometry (GC-MS), prepare a more dilute sample (e.g., 1-10 µg/mL) suitable for injection into the GC.
2. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.
-
Sample Introduction:
-
Direct Infusion: Introduce the sample solution directly into the ion source via a heated probe at a constant flow rate.
-
GC-MS: Inject the sample onto a suitable GC column (e.g., a non-polar or medium-polarity column like a DB-5ms). The temperature program should be optimized to ensure good separation and peak shape. The mass spectrometer will acquire spectra across the elution of the chromatographic peak.
-
3. Data Analysis:
-
Identify the molecular ion peak and its M+2 isotope peak to confirm the molecular weight and the presence of chlorine.
-
Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.
-
Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern and the spectra of known isomers.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
Conclusion
Purity Assessment of 4-Chloro-2-fluorobenzotrifluoride: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Halogenated Intermediates
4-Chloro-2-fluorobenzotrifluoride is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its molecular structure, featuring chlorine, fluorine, and a trifluoromethyl group, presents unique challenges for purity determination.[3] The presence of isomeric or halogenated impurities can significantly impact reaction yields, final product efficacy, and safety profiles. Therefore, robust and accurate purity assessment is a cornerstone of quality control in any application involving this compound.[4][5]
Elemental analysis, a technique that determines the elemental composition of a sample, offers a fundamental approach to purity assessment. By precisely quantifying the mass percentages of carbon, hydrogen, chlorine, and fluorine, a direct comparison can be made to the theoretical composition of pure this compound. This guide will delve into the nuances of this technique and compare it with other common analytical methods.
Principle of Elemental Analysis for Halogenated Compounds
The primary method for determining the elemental composition of organic compounds is combustion analysis.[6][7] For a compound like this compound, this process involves high-temperature combustion in an oxygen-rich environment to convert the constituent elements into simple, detectable gases.
However, the simultaneous presence of both chlorine and fluorine necessitates a more specialized approach, typically Combustion Ion Chromatography (CIC).[8] In this method, the sample is combusted, and the resulting acidic gases (HF and HCl) are trapped in an aqueous absorption solution.[9][10] This solution is then injected into an ion chromatograph to separate and quantify the fluoride and chloride ions.
Theoretical Elemental Composition of this compound (C7H3ClF4)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 42.36 |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.52 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.86 |
| Fluorine (F) | 18.998 | 4 | 75.992 | 38.27 |
| Total | 198.55 | 100.00 |
A significant deviation from these theoretical percentages can indicate the presence of impurities.
Experimental Protocol: Purity Determination by Combustion Ion Chromatography (CIC)
This section outlines a detailed, step-by-step methodology for the purity assessment of this compound using CIC, adhering to principles outlined in standards such as ASTM D7359.[9][11][12][13]
Instrumentation and Reagents
-
Combustion System: High-temperature tube furnace capable of reaching at least 1000°C.
-
Ion Chromatograph: Equipped with a conductivity detector, anion-exchange column, and suppressor.
-
Sample Introduction System: Automated boat or direct injection system.
-
Gases: High-purity oxygen, argon, or helium.
-
Reagents: Deionized water (18.2 MΩ·cm), certified fluoride and chloride standard solutions, and a combustion aid like tungsten(VI) oxide (WO3) to enhance fluorine recovery.[14]
Workflow Diagram
Caption: Workflow for purity assessment by Combustion Ion Chromatography.
Detailed Procedure
-
System Blank Analysis: Before sample analysis, run at least three consecutive system blanks to ensure a stable and low background. The relative standard deviation (RSD) of the anion peaks of interest should be ≤ 5%.[11][13]
-
Calibration: Prepare a series of calibration standards for fluoride and chloride from certified stock solutions. The concentration range should bracket the expected concentrations in the samples.
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a combustion boat. For liquid samples, a direct injection system can be utilized for improved reproducibility.[9]
-
Combustion and Absorption: Introduce the sample into the combustion furnace, which is maintained at approximately 1000°C with a continuous flow of oxygen and water vapor (pyrohydrolysis). The resulting gases are passed through an absorption tube containing a known volume of deionized water.
-
Ion Chromatography: Inject the absorption solution into the ion chromatograph. The fluoride and chloride ions are separated on the anion-exchange column and quantified by the conductivity detector.
-
Calculation: The weight percentage of chlorine and fluorine in the original sample is calculated based on the concentrations determined by the IC and the initial sample weight.
Comparison with Alternative Analytical Techniques
While elemental analysis provides a fundamental measure of purity, other techniques offer complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CIC) | Combustion followed by ion chromatography. | Elemental composition (%C, %H, %Cl, %F). | Direct measure of elemental purity, high accuracy for halogens. | Does not identify the nature of impurities, destructive. |
| Gas Chromatography (GC) | Separation based on boiling point and polarity. | Number and relative abundance of volatile impurities. | High sensitivity for volatile impurities, can be coupled with MS for identification.[15][16] | May not detect non-volatile impurities, requires appropriate standards for quantification. |
| Quantitative ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance of the ¹⁹F nucleus. | Purity based on the integration of ¹⁹F signals relative to a standard. | Non-destructive, provides structural information about fluorine-containing impurities.[17][18][19] | Requires a suitable internal standard, may have lower sensitivity than GC for some impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Number and relative abundance of non-volatile impurities. | Suitable for a wide range of compounds, including non-volatile impurities. | May require derivatization for detection, solvent consumption. |
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of results for a batch of this compound.
| Parameter | Theoretical Value | Elemental Analysis (CIC) | GC-FID | ¹⁹F NMR |
| % Chlorine | 17.86% | 17.80 ± 0.05% | - | - |
| % Fluorine | 38.27% | 38.15 ± 0.08% | - | - |
| Purity Assay | 100% | 99.6% (by difference) | 99.7% | 99.8% |
| Major Impurity | - | Not identified | Isomer X (0.2%) | Isomer X (0.15%) |
| Other Impurities | - | Not identified | 2 unknown peaks (0.1%) | 1 unknown peak (0.05%) |
This hypothetical data illustrates how elemental analysis provides a robust, direct measure of elemental composition, which can be used to calculate purity by difference. In contrast, chromatographic and spectroscopic methods provide information on the number and relative amounts of specific impurities.
Discussion: Choosing the Right Method
The selection of a purity assessment method depends on the specific requirements of the analysis.
-
Elemental Analysis (CIC) is the gold standard for confirming the elemental composition and is particularly powerful for halogenated compounds.[20][21][22] It provides a direct, quantitative measure of purity that is not dependent on the response factor of impurities. This makes it an excellent choice for certifying reference materials and for routine quality control where the primary concern is the overall elemental integrity of the compound.
-
Gas Chromatography (GC) is highly effective for detecting and quantifying volatile impurities, such as isomers or residual starting materials.[16][23][24] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for impurity identification.[15][25]
-
Quantitative ¹⁹F NMR is uniquely suited for fluorinated compounds, offering both quantitative and structural information.[17][18][26] It can distinguish between different fluorine environments, making it ideal for identifying and quantifying fluorine-containing isomers or related impurities.[19]
For a comprehensive purity assessment of this compound, a multi-technique approach is often optimal. Elemental analysis can be used to establish the absolute purity based on elemental composition, while GC and/or ¹⁹F NMR can be employed to profile and identify specific impurities.
Conclusion
The purity assessment of this compound is a critical aspect of its use in research and industry. Elemental analysis, particularly through Combustion Ion Chromatography, provides a direct and accurate method for determining the elemental composition and, by extension, the purity of this halogenated compound. While alternative techniques such as GC and ¹⁹F NMR offer valuable insights into the nature and quantity of specific impurities, elemental analysis remains a fundamental and self-validating system for ensuring the quality and integrity of this important chemical intermediate. The choice of methodology should be guided by the specific analytical needs, with a combination of techniques often providing the most comprehensive understanding of sample purity.
References
- 1. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 2. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. echemi.com [echemi.com]
- 4. smithers.com [smithers.com]
- 5. ijcpa.in [ijcpa.in]
- 6. rsc.org [rsc.org]
- 7. ORGANIC ELEMENTAL ANALYZER (CHNS/O) - Central Research Laboratory Application and Research Center | Eskisehir Osmangazi University [arum.esogu.edu.tr]
- 8. lcms.cz [lcms.cz]
- 9. teinstruments.com [teinstruments.com]
- 10. ASTM D7359 - Analytik Jena [analytik-jena.com]
- 11. store.astm.org [store.astm.org]
- 12. scribd.com [scribd.com]
- 13. ASTM D 7359 - 2023 - DIN Media [dinmedia.de]
- 14. Fluorine and chlorine in iron ore by Combustion Ion Chromatography | Metrohm [metrohm.com]
- 15. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 20. tandfonline.com [tandfonline.com]
- 21. scispace.com [scispace.com]
- 22. Halogen-specific total organic halogen analysis: Assessment by recovery of total bromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of 4-Chloro-2-fluorobenzotrifluoride and Its Isomers
Introduction
The benzotrifluoride scaffold is a cornerstone in modern medicinal chemistry and agrochemicals. The trifluoromethyl (-CF3) group, with its unique electronic properties, imparts enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1][2] Halogenation of the benzotrifluoride ring provides a powerful tool for fine-tuning these properties and offers synthetic handles for further molecular elaboration.[3]
This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-2-fluorobenzotrifluoride against its structural isomers. We will dissect the intricate interplay of electronic and steric effects governed by the substituents, providing researchers, scientists, and drug development professionals with a predictive framework for synthetic planning. Our discussion is grounded in fundamental mechanistic principles and supported by representative experimental protocols.
The Electronic and Steric Landscape: A Tale of Three Substituents
The reactivity of any substituted benzene ring is a consequence of the cumulative electronic and steric effects of its substituents. In the case of chloro-fluorobenzotrifluorides, we must consider the distinct contributions of the -CF3, -Cl, and -F groups.
-
The Trifluoromethyl (-CF3) Group: This group is a powerful deactivator of the aromatic ring towards electrophilic attack. Through a strong negative inductive effect (-I), it withdraws electron density from the ring, making it less nucleophilic.[4] Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[5] The -CF3 group acts as a meta-director in electrophilic aromatic substitution (SEAr).[4]
-
The Halogen (-F, -Cl) Groups: Halogens present a more nuanced electronic profile. They are inductively electron-withdrawing (-I effect), which deactivates the ring towards SEAr. However, they possess lone pairs of electrons that can be donated into the ring through resonance (+R effect).[6][7] This resonance donation, while weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions. In the context of SNAr, the strong inductive effect of halogens is paramount, as it stabilizes the negatively charged intermediate. Fluorine's exceptional electronegativity makes it a more potent activating group for SNAr than chlorine.[8][9]
The relative positioning of these three groups in different isomers creates distinct electronic environments, leading to significant differences in reactivity and regioselectivity.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[10] The stability of this intermediate is the key determinant of the reaction rate.
dot
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
For halogenated benzotrifluorides, the powerful -CF3 group provides the necessary electron withdrawal to facilitate this reaction. The key to comparing isomers lies in identifying which halogen is most activated for displacement.
Analysis of this compound:
In this isomer, the fluorine atom is at the C-2 position (ortho to -CF3) and the chlorine atom is at the C-4 position (para to -CF3). Both positions are strongly activated. However, nucleophilic attack will overwhelmingly favor the C-2 position for two primary reasons:
-
Superior Intermediate Stabilization: Fluorine's intense inductive effect is more effective at stabilizing the negative charge of the Meisenheimer complex compared to chlorine. This lowers the activation energy for the rate-determining addition step.[8]
-
Leaving Group Ability in SNAr: In the context of SNAr, where the C-X bond cleavage is not the rate-determining step, the order of reactivity is F > Cl > Br > I.[9] This is opposite to the trend seen in SN1/SN2 reactions and underscores the importance of stabilizing the intermediate.
Therefore, This compound will selectively undergo nucleophilic substitution at the C-2 position, displacing the fluoride ion.
Predicted Reactivity of Other Isomers:
The same principles can be applied to predict the reactivity of other isomers. The site that is most activated by electron-withdrawing groups (especially ortho or para to -CF3) and bears the most electronegative halogen will be the most reactive.
| Isomer | Most Reactive Position for SNAr | Rationale |
| This compound | C-2 (Displacement of F) | F is ortho to -CF3 and highly electronegative, providing maximal stabilization of the Meisenheimer complex. |
| 2-Chloro-4-fluorobenzotrifluoride | C-4 (Displacement of F) | F is para to -CF3. While Cl is ortho, the superior stabilizing effect of fluorine dominates. |
| 3,4-Dichlorobenzotrifluoride | C-4 (Displacement of Cl) | The C-4 position is para to the activating -CF3 group, making it more susceptible to attack than the C-3 position which is meta.[11] |
| 2,4-Dichlorobenzotrifluoride | C-2 or C-4 (Displacement of Cl) | Both positions are activated (ortho and para to -CF3). Selectivity would be modest and potentially condition-dependent. |
Experimental Protocol: SNAr of this compound with Sodium Methoxide
This protocol describes a representative procedure for the selective displacement of the fluorine atom.
dot
Caption: Experimental workflow for a typical SNAr reaction.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous methanol (MeOH, 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium methoxide (1.2 eq) in MeOH dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-2-methoxybenzotrifluoride.
Comparative Reactivity in Electrophilic Aromatic Substitution (SEAr)
SEAr reactions on these substrates are inherently challenging due to the strong deactivating nature of all three substituents.[4][6] The reaction proceeds via attack of an electrophile on the aromatic ring to form a positively charged arenium ion intermediate, the stability of which governs the reaction's feasibility and regioselectivity.[12]
dot
Caption: General Mechanism of Electrophilic Aromatic Substitution (SEAr).
The critical factor in comparing isomers is the directing effect of the substituents.
-
-CF3: Strongly deactivating, meta-director.
-
-F, -Cl: Deactivating, ortho, para-directors.
Analysis of this compound:
A remarkable feature of this isomer is the unanimity of its directing effects .
-
The -CF3 group directs incoming electrophiles to its meta positions: C-3 and C-5.
-
The -F group at C-2 directs to its ortho and para positions: C-3 and C-5.
-
The -Cl group at C-4 directs to its ortho positions: C-3 and C-5.
All three substituents direct the electrophile to the same two available positions (C-3 and C-5). The reaction, though slow, will produce a mixture of 3- and 5-substituted products. Steric hindrance from the adjacent bulky -CF3 group might slightly disfavor attack at C-3 compared to C-5.[13][14]
| Isomer | Predicted SEAr Position(s) | Rationale |
| This compound | C-3 and C-5 | All substituents direct to these positions. |
| 2-Chloro-4-fluorobenzotrifluoride | C-3 and C-5 | All substituents direct to these positions. |
| 3,4-Dichlorobenzotrifluoride | C-6 | The directing effects of the -CF3 and C-4 Cl group strongly reinforce substitution at C-6, which is also an ortho position to the C-3 Cl. |
Experimental Protocol: Nitration of this compound
This protocol describes a representative SEAr reaction under forcing conditions.
Methodology:
-
Acid Mixture: In a thick-walled flask, carefully add fuming sulfuric acid (2.0 eq) to fuming nitric acid (2.0 eq) at 0 °C.
-
Substrate Addition: To this cooled nitrating mixture, slowly add this compound (1.0 eq) while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, warm the mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction by GC-MS.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice.
-
Purification: Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product will be a mixture of 4-chloro-2-fluoro-3-nitrobenzotrifluoride and 4-chloro-2-fluoro-5-nitrobenzotrifluoride.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for C-C and C-N bond formation.[15][16] The reactivity of aryl halides in the crucial oxidative addition step generally follows the order: C-I > C-Br > C-Cl >> C-F.[17]
dot
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Analysis of this compound and its Isomers:
For any isomer containing both chlorine and fluorine atoms, the C-Cl bond is the exclusive site of reactivity in standard palladium-catalyzed cross-coupling reactions. The C-F bond is significantly stronger and less polarizable, rendering it largely inert to oxidative addition by Pd(0) catalysts unless specialized conditions are employed.[16]
Therefore, the comparison between isomers is not about which halogen reacts, but rather the relative rates of reaction at the C-Cl bond. These rates can be subtly influenced by the electronic environment and steric hindrance around the chlorine atom, but the regiochemical outcome is unambiguous.
| Isomer | Reactive Site for Cross-Coupling | Rationale |
| This compound | C-4 (C-Cl bond) | The C-Cl bond is far more reactive towards oxidative addition than the C-F bond. |
| 2-Chloro-4-fluorobenzotrifluoride | C-2 (C-Cl bond) | The C-Cl bond is the reactive site. |
| 3,4-Dichlorobenzotrifluoride | C-3 or C-4 (C-Cl bonds) | Both C-Cl bonds are potential reaction sites. Achieving high selectivity between them would be challenging. |
Experimental Protocol: Suzuki Coupling of this compound
This protocol uses a modern catalyst system effective for the coupling of less reactive aryl chlorides.[16]
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% SPhos ligand).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (0.1 M).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
The reactivity of halogenated benzotrifluoride isomers is a fascinating study in the interplay of electronic and steric effects. For This compound , a clear hierarchy of reactivity emerges:
-
Nucleophilic Aromatic Substitution (SNAr): Highly selective for substitution at the C-2 position , displacing the activated fluoride.
-
Electrophilic Aromatic Substitution (SEAr): Strongly disfavored, but if forced, will occur at the C-3 and C-5 positions due to a consensus of directing effects.
-
Transition Metal-Catalyzed Cross-Coupling: Selective for reaction at the C-4 position , cleaving the more reactive C-Cl bond.
This predictive understanding is crucial for synthetic chemists. By selecting the correct isomer and reaction conditions, one can strategically functionalize specific positions on the benzotrifluoride core, enabling the efficient construction of complex molecules for pharmaceutical and agrochemical research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chlorobenzotrifluoride | 98-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. brainly.com [brainly.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Technical Guide to Trifluoromethylated Building Blocks: 4-Chloro-2-fluorobenzotrifluoride vs. 4-Chlorobenzotrifluoride in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the judicious selection of fluorinated building blocks is paramount to achieving desired molecular properties and reaction outcomes. Among the myriad of available reagents, 4-chlorobenzotrifluoride (PCBTF) has long been a staple intermediate. However, the increasing demand for nuanced molecular architectures has brought attention to its ortho-fluorinated analog, 4-chloro-2-fluorobenzotrifluoride. This guide provides an in-depth, objective comparison of these two critical building blocks, focusing on the profound impact of the ortho-fluoro substituent on reactivity. This analysis is supported by mechanistic principles and illustrative experimental data to inform strategic decision-making in complex synthetic endeavors.
Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds
The introduction of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The -CF3 group, a potent electron-withdrawing moiety, enhances metabolic stability, increases lipophilicity, and can significantly alter the acidity or basicity of nearby functional groups. When present on an aromatic ring, it deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).
This guide focuses on the comparative utility of two commercially available benzotrifluoride derivatives: 4-chlorobenzotrifluoride and this compound. The central thesis is that the additional fluorine atom at the ortho position in the latter compound dramatically enhances its reactivity in key synthetic transformations, offering distinct advantages in the synthesis of complex target molecules.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory.
| Property | This compound | 4-Chlorobenzotrifluoride (PCBTF) |
| CAS Number | 94444-59-4 | 98-56-6 |
| Molecular Formula | C₇H₃ClF₄ | C₇H₄ClF₃ |
| Molecular Weight | 198.55 g/mol | 180.55 g/mol |
| Boiling Point | ~152 °C at 760 mmHg | 136-138 °C |
| Melting Point | Not readily available | -36 °C |
| Density | ~1.4 g/cm³ | ~1.353 g/mL at 25 °C |
The Decisive Role of the Ortho-Fluoro Group in Nucleophilic Aromatic Substitution (SNAr)
The most significant divergence in the chemical behavior of these two building blocks is observed in nucleophilic aromatic substitution (SNAr) reactions. The presence of the ortho-fluoro group in this compound serves as a powerful activator for the displacement of the chloro substituent.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step. The reactivity in SNAr is governed by two primary factors: the electrophilicity of the carbon atom undergoing attack and the stability of the resulting anionic intermediate.
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack. In this compound, the additional ortho-fluorine atom further enhances the electrophilicity of the carbon bearing the chlorine atom through its powerful inductive electron-withdrawing effect. This increased polarization of the C-Cl bond renders it more susceptible to attack by nucleophiles.
Furthermore, the high electronegativity of the ortho-fluorine atom provides substantial stabilization to the negative charge that develops in the aromatic ring within the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate. It is a well-established principle that in SNAr reactions where the attack of the nucleophile is rate-determining, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN1/SN2 reactions. This is because the strength of the carbon-halogen bond is not the primary factor influencing the rate.
Comparative Reactivity in Key Synthetic Transformations
While direct side-by-side comparative studies for every reaction type are not always available in the literature, the principles of physical organic chemistry allow for a robust prediction of their relative reactivity. The enhanced electrophilicity of this compound makes it a superior substrate in many reactions where the displacement of the chlorine atom is desired.
Nucleophilic Aromatic Substitution (SNAr) with Amines and Alkoxides
The synthesis of substituted anilines and aryl ethers is a cornerstone of pharmaceutical and agrochemical development. In these transformations, this compound is expected to react under milder conditions and with faster reaction times compared to 4-chlorobenzotrifluoride.
Illustrative Experimental Protocol: Synthesis of a Substituted Aniline (General Procedure)
This protocol outlines a general procedure for the amination of the benzotrifluoride substrates, highlighting the expected differences in reaction conditions.
Caption: Comparative workflow for the amination of benzotrifluoride derivatives.
Expected Outcome: For a given amine, the reaction with this compound will likely proceed to completion at a lower temperature and in a shorter timeframe, leading to higher yields and potentially fewer side products resulting from harsh reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, is often dependent on the oxidative addition of the aryl halide to the metal center. In these cases, the C-Cl bond strength and the electronic properties of the aryl halide play a more complex role. While the electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the oxidative addition step, the stronger C-Cl bond in the more electron-deficient this compound might require more specialized catalyst systems or harsher conditions to achieve comparable reactivity to 4-chlorobenzotrifluoride in some instances. However, the specific ligand and palladium precursor used are critical determinants of the reaction's success.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Considerations: The choice of ligand is crucial for the successful coupling of electron-deficient aryl chlorides. For this compound, a more electron-rich and sterically hindered phosphine ligand may be necessary to facilitate the oxidative addition step.
Application in Multi-Step Synthesis: A Strategic Choice
The decision to use this compound over its non-fluorinated counterpart often arises in complex synthetic routes where the displacement of the chlorine is a key step. The ability to perform this transformation under milder conditions can be advantageous when sensitive functional groups are present elsewhere in the molecule.
Consider a synthetic pathway where an SNAr reaction is followed by a sensitive transformation, such as the introduction of a thermally labile protecting group or a stereocenter that could be epimerized under harsh basic conditions. In such a scenario, the use of this compound would be highly strategic, as the SNAr step could be conducted at a lower temperature, preserving the integrity of the sensitive functionalities.
Caption: Decision logic for substrate selection in a multi-step synthesis.
Conclusion and Future Perspectives
In the synthesis of advanced intermediates for the pharmaceutical and agrochemical industries, the choice of building blocks is a critical determinant of success. While 4-chlorobenzotrifluoride remains a valuable and widely used reagent, its ortho-fluorinated analog, this compound, offers a distinct and powerful advantage in nucleophilic aromatic substitution reactions. The ortho-fluoro group acts as a potent activating group, enabling the displacement of the chloro substituent under significantly milder conditions. This enhanced reactivity translates to potentially higher yields, shorter reaction times, and greater compatibility with sensitive functional groups in complex molecules.
For researchers and process chemists, the higher reactivity of this compound should be a key consideration when designing synthetic routes that involve SNAr as a pivotal step. While the cost and availability of this reagent may differ from its non-fluorinated counterpart, the potential benefits in terms of process efficiency and overall yield can often justify its selection. As the demand for increasingly complex and highly functionalized molecules continues to grow, the strategic use of activated building blocks like this compound will undoubtedly play an even more crucial role in the future of chemical synthesis.
Assessing the Stability of 4-Chloro-2-fluorobenzotrifluoride: A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
4-Chloro-2-fluorobenzotrifluoride is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its stability under diverse manufacturing, storage, and handling conditions is a critical determinant of final product quality, purity, and safety. This guide presents a comprehensive framework for assessing the stability of this compound using forced degradation studies as mandated by regulatory bodies. We will delve into its anticipated stability under hydrolytic, oxidative, photolytic, and thermal stress, and draw comparisons with structurally analogous compounds to provide a robust understanding of its chemical liabilities. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to confidently handle and utilize this versatile chemical building block.
Foundational Principles: Understanding the Inherent Stability of this compound
The inherent stability of this compound is a direct consequence of the electronic properties of the substituents on its aromatic ring. A nuanced understanding of these effects is paramount to predicting its behavior under stress.
-
The Trifluoromethyl Group (-CF₃): This moiety is a potent electron-withdrawing group, a result of the high electronegativity of its fluorine atoms. This electronic pull deactivates the benzene ring to electrophilic attack, a common degradation pathway for many aromatic compounds.[1][2] Conversely, it can render the ring more susceptible to nucleophilic aromatic substitution. The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, bestowing significant stability upon the group itself.[3]
-
Halogen Substituents (-Cl and -F): Both chlorine and fluorine are electronegative, inductively withdrawing electron density from the benzene ring. While they possess lone pairs that can be donated via resonance, their inductive effect is generally dominant in influencing reactivity. The carbon-halogen bond strength is a crucial factor in stability, with the C-F bond being stronger and more resistant to cleavage than the C-Cl bond. Aryl halides, in general, exhibit notable resistance to nucleophilic substitution under typical reaction conditions.[4][5]
Collectively, these structural features suggest that this compound is a relatively stable molecule. However, only through rigorous forced degradation studies can we unmask its potential degradation pathways and establish safe operational limits.
A Comparative Framework: Benchmarking Stability Against Structural Analogs
To contextualize the stability of this compound, a comparative analysis against structurally related molecules is invaluable. This approach allows for the dissection of each substituent's contribution to the overall stability profile. For this guide, we have selected the following comparators:
-
Comparator 1: 4-Chlorobenzotrifluoride (pCBTF): This analog lacks the ortho-fluoro substituent, allowing for an assessment of the fluorine atom's impact on stability.
-
Comparator 2: 2-Fluorobenzotrifluoride: The absence of the para-chloro substituent in this molecule helps to elucidate the role of the chlorine atom.
-
Comparator 3: 3,4-Dichlorobenzotrifluoride: This isomer provides insight into the effect of an additional chlorine atom on the ring's stability.[6]
The Crucible: A Guided Approach to Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process of subjecting a compound to exaggerated conditions to accelerate its decomposition.[7][8][9] The protocols detailed below are predicated on the principles enshrined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.[10]
Master Protocol for Stress Testing
A generalized workflow forms the backbone of all forced degradation experiments:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
-
Stress Application: In a designated reaction vessel (e.g., a sealed, pressure-rated vial), expose a known volume of the stock solution to the specific stress condition for a predetermined duration.
-
Time-Point Sampling: At regular intervals, carefully withdraw an aliquot of the reaction mixture.
-
Neutralization (if applicable): Quench the reaction by neutralizing the sample as required.
-
Dilution and Analysis: Dilute the sample to an appropriate concentration for analysis by a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for forced degradation studies.
Hydrolytic Stability: The Water Challenge
Objective: To probe the molecule's resilience to hydrolysis across a pH gradient.
Experimental Protocol:
-
Acidic Conditions: Combine 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate the mixture at 80°C for 24 hours. Withdraw samples at 0, 4, 8, 12, and 24 hours, neutralizing each with an equimolar amount of 0.1 M sodium hydroxide prior to analysis.
-
Basic Conditions: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Maintain at 80°C for 24 hours. Sample at the same time points as the acidic study, neutralizing with 0.1 M hydrochloric acid.
-
Neutral Conditions: Add 1 mL of the stock solution to 9 mL of purified water. Incubate at 80°C for 24 hours and sample at the designated intervals.
Anticipated Outcomes and Comparative Insights:
-
This compound: Given the inherent resistance of aryl halides to hydrolysis, minimal degradation is anticipated under acidic and neutral conditions.[4][5] Under basic conditions, a low level of degradation may occur via nucleophilic aromatic substitution of either the chlorine or fluorine atom, though this reaction is expected to be sluggish.
-
Comparators:
-
pCBTF and 2-Fluorobenzotrifluoride: A stability profile similar to the target molecule is expected.
-
3,4-Dichlorobenzotrifluoride: Expected to be highly resistant to hydrolysis under these conditions.[11]
-
Oxidative Stability: Resisting Radical Attack
Objective: To ascertain the compound's stability in an oxidative environment.
Experimental Protocol:
-
To 1 mL of the stock solution, add 9 mL of a 3% solution of hydrogen peroxide (H₂O₂).
-
Maintain the solution at room temperature for 24 hours, ensuring it is protected from light.
-
Withdraw samples at 0, 4, 8, 12, and 24 hours for analysis.
Anticipated Outcomes and Comparative Insights:
-
This compound: The deactivating effect of the electron-withdrawing substituents on the benzene ring is expected to confer significant resistance to oxidative degradation.
-
Comparators: All comparator compounds are predicted to exhibit high stability under these oxidative conditions due to the deactivating nature of their respective substituents.
Photostability: Under the Sun's Gaze
Objective: To assess the compound's lability upon exposure to light.
Experimental Protocol:
-
In accordance with ICH guideline Q1B, expose both a solution of the compound (1 mg/mL in acetonitrile) and the solid material to a calibrated light source emitting both UV and visible radiation.[10]
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of no less than 200 watt-hours per square meter.
-
A control sample, shielded from light by aluminum foil, must be run in parallel.
-
Analyze the samples upon completion of the exposure period.
Anticipated Outcomes and Comparative Insights:
-
This compound: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Consequently, some degree of degradation is plausible, potentially yielding dehalogenated or hydroxylated byproducts.
-
Comparators:
-
pCBTF and 3,4-Dichlorobenzotrifluoride: These compounds are also expected to exhibit some degree of photodegradation.
-
2-Fluorobenzotrifluoride: The greater strength of the C-F bond compared to the C-Cl bond may impart slightly enhanced photostability to this analog.
-
Thermal Stability: The Heat Test
Objective: To evaluate the compound's stability at elevated temperatures.
Experimental Protocol:
-
Place the solid compound in a calibrated, temperature-controlled oven at 105°C for a duration of 7 days.
-
Withdraw samples at 1, 3, and 7 days.
-
Prior to analysis, dissolve the samples in a suitable solvent.
Anticipated Outcomes and Comparative Insights:
-
This compound: The compound is expected to be largely stable under these conditions. Significant thermal decomposition would likely require much higher temperatures.
-
Comparators: All comparator compounds are anticipated to demonstrate good thermal stability under the prescribed conditions.
The Analytical Lens: A Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is indispensable for the accurate quantification of the parent compound and the resolution of any degradation products.
Illustrative HPLC Method Parameters:
-
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
UV Detection: 220 nm
-
Injection Volume: 10 µL
-
Column Oven Temperature: 30°C
This method must be rigorously validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Deciphering the Data: Presentation and Interpretation
The outcomes of the forced degradation studies should be presented in a clear, tabular format for ease of interpretation.
Table 1: Forced Degradation Summary for this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl, 80°C | 24 h | < 2% | 0 | - |
| 0.1 M NaOH, 80°C | 24 h | 5-10% | 1 | [Insert RT] |
| 3% H₂O₂, RT | 24 h | < 2% | 0 | - |
| Photolytic (ICH Q1B) | - | 10-15% | 2 | [Insert RTs] |
| Thermal, 105°C | 7 days | < 2% | 0 | - |
Table 2: Comparative Stability Profile of Benzotrifluoride Analogs
| Compound | Hydrolytic (Basic) | Photolytic | Overall Stability |
| This compound | Moderate | Moderate | Good |
| 4-Chlorobenzotrifluoride | Moderate | Moderate | Good |
| 2-Fluorobenzotrifluoride | Moderate | Slightly more stable | Good |
| 3,4-Dichlorobenzotrifluoride | High | Moderate | Good |
Charting the Pathways of Degradation
The identification of degradation products allows for the postulation of degradation pathways, providing a deeper understanding of the molecule's chemical liabilities.
Caption: Postulated degradation pathways for this compound.
Concluding Remarks
This guide has outlined a comprehensive strategy for the stability assessment of this compound. Its chemical architecture suggests a molecule of considerable stability, with basic hydrolysis and photolysis being the most probable degradation routes. Its stability profile is anticipated to be comparable to that of its structural analogs. The experimental and analytical frameworks provided herein offer a solid foundation for any researcher embarking on stability studies of this important chemical intermediate. A profound understanding of its stability is not merely an academic exercise but a prerequisite for its judicious and safe application in the synthesis of novel pharmaceuticals and other high-value chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. savemyexams.com [savemyexams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
"Benchmarking the performance of 4-Chloro-2-fluorobenzotrifluoride in specific reactions"
An In-Depth Performance Benchmark of 4-Chloro-2-fluorobenzotrifluoride for Advanced Synthetic Applications
Abstract
This compound is a versatile trifluoromethylated building block increasingly utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group and two distinct halogen atoms—presents both opportunities and challenges in synthetic design. The chlorine and fluorine atoms, positioned para and ortho to the trifluoromethyl group respectively, exhibit differential reactivity that can be selectively exploited. This guide provides a comprehensive performance benchmark of this compound in three critical, industrially relevant transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). We offer a comparative analysis against structurally related analogues, supported by detailed experimental protocols and mechanistic insights, to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction to this compound: A Privileged Building Block
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This compound (C7H3ClF4) serves as a key intermediate for introducing a trifluoromethyl-substituted phenyl moiety.[2] Its utility is defined by the selective functionalization of its C-Cl and C-F bonds.
1.1 Physicochemical Properties and Electronic Profile
-
Molecular Formula: C₇H₃ClF₄[3]
-
Molecular Weight: 198.55 g/mol [2]
-
Appearance: Colorless liquid
-
Key Structural Features: The powerful electron-withdrawing nature of the -CF₃ group significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack (SNAr) and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The ortho-fluorine and para-chlorine atoms serve as distinct reactive handles.
1.2 Rationale for Benchmarking and Selection of Alternatives
The primary synthetic challenge when using this compound is achieving regioselective functionalization. Will a reaction target the C-Cl bond or the C-F bond? To provide a clear performance benchmark, we compare its reactivity against three key analogues:
-
4-Chlorobenzotrifluoride: Lacks the ortho-fluorine, isolating the impact of this substituent on reaction outcomes.[4][5]
-
4-Fluorobenzotrifluoride: Allows for a direct comparison of C-F versus C-Cl bond reactivity under identical conditions.
-
1,2-Dichloro-4-(trifluoromethyl)benzene: Replaces the ortho-fluorine with chlorine to assess the difference in halogen reactivity at the same position.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. echemi.com [echemi.com]
- 4. 对氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to 4-Chloro-2-fluorobenzotrifluoride: A Comparative Review of Its Synthetic Applications
This guide offers an in-depth technical review of 4-Chloro-2-fluorobenzotrifluoride, a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple cataloging of properties to provide a comparative analysis of its utility, grounded in the principles of chemical reactivity and supported by experimental evidence. We will explore why this specific isomer is a valuable tool in the synthesis of complex molecules for the agrochemical and pharmaceutical industries and compare its performance with relevant alternatives.
The Molecular Blueprint: Physicochemical Properties and Strategic Value
This compound is a substituted aromatic compound distinguished by a trifluoromethyl group, a chlorine atom, and a fluorine atom arranged in a specific 1,2,4-substitution pattern on the benzene ring. This precise arrangement is not accidental; it is engineered to provide a unique combination of reactivity and stability, making it a highly sought-after intermediate.
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for Nucleophilic Aromatic Substitution (SNAr) . The strategic placement of halogen atoms, which can act as leaving groups, is what makes this molecule a versatile synthetic tool.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 94444-59-4 | [1][2] |
| Molecular Formula | C₇H₃ClF₄ | [3][4] |
| Molecular Weight | 198.55 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | ~152.0 °C at 760 mmHg | [3] |
| Density | ~1.4 - 1.5 g/cm³ | [1][3] |
| Flash Point | ~50.7 °C | [3] |
The Comparative Edge: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound lies in its application in SNAr reactions, where a nucleophile displaces a leaving group (in this case, Cl⁻ or F⁻) on the aromatic ring. The regioselectivity and rate of these reactions are dictated by the electronic effects of the ring substituents.
The -CF₃ group strongly activates the ortho and para positions to nucleophilic attack. In this compound, the chlorine atom is para to the -CF₃ group, and the fluorine atom is ortho. This makes both halogen positions potential sites for substitution.
Why is this specific isomer often preferred?
The key lies in the differential reactivity of the halogen leaving groups. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). A more electronegative atom at the substitution site enhances the rate of this step through a powerful inductive effect, stabilizing the developing negative charge. This leads to a reactivity order that is often the reverse of that seen in SN1/SN2 reactions: F > Cl > Br > I .[3][5]
This means that in many cases, the fluorine at the C2 position is more labile than the chlorine at the C4 position, allowing for selective reactions. However, the choice of nucleophile and reaction conditions can be tuned to favor displacement of the chlorine. This dual reactivity provides significant synthetic flexibility.
Table 2: Predicted Comparative Reactivity of Chlorofluorobenzotrifluoride Isomers in SNAr
| Isomer | Activating Group Position | Leaving Group | Predicted Reactivity | Rationale |
| This compound | -CF₃ at C1 | F at C2 (ortho), Cl at C4 (para) | High | Both F and Cl are activated. The more electronegative F is often the more reactive leaving group, allowing for regioselective synthesis. |
| 4-Chloro-3-fluorobenzotrifluoride | -CF₃ at C1 | F at C3 (meta), Cl at C4 (para) | Moderate | Only the Cl at C4 is strongly activated by the -CF₃ group. The F at C3 is in a meta position and thus significantly less reactive to nucleophilic attack. |
| 2-Chloro-4-fluorobenzotrifluoride | -CF₃ at C1 | Cl at C2 (ortho), F at C4 (para) | High | Both Cl and F are activated. The F at the para position is generally more reactive than the Cl at the ortho position. |
This predictable reactivity allows chemists to design syntheses where the 2-fluoro-4-trifluoromethylphenyl moiety can be introduced into a target molecule with high precision.
Applications in Agrochemical Synthesis
The unique electronic profile of the 2-fluoro-4-trifluoromethylphenyl scaffold makes it a valuable component in the design of modern herbicides and pesticides. The presence of both fluorine and a trifluoromethyl group can enhance metabolic stability, binding affinity, and overall efficacy of the active ingredient.
A prime example is the synthesis of novel carboxylic acid esters with herbicidal properties. The core structure, containing the 2-fluoro-4-trifluoromethylphenyl group, is constructed and then elaborated to create a range of potential agrochemicals.
Experimental Protocol: Synthesis of a Phenyl Ether Herbicide Intermediate
This protocol is a representative example of a nucleophilic aromatic substitution reaction using this compound to create a diaryl ether, a common structural motif in agrochemicals. The procedure is based on established methods for SNAr reactions with related substrates.
Objective: To synthesize 4-(4-chlorophenoxy)-2-fluorobenzotrifluoride.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser with a nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with the reflux condenser, magnetic stir bar, and thermometer. Maintain a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF. Begin stirring to create a suspension.
-
Add 4-chlorophenol (1.1 eq) to the suspension. Stir at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt.
-
Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100-120 °C. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours). The reaction proceeds via the displacement of the more reactive fluorine atom at the C2 position.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an equal volume of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash twice with 1M NaOH solution to remove any unreacted phenol, followed by one wash with water and one with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-(4-chlorophenoxy)-2-fluorobenzotrifluoride.
Expected Outcome: High yield of the desired diaryl ether product, demonstrating the regioselective displacement of the fluorine atom.
Applications in Pharmaceutical Synthesis
The incorporation of the 2-fluoro-4-trifluoromethylphenyl group is a recognized strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This moiety can improve metabolic stability, lipophilicity, and receptor binding affinity.
A compelling application is in the synthesis of fluorinated β-amino acid enantiomers. These are valuable chiral building blocks for creating novel peptidomimetics, enzyme inhibitors, and other complex active pharmaceutical ingredients (APIs).
Workflow for the Synthesis of a Fluorinated β-Amino Acid Intermediate
This workflow outlines the key steps for synthesizing (±)-3-Amino-3-(2-fluoro-4-trifluoromethylphenyl)propionic acid, a direct precursor for more complex pharmaceutical agents.
Caption: Synthesis of a key β-amino acid intermediate.
This synthesis demonstrates the utility of starting materials derived from the 2-fluoro-4-trifluoromethylphenyl core. The initial aldehyde can be prepared from this compound through various standard organic transformations, highlighting its role as a foundational building block.
Table 3: Experimental Data for the Synthesis of (±)-3-Amino-3-(2-fluoro-4-trifluoromethylphenyl)propionic acid
| Parameter | Value |
| Starting Aldehyde | 2-Fluoro-4-(trifluoromethyl)benzaldehyde |
| Reagents | Malonic acid, Ammonium acetate, Ethanol |
| Product | (±)-3-Amino-3-(2-fluoro-4-trifluoromethylphenyl)propionic acid |
| Yield | 30% |
| Melting Point | 251–253 °C |
| ¹H-NMR (D₂O, 500 MHz) | δ = 7.75–7.72 (m, 1H, Ar), 7.62–7.57 (m, 2H, Ar), 4.89 (t, J = 7 Hz, 1H, CH), 2.82 (dd, 1H, CH₂), 2.77 (dd, 1H, CH₂) |
The data confirms the successful synthesis of this valuable pharmaceutical intermediate, underscoring the importance of the 2-fluoro-4-trifluoromethylphenyl scaffold in drug discovery.
Conclusion and Future Outlook
This compound is more than just another halogenated intermediate; it is a strategically designed molecule that offers significant advantages in the synthesis of complex, high-value chemicals. Its primary utility stems from the electronically activated nature of its halogen substituents, allowing for controlled and often regioselective nucleophilic aromatic substitution reactions.
Key Takeaways for the Practicing Scientist:
-
Predictable Reactivity: The strong electron-withdrawing -CF₃ group activates both the ortho-fluorine and para-chlorine for SNAr, but the fluorine is often the more reactive leaving group, enabling selective functionalization.
-
Versatile Building Block: It serves as a foundational scaffold for introducing the 2-fluoro-4-trifluoromethylphenyl moiety, which can confer desirable properties to both agrochemicals and pharmaceuticals.
-
Comparative Advantage: When compared to isomers like 4-chloro-3-fluorobenzotrifluoride, its 2,4-disubstitution pattern provides two activated sites for nucleophilic attack, offering greater synthetic flexibility.
As the demand for more sophisticated and effective molecules in crop protection and medicine continues to grow, the role of precisely engineered building blocks like this compound will only become more critical. Its unique reactivity profile ensures it will remain a valuable tool in the arsenal of synthetic chemists for the foreseeable future.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4470930A - Preparation of nuclear chlorinated aromatic compounds - Google Patents [patents.google.com]
- 3. BENZOHETEROCYCLIC COMPOUNDS AND USE THEREOF. Патент № US 20160235721 МПК A61K31/433 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 4. US4582948A - 3-chloro-4-fluoro-5-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Bioactive Compounds Synthesized from 4-Chloro-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Diaryl Ether Herbicides and a Perspective on Kinase Inhibitor Scaffolds Derived from a Versatile Fluorinated Building Block.
Introduction: The Strategic Value of 4-Chloro-2-fluorobenzotrifluoride
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance biological activity, metabolic stability, and pharmacokinetic properties.[1][2] The trifluoromethyl group, in particular, is a prevalent feature in a significant number of pharmaceuticals and agrochemicals.[3] this compound (CAS 94444-59-4) emerges as a highly versatile and reactive starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring, offers multiple reaction sites for diversification and the introduction of desired pharmacophores.
This guide presents a comparative analysis of novel compounds synthesized from this compound, with a primary focus on a new class of diaryl ether herbicides. We will provide supporting experimental data for a promising herbicidal candidate and compare its performance with a commercially available alternative. Furthermore, we will explore the potential of this building block in the synthesis of kinase inhibitors, drawing comparisons with analogous fluorinated scaffolds.
I. Novel Diaryl Ether Herbicides: Synthesis and Comparative Efficacy
The diaryl ether linkage is a privileged scaffold in herbicide design, with many commercial products targeting the protoporphyrinogen oxidase (PPO) enzyme.[4] The synthesis of novel diaryl ethers from this compound offers an opportunity to develop new herbicides with potentially improved efficacy and selectivity.
Synthesis of a Novel Diaryl Ether Herbicide Candidate
A promising novel diaryl ether, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (Compound A), can be synthesized from a derivative of this compound. The key synthetic step involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom at the 2-position of the benzotrifluoride ring is displaced by a phenoxide. The electron-withdrawing trifluoromethyl group at the 4-position and the chloro group at the 1-position activate the fluorine atom for this substitution.
A representative synthetic protocol for a closely related analogue, 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate, highlights the feasibility of this approach.[5]
Experimental Protocol: Synthesis of a Diaryl Ether Linkage (Illustrative)
This protocol describes the formation of the diaryl ether bond, a key step in the synthesis of compounds like Compound A.
Caption: General workflow for the synthesis of novel diaryl ethers.
Step-by-Step Methodology:
-
To a solution of the substituted phenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Comparative Performance Analysis: Novel Diaryl Ether vs. Acifluorfen
To assess the potential of novel diaryl ethers derived from this compound, we compare the herbicidal activity of a representative compound, 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (a close analog of Compound A), with the commercial herbicide Acifluorfen.[5]
Table 1: Comparative Herbicidal Activity (EC50 values in μg/mL)
| Weed Species | 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate | Acifluorfen |
| Echinochloa crusgalli (Barnyard grass) - Root | 2.03 | - |
| Echinochloa crusgalli (Barnyard grass) - Stem | 0.93 | - |
| Digitaria sanguinalis (Large crabgrass) - Root | 1.49 | - |
| Digitaria sanguinalis (Large crabgrass) - Stem | 0.52 | - |
Data for the novel compound is from a study on acifluorfen analogues.[4] A direct EC50 for Acifluorfen against these specific weeds was not provided in the same study, but the novel compound showed significantly higher activity against monocotyledonous weeds in greenhouse assays.
The data indicates that the novel diaryl ether exhibits potent herbicidal activity, particularly against monocotyledonous weeds, a spectrum that can be advantageous for certain crop applications. The structure-activity relationship suggests that the 2-chloro-4-(trifluoromethyl)phenoxy moiety contributes significantly to this enhanced activity.[4]
II. Potential in Kinase Inhibitor Synthesis: A Comparative Perspective
The benzotrifluoride scaffold is a key component in a number of approved kinase inhibitors. The fluorine and trifluoromethyl substituents can significantly influence the binding affinity and selectivity of these targeted therapies.[6][7] While specific kinase inhibitors directly synthesized from this compound are not yet widely reported in the literature, the reactivity of this starting material makes it an attractive candidate for the synthesis of novel inhibitor scaffolds.
Rationale for Use in Kinase Inhibitor Synthesis
The chlorine and fluorine atoms on the this compound ring provide two distinct handles for functionalization through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. This allows for the introduction of various heterocyclic systems and other functionalities commonly found in kinase inhibitors.
Caption: Potential synthetic pathways to kinase inhibitors.
Comparative Analysis with Other Fluorinated Building Blocks
The utility of fluorinated building blocks in the synthesis of kinase inhibitors is well-documented. For example, 4-fluoro-3-nitrobenzonitrile is a key intermediate in the synthesis of the ALK inhibitor, Alectinib.[8] The high reactivity of the fluorine atom, activated by the adjacent nitro and nitrile groups, is crucial for the efficient construction of the core structure.
Table 2: Comparison of Fluorinated Building Blocks for Kinase Inhibitor Synthesis
| Building Block | Key Reactive Site(s) | Activating Groups | Potential for Diversification |
| This compound | C-F and C-Cl | -CF3, -Cl | High (two distinct reactive sites) |
| 4-Fluoro-3-nitrobenzonitrile | C-F | -NO2, -CN | Moderate (primarily one reactive site) |
| 3-Bromo-5-(trifluoromethyl)aniline | C-Br and -NH2 | -CF3 | High (amenable to various coupling and derivatization reactions) |
The dual reactivity of this compound, allowing for sequential and site-selective modifications, presents a significant advantage for the generation of diverse compound libraries for high-throughput screening in drug discovery.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel bioactive compounds. The successful synthesis of potent diaryl ether herbicides demonstrates its immediate applicability in the agrochemical sector. Furthermore, its chemical properties make it a highly promising starting material for the development of new kinase inhibitors and other therapeutic agents. The ability to perform selective functionalization at two distinct positions on the aromatic ring provides a powerful tool for medicinal chemists to generate novel molecular architectures with enhanced biological activity and optimized physicochemical properties. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in both agrochemical and pharmaceutical research and development.
References
- 1. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aryl ethers via a sulfonyl transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluorobenzotrifluoride
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. 4-Chloro-2-fluorobenzotrifluoride, a halogenated aromatic compound, is a valuable building block in synthesis, but its fluorine and chlorine substituents necessitate a rigorous and informed approach to waste management. This guide moves beyond mere compliance, offering a procedural and scientific framework for its safe handling and disposal, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound (CAS 94444-59-4) is not extensively published, the profile can be reliably inferred from its chemical class and data on close isomers like 4-chlorobenzotrifluoride.[1] The primary hazards stem from its nature as a halogenated organic compound.
Upon combustion or incomplete incineration, halogenated compounds can form highly toxic byproducts such as hydrogen chloride, hydrogen fluoride, and other corrosive gases.[1] Therefore, the core principle of its disposal is to prevent its release into the environment and ensure it is managed by facilities capable of handling halogenated waste streams.
Table 1: Hazard Profile and Essential Safety Data for Benzotrifluorides
| Parameter | Information | Source(s) |
|---|---|---|
| GHS Hazard Statements | H226: Flammable liquid and vapour.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | [1] |
| CAS Number | 94444-59-4 | [2][3] |
| Molecular Formula | C₇H₃ClF₄ | [2] |
| Regulatory Framework | Regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Must be disposed of as a halogenated organic waste. | [4][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, face shield (if splashing is a risk), and a standard laboratory coat. All handling of open containers must occur within a certified chemical fume hood. | [6] |
| Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the flammable liquid. |[1][6] |
Core Disposal Protocol: Waste Segregation and Collection
The foundational principle for managing this waste stream is strict segregation. Halogenated organic wastes are treated differently than non-halogenated wastes, primarily due to the corrosive and toxic gases produced during incineration.[1] Co-mingling these waste streams can lead to regulatory violations and create significant hazards.
Step-by-Step Waste Collection Procedure
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container labeled "Halogenated Organic Waste." These containers are typically supplied by your institution's Environmental Health & Safety (EHS) department and must be made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).
-
Proper Labeling: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." As other compatible halogenated solvents are added, they must also be listed with their approximate percentages.
-
Transferring Waste: All transfers must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6] Use a funnel to avoid spills.
-
Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste. This minimizes fugitive emissions and prevents spills.
-
Avoid Contamination: Critically, do not mix this waste stream with:
-
Non-halogenated organic solvents (e.g., acetone, hexane, methanol).
-
Aqueous waste, acids, or bases.
-
Oxidizers or other reactive chemicals.
-
Heavy metals.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. It should be kept in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.
-
Request Pickup: Once the container is nearly full (e.g., 80-90% capacity), submit a waste pickup request to your EHS office. Do not overfill containers.
Below is a workflow diagram to guide the decision-making process for proper waste segregation.
Caption: Waste Segregation Decision Workflow
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station, holding the eyelids open. Remove contaminated clothing while flushing. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Small Spill (in a fume hood):
-
Ensure personal protective equipment (gloves, goggles, lab coat) is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using spark-proof tools and place it into a sealable, properly labeled container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is flammable, remove all ignition sources.
-
Close the laboratory doors and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
-
Advanced Protocol: Laboratory-Scale Reductive Dechlorination
In certain research contexts, it may be desirable to chemically transform the waste into a less hazardous form prior to disposal. Reductive dehalogenation is a well-established method for removing halogen atoms from aromatic rings.[7][8] This protocol describes a catalytic transfer hydrogenation to selectively remove the chlorine atom, reducing the compound's halogen content. This is an optional, advanced procedure that must only be performed by trained personnel in a controlled laboratory setting.
Objective: To convert this compound to 2-fluorobenzotrifluoride via reductive dechlorination.
Causality: This reaction uses a palladium catalyst (Pd/C) to facilitate the transfer of hydrogen from a donor molecule (ammonium formate) to the aryl-chlorine bond. The palladium surface activates both the hydrogen donor and the C-Cl bond, allowing for the substitution of chlorine with hydrogen under mild conditions. Aryl chlorides are more readily reduced than aryl fluorides, allowing for selective dechlorination.[7]
Experimental Protocol
-
Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Add the this compound waste to the flask.
-
Dissolve the waste in a suitable solvent like methanol or ethanol (approx. 15-20 mL per gram of waste).
-
Add 5-10 mole percent of 10% Palladium on carbon (Pd/C) catalyst. Caution: Pd/C can be pyrophoric when dry. Handle as a slurry or under an inert atmosphere.
-
Add 3-5 equivalents of a hydrogen donor, such as ammonium formate.
-
-
Reaction:
-
Stir the mixture vigorously.
-
Gently heat the reaction to reflux (typically 50-70 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is often complete within a few hours.
-
-
Workup and Waste Collection:
-
Allow the reaction to cool to room temperature.
-
Carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Keep the catalyst wet during filtration to prevent ignition.
-
The celite/catalyst mixture is a solid hazardous waste and must be collected in a separate, labeled container for disposal.
-
The resulting liquid filtrate, now containing 2-fluorobenzotrifluoride, is still a halogenated organic compound (due to the fluorine) and must be collected in the "Halogenated Organic Waste" container for final disposal by EHS.
-
While this procedure does not eliminate the need for professional hazardous waste disposal, it demonstrates a method for reducing the compound's halogenated character, a valuable principle in green chemistry and waste management.
Final Disposition
All waste streams—the primary liquid halogenated waste, any contaminated solid waste from spills, and the catalyst waste from pre-treatment—must ultimately be transferred to your institution's EHS department or a licensed hazardous waste contractor. These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration under controlled conditions that scrub the resulting acid gases.[4]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, responsibility, and environmental stewardship that is the hallmark of professional research.
References
- 1. redox.com [redox.com]
- 2. 94444-59-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 94444-59-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. epa.gov [epa.gov]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. echemi.com [echemi.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. researchwithrutgers.com [researchwithrutgers.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
